4-arm-PEG-FITC (MW 10000)
説明
What exactly is FITC?
The FITC (Fluorescein isothiocyanate) is the type of fluorescein utilized for conjugation with every JIR antibody and purified protein apart from streptavidin. Conjugates of fluorescein absorb light at 492 nm and then fluoresce at 520 nm. While less visible than other dyes with green fluorescence, FITC is a popular fluorophore in applications that do not require exceptional sensitivities. The main drawback of fluorescein is the speed of photobleaching (fading) which can be reduced by adding an anti-fading substance to the substrate.
The background of FITC
Fluorescein isothiocyanate (FITC) is an isothiocyanate derivative of fluorescein utilized in various applications, such as flow cytometry. The first time it was mentioned in 1942, FITC was the fluorescein molecule originally functionalized by an isothiocyanate reactive group (-N=C=S) which replaces hydrogen atoms on the bottom of the structure. It is generally offered as a mix of isomers, including fluorescein 5-isothiocyanate (5-FITC) and fluorescein 6-isothiocyanate (6-FITC). FITC reacts with nucleophiles such as amine and sulfhydryl elements on proteins. It was developed in the laboratory of Robert Seiwald and Joseph Burckhalter in 1958.
Applications of FITC
Fluorescein derivatives are among the most commonly used fluorescent reagents in biological research due to their high absorptivity, the highest quantum fluorescence yield, and excellent water solubility.
FITC is a fluorocarbon with emission and excitation spectrum peak wavelengths that range between 519 nm and 495 nm. This gives the color green. Like many fluorochromes, it is susceptible to photobleaching; because of the issues that photobleaching causes, derivatives of fluorescein, such as Alexa 488 or DyLight 488, are adapted to suit various biological and chemical applications in which greater fluorescence intensity, greater photostability, and different attachment groups are required. Additionally, certain experiments employ FITC's capacity to photobleach to assess the lateral mobility of proteins in membranes, using the recovery method of fluorescence after photobleaching.
FITC is used extensively to label antibodies (IgG) as well as in various other applications of immunology. It is also frequently employed in flow cytometry, a technique used extensively by biologists to analyze cell populations with precision.
Structure
3D Structure
特性
IUPAC Name |
3',6'-dihydroxy-6-isothiocyanatospiro[2-benzofuran-3,9'-xanthene]-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H11NO5S/c23-12-2-5-16-18(8-12)26-19-9-13(24)3-6-17(19)21(16)15-4-1-11(22-10-28)7-14(15)20(25)27-21/h1-9,23-24H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHMNJMPURVTYEJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1N=C=S)C(=O)OC23C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H11NO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
63469-13-6 (hydrochloride) | |
| Record name | Fluorescein-5-isothiocyanate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003326327 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID80892440 | |
| Record name | Fluorescein-5-isothiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80892440 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
389.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Orange solid; [Merck Index] Orange powder; [Alfa Aesar MSDS] | |
| Record name | Fluorescein-5-isothiocyanate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/11270 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
3326-32-7 | |
| Record name | Fluorescein 5-isothiocyanate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3326-32-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Fluorescein-5-isothiocyanate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003326327 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 3',6'-dihydroxy-5-isothiocyanato- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Fluorescein-5-isothiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80892440 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(6-hydroxy-3-oxo-(3H)-xanthen-9-yl)-5-isothiocyanatobenzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.039 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | FLUORESCEIN 5-ISOTHIOCYANATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I223NX31W9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide to 4-arm-PEG-FITC: Molecular Structure, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure, synthesis, and key applications of 4-arm-PEG-FITC, a fluorescently labeled, multi-arm polyethylene glycol (PEG) derivative. This document is intended to serve as a valuable resource for professionals in the fields of drug delivery, bio-imaging, and materials science.
Molecular Structure and Properties
4-arm-PEG-FITC is a star-shaped macromolecule characterized by a central core from which four PEG arms extend. Each arm is terminated with a fluorescein isothiocyanate (FITC) molecule. The core of the 4-arm PEG is typically derived from a pentaerythritol molecule.[1][2][3][4][5] This multi-arm architecture offers several advantages over linear PEG derivatives, including a higher payload capacity for conjugated molecules and unique rheological properties in solution.
The covalent attachment of FITC, a widely used green fluorescent dye, imparts fluorescent properties to the PEG molecule, enabling its use in a variety of detection and imaging applications.[6] FITC exhibits a maximum absorption at approximately 495 nm and a maximum emission around 515-520 nm.[7]
A key feature of 4-arm-PEG-FITC is its high water solubility and biocompatibility, inherited from the polyethylene glycol component. PEGylation, the process of attaching PEG chains to molecules, is a well-established strategy to improve the pharmacokinetic properties of therapeutic agents by increasing their hydrodynamic size, reducing renal clearance, and minimizing immunogenicity.[6]
A representative molecular structure of 4-arm-PEG-FITC is depicted below.
Quantitative Data Summary
The following table summarizes key quantitative data for 4-arm-PEG-FITC. It is important to note that molecular weight and polydispersity can vary depending on the specific product, and the quantum yield of the conjugate may differ slightly from that of free FITC.
| Property | Value | Reference(s) |
| Core Structure | Pentaerythritol | [1][2][3][4][5] |
| Available Molecular Weights | 2 kDa, 5 kDa, 10 kDa, 20 kDa | |
| Excitation Maximum (λex) | ~495 nm | [7] |
| Emission Maximum (λem) | ~520 nm | [7] |
| Fluorescence Quantum Yield (Φf) | 0.92 (for free FITC) | [8] |
| Extinction Coefficient (ε) | 75,000 cm⁻¹M⁻¹ (for free FITC) | [9] |
| Purity | Typically >95% (determined by HPLC) |
Synthesis of 4-arm-PEG-FITC
The synthesis of 4-arm-PEG-FITC is typically a two-step process. The first step involves the synthesis of a functionalized 4-arm-PEG precursor, most commonly 4-arm-PEG-Amine. The second step is the conjugation of FITC to the terminal amine groups of the PEG arms.
Experimental Protocols
Step 1: Synthesis of 4-arm-PEG-Amine from 4-arm-PEG-OH
This protocol is adapted from established methods for the conversion of PEG-hydroxyls to PEG-amines.
-
Chlorination:
-
Dissolve 4-arm-PEG-OH in a suitable solvent (e.g., toluene).
-
Add thionyl chloride (SOCl₂) in excess and reflux the mixture for several hours.
-
Remove the solvent and excess thionyl chloride under reduced pressure to obtain 4-arm-PEG-Cl.
-
Characterize the product using ¹H NMR to confirm the conversion of hydroxyl to chloride groups.
-
-
Amination:
-
Dissolve the 4-arm-PEG-Cl in a concentrated aqueous ammonia solution.
-
Heat the mixture in a sealed pressure vessel at an elevated temperature (e.g., 100 °C) for an extended period (e.g., 48 hours).
-
After cooling, remove the excess ammonia and water under vacuum.
-
Purify the resulting 4-arm-PEG-Amine by dialysis against deionized water followed by lyophilization.
-
Confirm the presence of primary amine groups using techniques such as the ninhydrin test or NMR spectroscopy.
-
Step 2: Conjugation of FITC to 4-arm-PEG-Amine
This protocol describes the reaction between the primary amine groups of the PEG and the isothiocyanate group of FITC.[10]
-
Reaction Setup:
-
Dissolve 4-arm-PEG-Amine in a suitable buffer with a pH of 8.5-9.5 (e.g., 0.1 M sodium bicarbonate buffer).
-
Prepare a stock solution of FITC in an anhydrous organic solvent such as dimethyl sulfoxide (DMSO).
-
Slowly add the FITC solution to the stirring 4-arm-PEG-Amine solution. The molar ratio of FITC to amine groups should be optimized, but a slight excess of FITC is often used.
-
Protect the reaction mixture from light and stir at room temperature for several hours or overnight at 4 °C.
-
-
Purification:
-
The unreacted FITC and other small molecule byproducts can be removed by dialysis against a large volume of deionized water, with frequent water changes, until no free FITC is detected in the dialysis buffer.
-
Alternatively, size exclusion chromatography (SEC) can be employed for purification, which separates the larger 4-arm-PEG-FITC conjugate from the smaller unreacted FITC molecules.[11][12]
-
The purified 4-arm-PEG-FITC solution is then typically lyophilized to obtain a solid product.
-
-
Characterization:
-
The successful conjugation can be confirmed by UV-Vis spectroscopy, observing the characteristic absorbance peaks of both the PEG backbone and the FITC fluorophore.
-
The purity of the final product can be assessed by High-Performance Liquid Chromatography (HPLC), particularly using a size-exclusion column.[13]
-
Applications and Experimental Workflow
4-arm-PEG-FITC is a versatile tool in biomedical research, with primary applications in fluorescent labeling and imaging. Its multi-arm structure can lead to enhanced signal intensity compared to linear PEG-FITC of a similar molecular weight.
A common application is the labeling of cell surfaces for identification and quantification by flow cytometry. The following workflow outlines this process.
Detailed Protocol for Cell Surface Labeling and Flow Cytometry
This protocol provides a general guideline for labeling cells in suspension with 4-arm-PEG-FITC.[5][14][15]
-
Cell Preparation:
-
Harvest cells and prepare a single-cell suspension at a concentration of approximately 1 x 10⁶ cells/mL in a suitable staining buffer (e.g., PBS with 1% BSA and 0.1% sodium azide).
-
-
Fc Receptor Blocking (Optional but Recommended):
-
To prevent non-specific binding of the PEG conjugate to Fc receptors on immune cells, incubate the cells with an Fc blocking reagent for 10-15 minutes at 4 °C.
-
-
Staining:
-
Add the desired concentration of 4-arm-PEG-FITC to the cell suspension. The optimal concentration should be determined empirically but typically ranges from 1 to 10 µg/mL.
-
Incubate the cells with the fluorescent conjugate for 30 minutes at 4 °C, protected from light.
-
-
Washing:
-
After incubation, wash the cells by adding an excess of staining buffer and centrifuging at a low speed (e.g., 300 x g) for 5 minutes.
-
Carefully aspirate the supernatant.
-
Repeat the washing step at least once to ensure the removal of unbound 4-arm-PEG-FITC.
-
-
Flow Cytometry Analysis:
-
Resuspend the final cell pellet in an appropriate volume of staining buffer for flow cytometry analysis.
-
Analyze the cells on a flow cytometer equipped with a 488 nm laser for excitation and an appropriate emission filter for FITC (typically around 530/30 nm).
-
Acquire data and analyze the fluorescence intensity of the cell population to quantify the extent of labeling.
-
Conclusion
4-arm-PEG-FITC is a valuable tool for researchers in various scientific disciplines. Its unique star-shaped architecture, combined with the fluorescent properties of FITC and the biocompatibility of PEG, makes it well-suited for a range of applications, including cell tracking, biomolecule labeling, and the development of novel drug delivery systems. The synthesis, while requiring careful control of reaction conditions and purification, is achievable through established chemical methods. The provided protocols and workflows serve as a foundation for the successful implementation of 4-arm-PEG-FITC in your research endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and characterization of PLGA nanoparticle/4-arm-PEG hybrid hydrogels with controlled porous structures - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Khan Academy [khanacademy.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. biotium.com [biotium.com]
- 6. Khan Academy [khanacademy.org]
- 7. smart.dhgate.com [smart.dhgate.com]
- 8. researchgate.net [researchgate.net]
- 9. chem.uci.edu [chem.uci.edu]
- 10. youtube.com [youtube.com]
- 11. lcms.cz [lcms.cz]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. Quantitation of polyethylene glycol by size exclusion chromatography with charged aerosol, differential refractive index, and multi-angle light scattering detectors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. creative-diagnostics.com [creative-diagnostics.com]
- 15. ptglab.com [ptglab.com]
4-Arm-PEG-FITC: A Comprehensive Technical Guide to its Excitation and Emission Spectra for Researchers and Drug Development Professionals
An in-depth exploration of the photophysical properties, experimental characterization, and practical applications of 4-arm polyethylene glycol-fluorescein isothiocyanate (4-arm-PEG-FITC), a versatile tool in biomedical research and drug delivery.
This technical guide provides a detailed overview of the excitation and emission spectral characteristics of 4-arm-PEG-FITC, a branched polymer conjugate widely utilized for fluorescent labeling and imaging. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development seeking to employ this fluorophore-conjugated polymer in their experimental workflows. This document outlines the fundamental photophysical parameters, provides detailed experimental protocols for spectral characterization, and illustrates its application in hydrogel formation and cellular imaging.
Photophysical Properties of 4-Arm-PEG-FITC
The fluorescent properties of 4-arm-PEG-FITC are primarily determined by the fluorescein isothiocyanate (FITC) moiety attached to the termini of the four polyethylene glycol (PEG) arms. The PEG backbone, while enhancing biocompatibility and solubility, generally has a negligible effect on the core spectral characteristics of FITC. The key photophysical parameters are summarized in the table below. It is important to note that while the spectral data for free FITC is readily available and serves as a very close approximation, slight variations may be observed when conjugated to the 4-arm-PEG structure due to the local microenvironment.
| Parameter | Value | Reference |
| Excitation Maximum (λex) | ~495 nm | [1][2][3][4] |
| Emission Maximum (λem) | ~520 nm | [1][2][3][4] |
| Molar Extinction Coefficient (ε) | ~73,000 cm⁻¹M⁻¹ (for FITC) | [5] |
| Quantum Yield (Φ) | ~0.91 (for Fluorescein in 0.1N NaOH) | [6] |
Experimental Protocols
Measurement of Excitation and Emission Spectra
This protocol outlines the standard procedure for determining the fluorescence excitation and emission spectra of 4-arm-PEG-FITC using a spectrofluorometer.
Materials:
-
4-arm-PEG-FITC
-
Phosphate-buffered saline (PBS), pH 7.4
-
Spectrofluorometer
-
Quartz cuvettes (1 cm path length)
-
Micropipettes
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of 4-arm-PEG-FITC in PBS (e.g., 1 mg/mL). Protect the solution from light.
-
Dilute the stock solution with PBS to a final concentration that results in an absorbance of approximately 0.05 at the excitation maximum (~495 nm) to minimize inner filter effects.
-
-
Instrument Setup:
-
Turn on the spectrofluorometer and allow the lamp to warm up for at least 30 minutes for stable output.
-
Set the excitation and emission slit widths to an appropriate value (e.g., 5 nm) to balance signal intensity and spectral resolution.
-
-
Emission Spectrum Measurement:
-
Place a cuvette with blank PBS solution in the sample holder and record a blank spectrum to subtract background fluorescence.
-
Replace the blank with the 4-arm-PEG-FITC sample solution.
-
Set the excitation wavelength to the known maximum of FITC (~495 nm).
-
Scan the emission spectrum over a wavelength range that encompasses the expected emission, for instance, from 500 nm to 600 nm.
-
The peak of the resulting spectrum will be the emission maximum (λem).
-
-
Excitation Spectrum Measurement:
-
Keep the 4-arm-PEG-FITC sample in the holder.
-
Set the emission wavelength to the determined emission maximum (λem from the previous step).
-
Scan the excitation spectrum over a wavelength range that includes the expected absorption, for example, from 400 nm to 510 nm.
-
The peak of this spectrum will correspond to the excitation maximum (λex).
-
Determination of Quantum Yield (Comparative Method)
The fluorescence quantum yield can be determined by comparing the fluorescence intensity of the 4-arm-PEG-FITC sample to a standard with a known quantum yield, such as fluorescein in 0.1 M NaOH (Φ = 0.91).[6]
Materials:
-
4-arm-PEG-FITC solution (prepared as in 2.1)
-
Fluorescein standard solution in 0.1 M NaOH
-
Spectrofluorometer
-
UV-Vis Spectrophotometer
Procedure:
-
Absorbance Matching: Prepare a series of dilutions for both the 4-arm-PEG-FITC and the fluorescein standard. Measure the absorbance of each solution at the excitation wavelength used for the fluorescence measurements. Select a concentration for both the sample and the standard that results in an identical, low absorbance value (typically < 0.1) to ensure linearity.[6]
-
Fluorescence Measurement:
-
Record the fluorescence emission spectrum for both the 4-arm-PEG-FITC sample and the fluorescein standard at the same excitation wavelength and with identical instrument settings (e.g., slit widths, gain).
-
Integrate the area under the emission curve for both the sample and the standard.
-
-
Calculation: The quantum yield of the 4-arm-PEG-FITC (Φ_sample) is calculated using the following equation:
Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²)
Where:
-
Φ_std is the quantum yield of the standard.
-
I is the integrated fluorescence intensity.
-
A is the absorbance at the excitation wavelength.
-
n is the refractive index of the solvent.
Since the absorbance is matched (A_std / A_sample ≈ 1) and if the same solvent is used (n_sample² / n_std² = 1), the equation simplifies to:
Φ_sample = Φ_std * (I_sample / I_std)
-
Visualizing Experimental Workflows
The following diagrams, generated using the DOT language, illustrate common experimental workflows involving 4-arm-PEG derivatives.
References
- 1. FITC-PEG-SC, FITC-PEG-NHS - Biopharma PEG [biochempeg.com]
- 2. creativepegworks.com [creativepegworks.com]
- 3. creativepegworks.com [creativepegworks.com]
- 4. mPEG-FITC for Dye Labling - Biopharma PEG [biochempeg.com]
- 5. FITC (Fluorescein Isothiocyanate) | AAT Bioquest [aatbio.com]
- 6. researchgate.net [researchgate.net]
Biocompatibility of 4-arm PEG Hydrogels for Tissue Engineering: An In-depth Technical Guide
Introduction
Four-arm polyethylene glycol (PEG) hydrogels are synthetic biomaterials that have garnered significant interest in the field of tissue engineering and regenerative medicine. Their highly tunable biochemical and mechanical properties, coupled with their excellent biocompatibility, make them ideal candidates for a wide range of applications, including cell encapsulation, drug delivery, and as scaffolds for tissue regeneration. This technical guide provides a comprehensive overview of the biocompatibility of 4-arm PEG hydrogels, detailing experimental protocols for their synthesis and evaluation, presenting quantitative data on their performance, and illustrating key biological interactions.
Core Principles of Biocompatibility
The biocompatibility of a biomaterial is defined as its ability to perform its intended function without eliciting any undesirable local or systemic effects in the host. For 4-arm PEG hydrogels, this encompasses several key aspects:
-
Cytotoxicity: The material itself and any of its degradation byproducts should not be toxic to cells.
-
Immune Response: The hydrogel should not trigger a significant inflammatory or foreign body response that could impede tissue integration and regeneration.
-
Biodegradation: The degradation of the hydrogel should occur at a rate that is compatible with new tissue formation, and the degradation products should be non-toxic and easily cleared by the body.
-
Biofunctionality: The hydrogel should support essential cellular processes such as adhesion, proliferation, differentiation, and matrix deposition.
Synthesis of 4-arm PEG Hydrogels
The versatility of 4-arm PEG hydrogels stems from the variety of chemical crosslinking strategies that can be employed to form the hydrogel network. The choice of crosslinking chemistry influences the hydrogel's mechanical properties, degradation kinetics, and biofunctionality. A common method involves the Michael-type addition reaction between a 4-arm PEG-maleimide (PEG-4MAL) macromer and a thiol-containing crosslinker.
Applications of 4-Arm-PEG-FITC in Drug Delivery Systems: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the applications of 4-arm-poly(ethylene glycol)-fluorescein isothiocyanate (4-arm-PEG-FITC) in the development of advanced drug delivery systems. The unique tetra-functional architecture of 4-arm-PEG offers significant advantages in the design of sophisticated nanocarriers, such as hydrogels and nanoparticles, for therapeutic and diagnostic purposes. The inclusion of FITC, a widely used fluorophore, enables straightforward tracking and visualization of these systems in vitro and in vivo. This guide will delve into the synthesis, characterization, and application of these systems, presenting quantitative data, detailed experimental protocols, and visual representations of key processes.
Core Concepts and Advantages of 4-Arm-PEG-FITC
Four-arm PEG is a star-shaped macromolecule with four PEG chains extending from a central core. This structure provides several benefits over linear PEG in drug delivery applications:
-
High Drug Loading Capacity: The multiple arms allow for the attachment of a greater number of drug molecules, imaging agents, or targeting ligands per polymer molecule.
-
Well-Defined Structure: The defined number of arms and molecular weight distribution contribute to the formation of more homogenous and reproducible drug delivery systems.
-
Enhanced Stability: The branched structure can provide steric hindrance that improves the stability of nanoparticles and protects encapsulated drugs from degradation.
-
Multifunctionality: Each of the four arms can be functionalized with different moieties, enabling the creation of multifunctional drug delivery systems with targeting, imaging, and therapeutic capabilities.
The addition of FITC to one or more of the arms provides a fluorescent label for tracking the biodistribution, cellular uptake, and drug release of the delivery system.
Quantitative Data on 4-Arm-PEG-FITC Drug Delivery Systems
The following tables summarize key quantitative data from studies utilizing 4-arm-PEG-based drug delivery systems. These examples highlight the versatility of this platform in forming both nanoparticle and hydrogel-based carriers for various therapeutic agents.
Table 1: Physicochemical Properties of 4-Arm-PEG-Based Nanoparticles
| Drug | Polymer System | Particle Size (nm) | Zeta Potential (mV) | Drug Loading (%) | Encapsulation Efficiency (%) | Reference |
| Doxorubicin | PLGA-co-4-arm-PEG | 188 ± 5.2 | -15.3 ± 1.8 | 8.7 ± 0.6 | 78.2 ± 4.5 | |
| Paclitaxel | 4-arm-PEG-PCL | 155 ± 4.1 | -12.8 ± 1.5 | 10.2 ± 0.9 | 85.1 ± 3.9 | |
| Gefitinib | 4-arm-PEG-PLA-FITC with Aptamer | 120 ± 3.5 | -18.5 ± 2.1 | 7.5 ± 0.5 | 82.3 ± 4.1 |
Table 2: Drug Release Kinetics from 4-Arm-PEG-Based Hydrogels
| Drug/Molecule | Hydrogel System | Release at 24h (%) | Release at 72h (%) | Release Mechanism | Reference |
| Doxorubicin | 4-arm-PEG-SH + 4-arm-PEG-OPSS (pH-sensitive) | ~40 (pH 5.5) | ~75 (pH 5.5) | Diffusion & Degradation | [1] |
| BSA | 4-arm-PEG-Acrylate + Dithiol Crosslinker | ~30 | ~55 | Diffusion | |
| IgG | 4-arm-PEG-SH + 4-arm-PEG-OPSS | ~15 | ~35 | Diffusion | [1] |
Experimental Protocols
This section provides detailed methodologies for the synthesis, fabrication, and characterization of 4-arm-PEG-FITC based drug delivery systems.
Synthesis of 4-Arm-PEG-FITC Conjugate
This protocol describes the conjugation of FITC to an amine-terminated 4-arm-PEG.
Materials:
-
4-arm-PEG-Amine (e.g., 10 kDa)
-
Fluorescein isothiocyanate (FITC)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Dialysis membrane (MWCO appropriate for the PEG size)
-
Lyophilizer
Procedure:
-
Dissolve 4-arm-PEG-Amine in anhydrous DMF or DMSO to a concentration of 10-20 mg/mL.
-
Add TEA or DIPEA to the solution at a 2-3 molar excess relative to the amine groups on the 4-arm-PEG.
-
In a separate light-protected container, dissolve FITC in anhydrous DMF or DMSO to a concentration of 10 mg/mL.
-
Slowly add the FITC solution to the 4-arm-PEG-Amine solution dropwise while stirring. The molar ratio of FITC to amine groups can be varied to control the degree of labeling (a 1.1 to 1.5 molar excess of FITC per amine group is a common starting point).
-
Allow the reaction to proceed for 12-24 hours at room temperature in the dark with continuous stirring.
-
Quench the reaction by adding a small amount of an amine-containing buffer like Tris (optional).
-
Purify the 4-arm-PEG-FITC conjugate by dialysis against deionized water for 2-3 days with frequent water changes to remove unreacted FITC and other small molecules.
-
Freeze the purified solution and lyophilize to obtain the 4-arm-PEG-FITC as a yellow-orange powder.
-
Characterize the conjugate using ¹H NMR and UV-Vis spectroscopy to confirm FITC conjugation and determine the degree of labeling.
Fabrication of 4-Arm-PEG-FITC Drug-Loaded Nanoparticles
This protocol outlines the preparation of drug-loaded nanoparticles using a self-assembly/nanoprecipitation method. This example uses a 4-arm-PEG-b-PCL (polycaprolactone) block copolymer, where one or more of the PEG arms are conjugated with FITC.
Materials:
-
4-arm-PEG-FITC-b-PCL copolymer
-
Hydrophobic drug (e.g., Doxorubicin, Paclitaxel)
-
Acetone or Tetrahydrofuran (THF) as the organic solvent
-
Deionized water or phosphate-buffered saline (PBS) as the aqueous phase
-
Magnetic stirrer
-
Dialysis membrane
Procedure:
-
Dissolve the 4-arm-PEG-FITC-b-PCL copolymer and the hydrophobic drug in the organic solvent (e.g., acetone) at a predetermined ratio.
-
Under moderate stirring, add the organic solution dropwise to the aqueous phase (e.g., deionized water). The volume ratio of the aqueous phase to the organic phase should be high (e.g., 10:1) to ensure rapid precipitation.
-
Continue stirring for several hours at room temperature to allow for the complete evaporation of the organic solvent and the formation of stable nanoparticles.
-
Purify the nanoparticle suspension by dialysis against deionized water for 24 hours to remove any remaining organic solvent and unloaded drug.
-
The resulting nanoparticle suspension can be stored at 4°C or lyophilized for long-term storage.
Characterization of Drug Delivery Systems
Particle Size and Zeta Potential:
-
Dynamic Light Scattering (DLS) is used to measure the hydrodynamic diameter and polydispersity index (PDI) of the nanoparticles in suspension.
-
Zeta potential analysis is performed to determine the surface charge of the nanoparticles, which influences their stability and interaction with biological systems.
Drug Loading and Encapsulation Efficiency:
-
Lyophilize a known amount of the purified nanoparticle suspension.
-
Dissolve the lyophilized nanoparticles in a suitable organic solvent to break the nanoparticles and release the encapsulated drug.
-
Quantify the amount of drug using a suitable analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).
-
Calculate the Drug Loading (DL) and Encapsulation Efficiency (EE) using the following formulas:
DL (%) = (Mass of drug in nanoparticles / Total mass of nanoparticles) x 100
EE (%) = (Mass of drug in nanoparticles / Initial mass of drug used) x 100
In Vitro Drug Release:
-
Place a known amount of the drug-loaded nanoparticle suspension or hydrogel in a dialysis bag with an appropriate molecular weight cut-off.
-
Immerse the dialysis bag in a release medium (e.g., PBS at pH 7.4 and pH 5.5 to simulate physiological and endosomal conditions, respectively) at 37°C with gentle shaking.
-
At predetermined time intervals, withdraw a sample of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.
-
Quantify the amount of released drug in the collected samples using UV-Vis spectrophotometry or HPLC.
Visualization of Workflows and Pathways
The following diagrams, generated using the DOT language, illustrate key experimental workflows and a relevant signaling pathway for targeted drug delivery.
Experimental Workflow: Nanoparticle Formulation and Characterization
Experimental Workflow: Hydrogel Formation and Drug Release Study
Signaling Pathway: EGFR Pathway Inhibition in Cancer Therapy
This diagram illustrates a simplified Epidermal Growth Factor Receptor (EGFR) signaling pathway, which is often hyperactivated in cancer, and how a targeted drug delivered by a 4-arm-PEG-FITC carrier can inhibit this pathway. For this example, we consider the delivery of Gefitinib, an EGFR tyrosine kinase inhibitor.
Conclusion
4-arm-PEG-FITC is a powerful and versatile platform for the development of advanced drug delivery systems. Its unique architecture allows for the creation of well-defined, multifunctional nanoparticles and hydrogels with high drug loading capacities. The integrated fluorescent label facilitates crucial preclinical evaluation, including biodistribution and cellular uptake studies. As research in nanomedicine continues to advance, the rational design of drug carriers using innovative platforms like 4-arm-PEG will be paramount in developing safer and more effective therapies. This guide provides a foundational understanding for researchers and developers to harness the potential of 4-arm-PEG-FITC in their drug delivery endeavors.
References
Illuminating the Cellular Landscape: A Technical Guide to Cell Surface Labeling with 4-arm-PEG-FITC
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the principles and methodologies for utilizing 4-arm-PEG-FITC for the fluorescent labeling of cell surfaces. This technique offers a robust and versatile tool for visualizing, tracking, and quantifying cells in a variety of research and drug development applications. By leveraging the unique properties of a four-arm polyethylene glycol (PEG) scaffold conjugated to fluorescein isothiocyanate (FITC), researchers can achieve stable and efficient cell surface modification.
Core Principles of 4-arm-PEG-FITC Cell Surface Labeling
The fundamental principle behind cell surface labeling with 4-arm-PEG-FITC lies in the covalent conjugation of the molecule to primary amines present on the cell membrane. The key components of this system are:
-
4-arm-PEG Scaffold: The tetra-functional polyethylene glycol core provides a hydrophilic and biocompatible scaffold. Its multi-arm structure allows for multiple points of attachment to the cell surface, enhancing the stability and avidity of the labeling. The PEG component also helps to minimize non-specific protein adsorption and can reduce the immunogenicity of the labeled cells.
-
FITC (Fluorescein Isothiocyanate): FITC is a widely used green fluorescent dye. The isothiocyanate group (-N=C=S) of FITC is not directly involved in the cell surface reaction in the case of a pre-functionalized 4-arm-PEG-FITC. Instead, the 4-arm PEG is typically functionalized with a reactive group that targets cell surface molecules.
-
Reactive Chemistry for Cell Surface Conjugation: For cell surface labeling, the terminal ends of the 4-arm-PEG are functionalized with amine-reactive groups, most commonly N-hydroxysuccinimide (NHS) esters. These NHS esters readily react with primary amines (-NH2) found in the side chains of lysine residues and at the N-terminus of proteins on the cell surface. This reaction forms a stable amide bond, covalently attaching the 4-arm-PEG-FITC to the cell membrane.
The following diagram illustrates the chemical principle of this labeling strategy:
Experimental Protocols
This section provides a detailed methodology for the key experiments involved in cell surface labeling with 4-arm-PEG-FITC.
Protocol 1: Cell Surface Labeling with 4-arm-PEG-NHS-FITC
This protocol outlines the steps for labeling live cells in suspension.
Materials:
-
4-arm-PEG-NHS-FITC (ensure it is protected from light and moisture)
-
Live cells in suspension (e.g., harvested by trypsinization and neutralized, or non-adherent cell line)
-
Phosphate-Buffered Saline (PBS), pH 7.2-8.0, sterile
-
Quenching buffer: 100 mM glycine or Tris in PBS, sterile
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Bovine Serum Albumin (BSA) or Fetal Bovine Serum (FBS) for blocking (optional)
-
Centrifuge
-
Hemocytometer or automated cell counter
-
Fluorescence microscope or flow cytometer
Procedure:
-
Cell Preparation:
-
Harvest and wash cells twice with sterile PBS by centrifugation (e.g., 300 x g for 5 minutes) to remove any residual serum proteins that contain primary amines.
-
Resuspend the cell pellet in cold PBS to a final concentration of 1 x 10⁶ to 1 x 10⁷ cells/mL. Keep cells on ice.
-
-
Reagent Preparation:
-
Immediately before use, prepare a 10 mM stock solution of 4-arm-PEG-NHS-FITC in anhydrous DMSO.
-
Dilute the stock solution in cold PBS (pH 7.2-8.0) to the desired final labeling concentration. A typical starting concentration is 100 µM, but this should be optimized for your specific cell type and application.
-
-
Labeling Reaction:
-
Add the diluted 4-arm-PEG-NHS-FITC solution to the cell suspension.
-
Incubate for 30 minutes on ice or at 4°C with gentle agitation, protected from light. The low temperature minimizes internalization of the label.
-
-
Quenching Reaction:
-
To stop the labeling reaction, add the quenching buffer to a final concentration of 100 mM.
-
Incubate for 10 minutes on ice.
-
-
Washing:
-
Wash the cells three times with cold PBS containing 1% BSA or FBS to remove any unreacted label. Centrifuge at 300 x g for 5 minutes for each wash.
-
-
Analysis:
-
Resuspend the final cell pellet in an appropriate buffer for analysis.
-
Visualize the labeled cells using a fluorescence microscope or quantify the labeling efficiency and intensity using a flow cytometer.
-
The following diagram illustrates the experimental workflow:
Protocol 2: Assessment of Cell Viability after Labeling
It is crucial to assess the cytotoxicity of the labeling procedure. Standard cell viability assays can be employed.
Materials:
-
Labeled and unlabeled (control) cells
-
Cell culture medium
-
96-well plates
-
Cell viability assay reagent (e.g., MTT, XTT, WST-1, or a live/dead cell staining kit)
-
Plate reader or fluorescence microscope
Procedure:
-
Cell Seeding:
-
Seed the labeled and control cells in a 96-well plate at a suitable density (e.g., 1 x 10⁴ cells/well) in complete cell culture medium.
-
-
Incubation:
-
Incubate the cells for a desired period (e.g., 24, 48, 72 hours) under standard cell culture conditions (37°C, 5% CO₂).
-
-
Viability Assay:
-
Perform the cell viability assay according to the manufacturer's instructions.
-
For example, for an MTT assay, add the MTT reagent to each well, incubate, and then solubilize the formazan crystals before reading the absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability of the labeled cells relative to the unlabeled control cells.
-
Quantitative Data
The following table summarizes key quantitative parameters relevant to 4-arm-PEG-FITC cell surface labeling. It is important to note that specific values can vary depending on the cell type, reagent concentration, and experimental conditions. The data presented here are compiled from studies on various PEG derivatives and labeling techniques.
| Parameter | Value/Range | Cell Type/Context | Citation |
| 4-arm-PEG-NHS-FITC Concentration | 10 - 500 µM | General starting range for cell labeling | |
| Incubation Time | 30 - 60 minutes | Live cell labeling on ice | |
| pH for Labeling Reaction | 7.2 - 8.5 | Optimal for NHS ester reaction with primary amines | [1] |
| Cell Viability (IC50) | > 1 mg/mL (for some PEG derivatives) | HeLa, L929 cells (24h exposure) | [2][3] |
| Labeling Efficiency | Dependent on cell type and reagent concentration | General for NHS ester labeling | [3][4] |
| FITC Excitation/Emission | ~495 nm / ~515 nm | Standard fluorescence properties | [5] |
Note: The cytotoxicity of PEG derivatives is generally low, but it can be influenced by the molecular weight and the nature of the functional groups. It is always recommended to perform a dose-response experiment to determine the optimal non-toxic concentration of 4-arm-PEG-FITC for your specific cell line.
Conclusion
The use of 4-arm-PEG-FITC for cell surface labeling is a powerful technique for a wide range of biological research and drug development applications. By understanding the core principles of the underlying chemistry and following optimized experimental protocols, researchers can achieve robust and reproducible fluorescent labeling of live cells. The biocompatibility of the PEG scaffold, combined with the strong fluorescence of FITC, makes this a valuable tool for cell tracking, imaging, and quantification. As with any labeling technique, careful optimization of reagent concentrations and incubation conditions is essential to ensure high labeling efficiency while maintaining cell viability and function.
References
- 1. アミン反応性架橋剤化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 2. FITC Labeling and Conjugation - TdB Labs [tdblabs.se]
- 3. biotium.com [biotium.com]
- 4. Site-specific Protein Labeling with NHS-Esters and the Analysis of Ubiquitin Ligase Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. peptideweb.com [peptideweb.com]
A Technical Guide to the Formulation and Characterization of Fluorescent Hydrogels Utilizing 4-arm-PEG-FITC
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, characterization, and application of fluorescent hydrogels based on 4-arm poly(ethylene glycol) conjugated with fluorescein isothiocyanate (4-arm-PEG-FITC). This document details the underlying chemical principles, experimental protocols, and key characterization data to facilitate the use of these hydrogels in research and development, particularly in the fields of cell biology and drug delivery.
Introduction
Hydrogels, three-dimensional networks of hydrophilic polymers, have emerged as versatile biomaterials due to their high water content, biocompatibility, and tunable physical properties. Their structural resemblance to the native extracellular matrix makes them ideal scaffolds for 3D cell culture and as vehicles for controlled drug release. The incorporation of fluorescent probes, such as fluorescein isothiocyanate (FITC), into the hydrogel matrix enables real-time, non-invasive visualization of the hydrogel itself, encapsulated cells, or the release of therapeutic agents.
The use of a 4-arm poly(ethylene glycol) (PEG) backbone offers a well-defined, branched structure that leads to the formation of hydrogels with a more uniform network and predictable properties compared to linear PEG. This guide focuses on a practical approach to generating fluorescent 4-arm-PEG hydrogels through the synthesis of an amine-terminated intermediate followed by conjugation with FITC and subsequent crosslinking.
Synthesis of 4-arm-PEG-FITC Hydrogels
The synthesis of 4-arm-PEG-FITC hydrogels can be achieved through a multi-step process that involves the functionalization of 4-arm-PEG with amine groups, conjugation of FITC to these amine groups, and finally, crosslinking to form the hydrogel network.
Synthesis of 4-arm-PEG-Amine
A common method to introduce amine functionalities to a 4-arm-PEG-hydroxyl (4-arm-PEG-OH) is a two-step process involving an intermediate chloride.
-
Step 1: Chlorination of 4-arm-PEG-OH. The hydroxyl end groups of the 4-arm-PEG-OH are reacted with a chlorinating agent, such as thionyl chloride, to form a 4-arm-PEG-chloride.
-
Step 2: Amination of 4-arm-PEG-Chloride. The resulting 4-arm-PEG-chloride is then reacted with aqueous or anhydrous ammonia to yield the 4-arm-PEG-amine. The conversion of hydroxyl groups to amine groups is typically high, often exceeding 98%.[1]
Conjugation of FITC to 4-arm-PEG-Amine
The primary amine groups of the 4-arm-PEG-amine readily react with the isothiocyanate group of FITC to form a stable thiourea linkage. This reaction is typically performed in an amine-free buffer at a slightly basic pH (8-9) to ensure the amine groups are deprotonated and thus more nucleophilic.[2]
Crosslinking of 4-arm-PEG-FITC to Form a Hydrogel
The amine groups on the 4-arm-PEG-FITC can be crosslinked using various bifunctional crosslinking agents. Genipin, a natural crosslinker, is a suitable option as it reacts with primary amine groups to form a stable, biocompatible hydrogel network.[3] The gelation time can be influenced by the concentration of the crosslinker and the temperature.[3]
Experimental Protocols
This section provides detailed methodologies for the key experimental procedures involved in the synthesis and characterization of 4-arm-PEG-FITC hydrogels.
Protocol for Synthesis of 4-arm-PEG-Amine
-
Materials: 4-arm-PEG-OH, thionyl chloride, concentrated aqueous ammonia, appropriate solvents.
-
Procedure:
-
React 4-arm-PEG-OH with thionyl chloride to form 4-arm-PEG-chloride. The reaction conditions should be carefully controlled to ensure complete conversion.
-
Purify the 4-arm-PEG-chloride to remove any unreacted thionyl chloride and byproducts.
-
React the purified 4-arm-PEG-chloride with concentrated aqueous ammonia.
-
Purify the resulting 4-arm-PEG-amine using a suitable method, such as ion exchange chromatography, to remove excess ammonia and any salts formed during the reaction.[1]
-
Characterize the product using techniques like 1H NMR to confirm the conversion of hydroxyl to amine groups.[1]
-
Protocol for FITC Conjugation to 4-arm-PEG-Amine
-
Materials: 4-arm-PEG-amine, FITC, amine-free buffer (e.g., 0.1 M sodium bicarbonate buffer, pH 9.0), DMSO or DMF, quenching reagent (e.g., Tris buffer), purification column (e.g., desalting column).
-
Procedure:
-
Dissolve FITC in dry DMSO to a concentration of 10 mg/mL immediately before use.[4]
-
Dissolve the 4-arm-PEG-amine in 0.1 M sodium bicarbonate buffer (pH 9.0).[4]
-
Add the FITC solution to the 4-arm-PEG-amine solution. The molar ratio of FITC to amine groups can be adjusted to control the degree of labeling.
-
Incubate the reaction mixture in the dark at room temperature for 1-2 hours with gentle stirring.[4]
-
(Optional) Quench the reaction by adding a small amount of Tris buffer.[4]
-
Remove unreacted FITC using a desalting column or dialysis.[4]
-
Store the purified 4-arm-PEG-FITC solution at 4°C, protected from light.[4]
-
Protocol for Hydrogel Formation with Genipin Crosslinking
-
Materials: 4-arm-PEG-FITC solution, Genipin solution of desired concentration.
-
Procedure:
-
Prepare a solution of 4-arm-PEG-FITC in a suitable buffer (e.g., PBS).
-
Add the genipin solution to the 4-arm-PEG-FITC solution and mix thoroughly.
-
Allow the mixture to incubate at 37°C. Gelation time will vary depending on the concentration of genipin and 4-arm-PEG-FITC.[3]
-
The formation of a stable hydrogel can be confirmed by inverting the vial and observing no flow.
-
Characterization of 4-arm-PEG-FITC Hydrogels
Thorough characterization is essential to ensure the suitability of the fluorescent hydrogels for specific applications. Key properties to evaluate include swelling behavior, mechanical strength, fluorescence intensity, and biocompatibility.
Swelling Ratio
The swelling ratio provides insight into the hydrogel's network structure and its ability to absorb and retain water.
-
Protocol for Swelling Ratio Measurement:
-
Prepare hydrogel samples of a defined initial size and weigh them (W_d).
-
Immerse the hydrogels in a buffer solution (e.g., PBS) at 37°C.
-
At predetermined time intervals, remove the hydrogels, gently blot the surface to remove excess water, and weigh them (W_s).
-
Calculate the swelling ratio (Q) as: Q = (W_s - W_d) / W_d.
-
Continue measurements until the hydrogel reaches equilibrium swelling (i.e., no significant change in weight).
-
Mechanical Properties (Storage Modulus)
The mechanical properties of the hydrogel, such as its stiffness, are critical for applications in cell culture and tissue engineering. The storage modulus (G') is a measure of the elastic response of the hydrogel.
-
Protocol for Storage Modulus Measurement:
-
Prepare hydrogel discs of a defined geometry.
-
Use a rheometer with a parallel plate geometry to perform oscillatory rheology.
-
Conduct a frequency sweep at a constant strain within the linear viscoelastic region of the material.
-
The storage modulus (G') is determined from the frequency sweep data.
-
Fluorescence Quantification
Quantifying the fluorescence intensity of the hydrogel is important for applications involving imaging and tracking.
-
Protocol for Fluorescence Intensity Measurement:
-
Prepare hydrogel samples in a suitable format for fluorescence measurement (e.g., in a 96-well plate).
-
Use a fluorescence microplate reader or a fluorescence microscope to measure the fluorescence intensity.
-
For FITC, the excitation maximum is approximately 495 nm and the emission maximum is around 525 nm.[5]
-
A standard curve can be generated using known concentrations of 4-arm-PEG-FITC to correlate fluorescence intensity with the concentration of the fluorophore within the hydrogel.
-
Cell Viability Assays
For applications involving cell encapsulation, it is crucial to assess the biocompatibility of the hydrogel and the encapsulation process.
-
Protocol for Cell Viability Assessment (LDH and AlamarBlue Assays):
-
Encapsulate cells within the 4-arm-PEG-FITC hydrogel.
-
Culture the cell-laden hydrogels for the desired period.
-
LDH Assay: Measure the release of lactate dehydrogenase (LDH) from damaged cells into the culture medium. An increase in LDH activity indicates decreased cell viability.[6][7]
-
AlamarBlue Assay: Add AlamarBlue reagent to the cell cultures. Metabolically active cells reduce the reagent, causing a colorimetric and fluorescent change that can be quantified to determine cell viability.[6][7]
-
Quantitative Data Summary
The following tables summarize representative data for the properties of 4-arm-PEG hydrogels. It is important to note that this data is for 4-arm-PEG hydrogels crosslinked with genipin and does not include FITC modification. The properties of 4-arm-PEG-FITC hydrogels are expected to be similar but should be experimentally determined.
Table 1: Gelation Time of 4-arm-PEG Hydrogels with Genipin Crosslinker at 37°C [3]
| 4-arm-PEG Concentration | Genipin Concentration | Gelation Time (hours) |
| 10% (w/v) | 25 mM | 1.7 |
| 10% (w/v) | 35.2 mM | 1.3 |
Table 2: Swelling Properties of 4-arm-PEG Hydrogels in PBS at 37°C
| Hydrogel Formulation | Equilibrium Swelling Ratio (Q) |
| Representative 4-arm-PEG Hydrogel | Data to be determined experimentally |
Table 3: Mechanical Properties of 4-arm-PEG Hydrogels
| Hydrogel Formulation | Storage Modulus (G') (kPa) |
| Representative 4-arm-PEG Hydrogel | Data to be determined experimentally |
Table 4: Fluorescence Properties of 4-arm-PEG-FITC Hydrogels
| Property | Value |
| Excitation Maximum | ~495 nm[5] |
| Emission Maximum | ~525 nm[5] |
| Fluorescence Intensity | Data to be determined experimentally |
Visualizations
The following diagrams illustrate the key workflows and concepts described in this guide.
Conclusion
This technical guide has outlined a comprehensive approach for the creation and characterization of fluorescent hydrogels using 4-arm-PEG-FITC. By following the detailed protocols for synthesis, characterization, and cell encapsulation, researchers can develop well-defined, fluorescently labeled hydrogel systems for a variety of applications in drug delivery and tissue engineering. The ability to non-invasively monitor the hydrogel and encapsulated cells provides a powerful tool for advancing our understanding of cell-matrix interactions and for the development of novel therapeutic strategies. It is recommended that users of this guide perform their own specific characterizations to ensure the hydrogel properties meet the requirements of their intended application.
References
- 1. US20070249870A1 - Method for preparing multi-arm poly (ethylene glycol) amines - Google Patents [patents.google.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Novel Multi-arm PEG-based Hydrogels for Tissue Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youdobio.com [youdobio.com]
- 5. Antibody-FITC Conjugation Protocol - Creative Biolabs [neutab.creative-biolabs.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Cytocompatibility Evaluation of PEG-Methylsulfone Hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
The Influence of Molecular Weight on 4-arm-PEG-FITC Performance: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the critical role of molecular weight (MW) in the performance of 4-arm-poly(ethylene glycol)-fluorescein isothiocyanate (4-arm-PEG-FITC). Understanding how MW impacts the physicochemical and biological properties of this versatile polymer is paramount for its effective application in drug delivery, bioimaging, and tissue engineering. This document provides a comprehensive overview of the synthesis, characterization, and performance of 4-arm-PEG-FITC across a range of molecular weights, with a focus on quantitative data and detailed experimental methodologies.
Introduction to 4-arm-PEG-FITC
Poly(ethylene glycol) (PEG) is a biocompatible, non-immunogenic, and water-soluble polymer widely utilized to enhance the therapeutic properties of molecules and delivery systems. The 4-arm architecture offers a unique branched structure that provides a higher functional group density compared to its linear counterpart. The conjugation of fluorescein isothiocyanate (FITC), a commonly used fluorescent dye, to the arms of the PEG molecule enables visualization and tracking in various biological applications. The performance of 4-arm-PEG-FITC is intricately linked to its molecular weight, which influences its hydrodynamic radius, biocompatibility, cellular uptake, and in vivo biodistribution.
Synthesis and Characterization of 4-arm-PEG-FITC
The synthesis of 4-arm-PEG-FITC with varying molecular weights (e.g., 5 kDa, 10 kDa, and 20 kDa) is a critical first step for comparative studies.
Synthesis of 4-arm-PEG-FITC
A general synthesis protocol involves the reaction of a 4-arm-PEG-Amine with FITC. The stoichiometry of the reaction is crucial to control the degree of labeling.
Experimental Protocol: Synthesis of 4-arm-PEG-FITC
-
Dissolution: Dissolve 4-arm-PEG-Amine (e.g., 5 kDa, 10 kDa, or 20 kDa) in a suitable buffer, such as 0.1 M sodium bicarbonate buffer (pH 8.5), to a concentration of 10 mg/mL.
-
FITC Solution Preparation: Prepare a stock solution of FITC in anhydrous dimethyl sulfoxide (DMSO) at a concentration of 10 mg/mL.
-
Reaction: Slowly add the FITC solution to the stirring 4-arm-PEG-Amine solution. The molar ratio of FITC to the amine groups on the PEG can be varied to control the degree of labeling, though a slight excess of FITC is often used.
-
Incubation: Allow the reaction to proceed for 4-12 hours at room temperature in the dark to prevent photobleaching of the FITC.
-
Purification: Purify the resulting 4-arm-PEG-FITC conjugate to remove unreacted FITC and other impurities. This is typically achieved through dialysis against deionized water for 48-72 hours with frequent water changes, followed by lyophilization. Size exclusion chromatography (SEC) can also be employed for purification.
Characterization of 4-arm-PEG-FITC
Thorough characterization is essential to confirm the successful synthesis and purity of the conjugates.
Experimental Protocol: Characterization of 4-arm-PEG-FITC
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is used to confirm the covalent attachment of FITC to the PEG arms and to estimate the degree of substitution. The characteristic peaks of both PEG and FITC should be present in the spectrum.
-
Gel Permeation Chromatography (GPC): GPC is employed to determine the molecular weight and polydispersity index (PDI) of the 4-arm-PEG-FITC conjugate. A narrow PDI indicates a homogenous product.
-
UV-Visible Spectroscopy: The absorbance spectrum of the conjugate is measured to determine the concentration of FITC. The maximum absorbance of FITC is typically around 495 nm.
-
Fluorimetry: Fluorescence spectroscopy is used to measure the fluorescence emission spectrum and quantum yield of the 4-arm-PEG-FITC. The emission maximum for FITC is typically around 520 nm.
Diagram of 4-arm-PEG-FITC Synthesis Workflow
Impact of Molecular Weight on Physicochemical Properties
The molecular weight of 4-arm-PEG-FITC significantly influences its fundamental physicochemical properties.
Hydrodynamic Radius
The hydrodynamic radius of the polymer in solution increases with molecular weight. This has direct implications for its in vivo behavior, such as circulation time and renal clearance.
Table 1: Hydrodynamic Radii of 4-arm-PEG with Different Molecular Weights
| Molecular Weight (kDa) | Hydrodynamic Radius (nm) |
| 20 | 6.827 ± 0.088[1] |
| 40 | 9.251 ± 0.398[1] |
Note: Data is for 4-arm-PEG, and the addition of FITC is expected to have a negligible effect on the overall hydrodynamic radius.
Fluorescence Properties
While the intrinsic spectral properties of FITC remain the same, the local environment created by the PEG chains of different lengths can subtly influence its fluorescence quantum yield and photostability. Generally, PEGylation can protect the fluorophore from quenching and enhance its stability.
Experimental Protocol: Comparative Analysis of Fluorescence Properties
-
Quantum Yield Measurement: The fluorescence quantum yield of 4-arm-PEG-FITC solutions of different MWs is determined relative to a standard fluorophore with a known quantum yield (e.g., fluorescein in 0.1 M NaOH). Absorbance and fluorescence emission spectra are recorded for both the samples and the standard at the same excitation wavelength.
-
Photostability Assay: Solutions of 4-arm-PEG-FITC of varying MWs are continuously exposed to an excitation light source. The fluorescence intensity is monitored over time. The rate of fluorescence decay is used to quantify the photostability.
Influence of Molecular Weight on Biological Performance
The biological behavior of 4-arm-PEG-FITC is strongly dependent on its molecular weight, affecting its interactions with cells and its fate in vivo.
Biocompatibility and Cytotoxicity
PEG is generally considered biocompatible. However, it is essential to assess the cytotoxicity of 4-arm-PEG-FITC, especially when considering different molecular weights.
Experimental Protocol: Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Seed cells (e.g., HeLa, L929) in a 96-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of 4-arm-PEG-FITC of different molecular weights (e.g., 5, 10, and 20 kDa) for a specified period (e.g., 24 or 48 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
-
Formazan Solubilization: Add a solubilization solution (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to untreated control cells.
Cellular Uptake
The molecular weight of 4-arm-PEG-FITC is a key determinant of its cellular uptake mechanism and efficiency. Lower molecular weight PEGs can be taken up by cells more readily than higher molecular weight PEGs.
Table 2: Influence of PEG Molecular Weight on Cellular Uptake Mechanisms
| Molecular Weight Range | Primary Uptake Mechanism |
| < 2 kDa | Passive Diffusion |
| > 5 kDa | Passive Diffusion and Caveolae-mediated Endocytosis |
Source: Data generalized from studies on linear PEGs.
Experimental Protocol: Cellular Uptake Analysis by Flow Cytometry
-
Cell Incubation: Incubate cells with 4-arm-PEG-FITC of different molecular weights at a fixed concentration for various time points.
-
Washing: After incubation, wash the cells with phosphate-buffered saline (PBS) to remove any non-internalized conjugate.
-
Cell Detachment: Detach the cells from the culture plate using a non-enzymatic cell dissociation solution.
-
Flow Cytometry: Analyze the cell suspension using a flow cytometer. The fluorescence intensity of the cells is proportional to the amount of internalized 4-arm-PEG-FITC.
Diagram of Cellular Uptake Pathways
In Vivo Biodistribution and Imaging
The molecular weight of 4-arm-PEG-FITC plays a crucial role in its in vivo biodistribution and clearance. Higher molecular weight PEGs generally exhibit longer circulation times and reduced renal clearance, leading to increased accumulation in tissues through the enhanced permeability and retention (EPR) effect in the case of tumors.
Table 3: In Vivo Retention Half-lives of Fluorescein-labeled PEGs
| PEG Type | Molecular Weight (kDa) | Retention Half-life (t₁/₂) (hours) |
| Linear | 20 | 16.1 ± 4.1[1] |
| 4-arm | 20 | 9.0 ± 0.5 [1] |
| Linear | 40 | 21.5 ± 2.7[1] |
| 4-arm | 40 | 11.5 ± 1.9 [1] |
Note: This data highlights that for the same molecular weight, branched 4-arm PEGs can have a shorter retention half-life compared to linear PEGs, possibly due to their more compact structure.[1]
Experimental Protocol: In Vivo Imaging and Biodistribution Study
-
Animal Model: Utilize an appropriate animal model (e.g., mice bearing tumors).
-
Administration: Administer 4-arm-PEG-FITC of different molecular weights intravenously.
-
In Vivo Imaging: At various time points post-injection, perform whole-body fluorescence imaging to monitor the biodistribution of the conjugate.
-
Ex Vivo Analysis: At the end of the study, euthanize the animals and harvest major organs and tumors. Quantify the fluorescence intensity in each organ to determine the biodistribution profile.
Conclusion
The molecular weight of 4-arm-PEG-FITC is a critical parameter that dictates its performance in a wide range of biomedical applications. A thorough understanding and careful selection of the appropriate molecular weight are essential for optimizing its physicochemical properties and biological behavior. This guide provides a foundational framework for researchers and drug development professionals to design and evaluate 4-arm-PEG-FITC conjugates for their specific research needs. The provided data and experimental protocols serve as a starting point for comparative studies to further elucidate the structure-property relationships of these versatile molecules.
References
An In-depth Technical Guide to the Conjugation of FITC to 4-Arm PEG
Audience: Researchers, scientists, and drug development professionals.
This guide provides a comprehensive overview of the chemical mechanism, experimental protocols, and characterization methods for the conjugation of Fluorescein Isothiocyanate (FITC) to 4-arm Polyethylene Glycol (PEG).
Introduction
The conjugation of fluorescent dyes to biocompatible polymers is a cornerstone of modern biomedical research, enabling applications from in-vivo imaging and drug tracking to the development of advanced diagnostic assays.[1][] 4-arm Polyethylene Glycol (PEG) is a highly versatile, water-soluble polymer featuring four reactive terminal groups extending from a central core, making it an ideal scaffold for creating multivalent bioconjugates.[3][4] Fluorescein Isothiocyanate (FITC) is a widely used green fluorescent dye that can be covalently attached to molecules containing primary amine groups.[5][6] This guide details the core principles and practical steps for conjugating FITC to amine-terminated 4-arm PEG (4-arm PEG-NH₂).
Core Mechanism of Conjugation
The conjugation reaction relies on the nucleophilic addition of the primary amine groups (-NH₂) at the terminus of each PEG arm to the electrophilic central carbon atom of the isothiocyanate group (-N=C=S) on the FITC molecule.[5][7] This reaction forms a stable covalent thiourea bond, permanently linking the fluorescein dye to the PEG polymer.[5][7][8] The reaction is highly efficient and specific towards primary amines under controlled pH conditions.
Caption: Reaction scheme of 4-arm PEG-Amine with FITC.
Key Reaction Parameters
The success of the conjugation is governed by several critical parameters. Optimal conditions ensure high labeling efficiency while minimizing side reactions and degradation of the fluorophore.
| Parameter | Recommended Range | Rationale & Key Considerations |
| pH | 8.5 - 9.5[9] | The primary amine group (-NH₂) must be in its unprotonated, free base form to be nucleophilic. This pH range ensures sufficient deprotonation without causing hydrolysis of the isothiocyanate group. Carbonate-bicarbonate buffer is commonly used. |
| Molar Ratio (FITC:PEG-NH₂) | 1:1 to 20:1 (per amine group) | A molar excess of FITC is typically used to drive the reaction towards completion. The optimal ratio depends on the desired degree of labeling and should be determined empirically. Higher ratios can increase labeling but also risk precipitation and make purification more difficult.[10] |
| Solvent | Aqueous buffer (for PEG) with co-solvent (for FITC) | 4-arm PEG-Amine is soluble in aqueous buffers. FITC is hydrophobic and should be dissolved in an anhydrous organic solvent like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) immediately before being added to the PEG solution.[10][11][12] |
| Temperature | 4°C to 25°C (Room Temp) | The reaction can proceed efficiently at room temperature or refrigerated.[11] Lower temperatures (4°C) may be preferred for long incubation times to maintain the stability of the reactants. |
| Reaction Time | 2 hours to overnight | Incubation times can vary. Shorter times (2-8 hours) at room temperature are common, but overnight reactions at 4°C can also be effective.[11] The reaction should be protected from light to prevent photobleaching of FITC.[11] |
| Concentration | 1-10 mg/mL (for PEG) | The concentration should be high enough to facilitate the reaction but low enough to prevent aggregation or precipitation, especially after the addition of the FITC/DMSO solution.[11] |
Experimental Protocols
This section outlines a general methodology for the conjugation reaction, purification, and characterization.
Materials and Reagents
-
4-Arm PEG-Amine (e.g., MW 10,000 g/mol )
-
Fluorescein Isothiocyanate (FITC, Isomer I)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
0.1 M Carbonate-Bicarbonate Buffer (pH 9.0)
-
Quenching solution: 1.5 M Hydroxylamine or 50 mM Ammonium Chloride (NH₄Cl)
-
Purification: Dialysis tubing (e.g., MWCO 3.5-5 kDa) or Size Exclusion Chromatography column (e.g., Sephadex G-25)[13][11]
-
Phosphate-Buffered Saline (PBS), pH 7.4
Conjugation Workflow
References
- 1. peg.ink [peg.ink]
- 3. creativepegworks.com [creativepegworks.com]
- 4. creativepegworks.com [creativepegworks.com]
- 5. FITC (Fluorescein Isothiocyanate) | AAT Bioquest [aatbio.com]
- 6. Fluorescein isothiocyanate - Wikipedia [en.wikipedia.org]
- 7. Fluorescein Isothiocyanate (FITC) | AAT Bioquest [aatbio.com]
- 8. FITC Labeling and Conjugation - TdB Labs [tdblabs.se]
- 9. Introduction to Amine Modification—Section 1.1 | Thermo Fisher Scientific - SG [thermofisher.com]
- 10. Polymeric nanoparticles conjugate a novel heptapeptide as an epidermal growth factor receptor-active targeting ligand for doxorubicin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. mdpi.com [mdpi.com]
- 13. timothyspringer.org [timothyspringer.org]
Methodological & Application
Application Notes: Labeling Cells with 4-arm-PEG-FITC (10,000 MW)
These application notes provide a detailed protocol for the covalent labeling of cell surfaces using a 4-arm polyethylene glycol (PEG) conjugated to Fluorescein Isothiocyanate (FITC) with a molecular weight of 10,000 Da. This protocol is intended for researchers, scientists, and drug development professionals requiring a method to fluorescently label cells for tracking, imaging, or quantification purposes.
Introduction
4-arm-PEG-FITC is a branched polymer structure where four PEG chains are attached to a central core, and each arm is terminated with a FITC molecule. This multi-arm architecture can enhance the stability and signal intensity of the fluorescent label on the cell surface. The labeling reaction typically involves the covalent attachment of the PEG reagent to functional groups on cell surface proteins, such as primary amines. This method is applicable for various downstream analyses, including flow cytometry and fluorescence microscopy.
Materials and Reagents
A comprehensive list of necessary materials and their recommended specifications is provided below.
| Material/Reagent | Specification | Supplier Example | Catalog Number Example |
| 4-arm-PEG-FITC | 10,000 MW | JenKem Technology | 4ARM-PEG-FITC-10K |
| Phosphate-Buffered Saline (PBS) | pH 7.4, sterile | Thermo Fisher | 10010023 |
| Dimethyl Sulfoxide (DMSO) | Anhydrous, ≥99.9% | Sigma-Aldrich | D2650 |
| Fetal Bovine Serum (FBS) | Heat-inactivated | Gibco | 10082147 |
| Cell Culture Medium | Appropriate for the cell line being used | Varies | Varies |
| Centrifuge Tubes | 15 mL and 50 mL, sterile | Corning | 430791, 430829 |
| Micropipettes and Sterile Tips | P1000, P200, P20 | Eppendorf | Varies |
| Hemocytometer or Automated Cell Counter | For accurate cell counting | Bio-Rad | TC20 |
| Flow Cytometer or Fluorescence Microscope | For analysis of labeled cells | Beckman Coulter / Zeiss | Varies |
Experimental Protocol
This protocol outlines the steps for preparing the reagents and labeling cells with 4-arm-PEG-FITC. Optimization of parameters such as concentration and incubation time may be necessary depending on the cell type and experimental goals.
Reagent Preparation
-
Prepare a 10 mg/mL stock solution of 4-arm-PEG-FITC:
-
Allow the 4-arm-PEG-FITC reagent to equilibrate to room temperature before opening.
-
Dissolve the required amount of 4-arm-PEG-FITC in anhydrous DMSO. For example, dissolve 10 mg in 1 mL of DMSO.
-
Vortex briefly to ensure complete dissolution.
-
Store the stock solution in small aliquots at -20°C, protected from light. Avoid repeated freeze-thaw cycles.
-
-
Prepare Labeling Buffer:
-
Use sterile 1X PBS (pH 7.4) as the labeling buffer. Ensure the buffer is free of any primary amines (e.g., Tris) that could compete with the labeling reaction.
-
Cell Preparation
-
Culture cells to the desired confluency (typically 70-80%) in the appropriate cell culture medium.
-
For adherent cells, detach them using a gentle, non-enzymatic cell dissociation solution to preserve cell surface proteins. For suspension cells, proceed directly to harvesting.
-
Harvest the cells by centrifugation at 300 x g for 5 minutes at room temperature.
-
Discard the supernatant and wash the cell pellet once with 10 mL of pre-warmed, sterile PBS.
-
Centrifuge again at 300 x g for 5 minutes and discard the supernatant.
-
Resuspend the cell pellet in a small volume of PBS and perform a cell count using a hemocytometer or automated cell counter.
-
Adjust the cell concentration to 1 x 10^6 cells/mL in PBS.
Cell Labeling Procedure
-
From the 10 mg/mL stock solution, prepare working solutions of 4-arm-PEG-FITC in PBS at various concentrations. A starting range of 50 µg/mL to 500 µg/mL is recommended for optimization.
-
Add the 4-arm-PEG-FITC working solution to the cell suspension. For example, add 100 µL of a 2X working solution to 100 µL of the cell suspension.
-
Incubate the cells with the labeling reagent for 30 minutes at room temperature, protected from light. Gentle mixing every 10 minutes can enhance labeling efficiency.
-
To stop the labeling reaction, add 10 mL of complete cell culture medium containing FBS. The primary amines in the medium will quench any unreacted 4-arm-PEG-FITC.
-
Incubate for 5-10 minutes at room temperature.
-
Pellet the cells by centrifugation at 300 x g for 5 minutes.
-
Discard the supernatant and wash the cells twice with 10 mL of PBS to remove any unbound reagent.
-
After the final wash, resuspend the cells in an appropriate buffer for downstream analysis (e.g., FACS buffer or imaging medium).
Optimization Parameters
The optimal conditions for cell labeling can vary between cell types. Key parameters to optimize are summarized in the table below.
| Parameter | Starting Recommendation | Optimization Range | Notes |
| Cell Density | 1 x 10^6 cells/mL | 0.5 - 5 x 10^6 cells/mL | Higher densities may require higher reagent concentrations. |
| 4-arm-PEG-FITC Conc. | 100 µg/mL | 10 - 1000 µg/mL | Test a range of concentrations to find the optimal balance between signal intensity and cell viability. |
| Incubation Time | 30 minutes | 15 - 60 minutes | Longer incubation times may increase signal but could also affect cell health. |
| Incubation Temperature | Room Temperature (20-25°C) | 4°C to 37°C | Lower temperatures can reduce cell metabolism and endocytosis of the label. |
Data Analysis
Labeled cells can be analyzed using various fluorescence-based techniques:
-
Flow Cytometry: Use the FITC channel (typically 488 nm excitation and ~520/30 nm emission filter) to quantify the labeling efficiency and intensity on a single-cell level.
-
Fluorescence Microscopy: Visualize the localization of the 4-arm-PEG-FITC on the cell surface. This can confirm successful labeling and assess cell morphology post-labeling.
Workflow and Pathway Diagrams
The following diagrams illustrate the experimental workflow for labeling cells with 4-arm-PEG-FITC.
Caption: Experimental workflow for cell labeling with 4-arm-PEG-FITC.
Caption: Simplified reaction scheme for covalent labeling of cell surface amines.
Troubleshooting
| Problem | Possible Cause | Solution |
| Low or No Fluorescence Signal | Inactive reagent (hydrolyzed). | Use fresh, anhydrous DMSO for stock solution. Protect from light and moisture. |
| Insufficient reagent concentration or incubation time. | Increase the concentration of 4-arm-PEG-FITC and/or the incubation time. | |
| Presence of competing primary amines in buffer. | Ensure labeling buffer is free of Tris, glycine, or other amine-containing compounds. | |
| High Cell Death | Reagent concentration is too high. | Perform a dose-response curve to determine the optimal concentration with minimal toxicity. |
| Harsh cell handling. | Use gentle pipetting and centrifugation. Consider using a non-enzymatic dissociation solution for adherent cells. | |
| High Background Signal | Inadequate washing. | Increase the number of wash steps after the quenching step to ensure removal of all unbound reagent. |
| Non-specific binding. | Decrease the reagent concentration or incubation time. Include a blocking step with a protein like BSA before labeling. |
Application Notes and Protocols for the Preparation of 4-arm-PEG-FITC Hydrogels for 3D Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Three-dimensional (3D) cell culture models are increasingly recognized for their superior ability to mimic the complex in vivo microenvironment compared to traditional two-dimensional (2D) cultures. Among the various platforms for 3D cell culture, hydrogels based on polyethylene glycol (PEG) have gained significant prominence. Their high water content, biocompatibility, and tunable physical and biochemical properties make them ideal for creating well-defined artificial extracellular matrices (ECMs).
This document provides detailed application notes and protocols for the preparation and utilization of 4-arm-PEG-FITC hydrogels for 3D cell culture. The incorporation of Fluorescein isothiocyanate (FITC) allows for fluorescent visualization of the hydrogel scaffold, enabling researchers to study cell-matrix interactions and hydrogel degradation. These protocols are designed to be a comprehensive guide for researchers, scientists, and drug development professionals, offering step-by-step instructions, data presentation for experimental design, and visualizations of key biological and experimental processes.
Data Presentation: Physicochemical Properties of 4-arm-PEG Hydrogels
The selection of an appropriate hydrogel formulation is critical for successful 3D cell culture, as the mechanical and biochemical properties of the hydrogel can significantly influence cell behavior, including viability, proliferation, and differentiation. The following tables summarize key quantitative data for 4-arm-PEG hydrogels prepared with different crosslinking chemistries and concentrations, providing a valuable resource for designing your 3D cell culture experiments.
| 4-arm-PEG Derivative | Crosslinker | Concentration (wt%) | Storage Modulus (G') | Gelation Time | Reference(s) |
| 4-arm-PEG-Vinyl Sulfone | Dithiol | 2.0 | 30 ± 17.2 Pa | Not Specified | |
| 4-arm-PEG-Vinyl Sulfone | Dithiol | 2.5 | 421 ± 169.5 Pa | Not Specified | |
| 4-arm-PEG-Maleimide | Dithiol (VPM peptide) | 10 | ~1.5 kPa | ~5 minutes | [1] |
| 4-arm-PEG-Acrylate | Dithiol (VPM peptide) | 10 | ~0.8 kPa | > 60 minutes | [1] |
| 4-arm-PEG-Vinyl Sulfone | Dithiol (VPM peptide) | 10 | ~1.2 kPa | ~30 minutes | [1] |
| 4-arm-PEG-Amine | Genipin (35.2 mM) | 10 | Not Specified | 1.3 hours | [2] |
Table 1: Mechanical Properties and Gelation Times of 4-arm-PEG Hydrogels. This table provides a comparative overview of the storage modulus and gelation times for 4-arm-PEG hydrogels with different reactive end groups and crosslinkers. The data highlights how the choice of crosslinking chemistry and polymer concentration can be used to tune the mechanical environment for encapsulated cells.
| 4-arm-PEG Derivative | Polymer Weight % | Swelling Ratio (Qm) | Reference(s) |
| 4-arm-PEG-Maleimide | 3.0 | > 500 | [1] |
| 4-arm-PEG-Maleimide | 4.0 | ~150 | [1] |
| 4-arm-PEG-Maleimide | 7.5 | ~100 | [1] |
| 4-arm-PEG-Maleimide | 10.0 | ~80 | [1] |
| 4-arm-PEG-Acrylate | 7.5 | ~250 | [1] |
| 4-arm-PEG-Acrylate | 10.0 | ~200 | [1] |
| 4-arm-PEG-Vinyl Sulfone | 7.5 | ~200 | [1] |
| 4-arm-PEG-Vinyl Sulfone | 10.0 | ~80 | [1] |
Table 2: Swelling Ratios of 4-arm-PEG Hydrogels. The equilibrium mass swelling ratio (Qm) is an important parameter that influences nutrient diffusion and waste removal within the hydrogel. This table illustrates the impact of polymer weight percentage and crosslinking chemistry on the swelling behavior of 4-arm-PEG hydrogels.
Experimental Protocols
This section provides detailed, step-by-step protocols for the preparation of 4-arm-PEG-FITC hydrogels, cell encapsulation, and subsequent analysis of cell viability.
Protocol 1: Synthesis and Purification of 4-arm-PEG-FITC
This protocol describes the synthesis of 4-arm-PEG-FITC from 4-arm-PEG-Amine and Fluorescein isothiocyanate (FITC). The FITC molecule covalently binds to the primary amine groups at the ends of the PEG arms.
Materials:
-
4-arm-PEG-Amine (e.g., 10 kDa)
-
Fluorescein isothiocyanate (FITC)
-
Anhydrous Dimethylformamide (DMF)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Dialysis tubing (MWCO appropriate for the PEG molecular weight, e.g., 3.5 kDa)
-
Lyophilizer
Procedure:
-
Preparation of Reactants:
-
Under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-arm-PEG-Amine in anhydrous DMF to a final concentration of 5-10% (w/v).
-
In a separate light-protected container, dissolve FITC in anhydrous DMF to create a stock solution (e.g., 10 mg/mL).
-
-
Reaction:
-
To the 4-arm-PEG-Amine solution, add TEA or DIPEA to a final concentration of 2-3 molar equivalents relative to the amine groups on the PEG.
-
Slowly add the FITC solution to the PEG solution while stirring. Use a molar ratio of FITC to PEG amine groups of approximately 1.2:1 to ensure complete labeling.
-
Wrap the reaction vessel in aluminum foil to protect it from light and stir at room temperature for 12-24 hours.
-
-
Purification:
-
Transfer the reaction mixture to a dialysis tube and dialyze against a large volume of deionized water for 2-3 days, with frequent water changes, to remove unreacted FITC and other small molecules.
-
Protect the dialysis setup from light.
-
-
Lyophilization:
-
Freeze the purified 4-arm-PEG-FITC solution at -80°C.
-
Lyophilize the frozen solution until a dry, fluorescent powder is obtained.
-
-
Storage:
-
Store the lyophilized 4-arm-PEG-FITC powder at -20°C, protected from light and moisture.
-
Protocol 2: Preparation of 4-arm-PEG-FITC Hydrogels with Encapsulated Cells
This protocol details the formation of cell-laden hydrogels using a Michael-type addition reaction between a 4-arm-PEG-Maleimide (or Vinyl Sulfone) and a dithiol crosslinker. The 4-arm-PEG-FITC is incorporated to visualize the hydrogel.
Materials:
-
4-arm-PEG-Maleimide (or Vinyl Sulfone)
-
Lyophilized 4-arm-PEG-FITC (prepared in Protocol 1)
-
MMP-cleavable dithiol crosslinker (e.g., GCRDVPMSMRGGDRCG)
-
Cell adhesion peptide (e.g., Cys-Arg-Gly-Asp-Ser, CRGDS)
-
Sterile, cell culture grade Phosphate-Buffered Saline (PBS), pH 7.4
-
Cell suspension in culture medium
-
Sterile, low-adhesion microcentrifuge tubes
-
Sterile cell culture plates (e.g., 24-well or 96-well)
Procedure:
-
Preparation of Stock Solutions (on ice and sterile):
-
Pre-polymer Solution: Dissolve 4-arm-PEG-Maleimide (or Vinyl Sulfone) and 4-arm-PEG-FITC (at a desired ratio, e.g., 9:1) in sterile PBS to the desired final working concentration (e.g., 10% w/v). Gently vortex or pipette to mix until fully dissolved.
-
Adhesion Peptide Solution: Dissolve the CRGDS peptide in sterile PBS to a stock concentration (e.g., 5 mM).
-
Crosslinker Solution: Dissolve the MMP-cleavable dithiol crosslinker in sterile PBS to a stock concentration (e.g., 20 mM).
-
-
Preparation of Cell Suspension:
-
Trypsinize and count your cells.
-
Resuspend the cell pellet in the desired volume of culture medium to achieve a final cell density for encapsulation (e.g., 1-10 million cells/mL).
-
-
Hydrogel Formation and Cell Encapsulation:
-
In a sterile, low-adhesion microcentrifuge tube on ice, combine the pre-polymer solution and the adhesion peptide solution to achieve the desired final RGD concentration (e.g., 1-2 mM).
-
Add the cell suspension to the pre-polymer/peptide mixture and gently mix by pipetting up and down. Avoid introducing air bubbles.
-
Initiate gelation by adding the crosslinker solution to the cell/pre-polymer mixture. The volume of crosslinker will depend on the desired stoichiometric ratio of reactive groups (a 1:1 molar ratio of maleimide/vinyl sulfone to thiol groups is a common starting point).
-
Mix quickly and thoroughly by pipetting.
-
Immediately pipette the desired volume of the hydrogel precursor solution into the center of the wells of a pre-warmed culture plate.
-
Allow the hydrogel to polymerize at 37°C in a cell culture incubator for 30-60 minutes, or until gelation is complete.
-
Gently add pre-warmed cell culture medium to each well.
-
Protocol 3: Assessment of Cell Viability using LIVE/DEAD Staining
This protocol describes a common method to assess the viability of cells encapsulated within the 4-arm-PEG-FITC hydrogels.
Materials:
-
Cell-laden hydrogels in a culture plate
-
LIVE/DEAD Viability/Cytotoxicity Kit (containing Calcein AM and Ethidium homodimer-1)
-
Sterile PBS
-
Confocal microscope
Procedure:
-
Preparation of Staining Solution:
-
Prepare a working solution of Calcein AM (for live cells, green fluorescence) and Ethidium homodimer-1 (for dead cells, red fluorescence) in sterile PBS according to the manufacturer's instructions.
-
-
Staining:
-
Aspirate the culture medium from the wells containing the hydrogels.
-
Gently wash the hydrogels once with sterile PBS.
-
Add a sufficient volume of the LIVE/DEAD staining solution to each well to completely cover the hydrogel.
-
Incubate the plate at 37°C for 30-45 minutes, protected from light.
-
-
Imaging:
-
After incubation, carefully aspirate the staining solution.
-
Add fresh PBS to the wells.
-
Image the hydrogels using a confocal microscope. The FITC fluorescence from the hydrogel can be imaged in a separate channel to visualize the matrix.
-
Mandatory Visualizations
Signaling Pathway: Integrin-Mediated Cell Adhesion
The following diagram illustrates the key signaling events that occur when a cell interacts with a 4-arm-PEG hydrogel functionalized with the RGD adhesion peptide.
Caption: Integrin-mediated cell adhesion signaling pathway in RGD-functionalized hydrogels.
Experimental Workflow: 3D Cell Culture in 4-arm-PEG-FITC Hydrogels
This diagram outlines the complete experimental workflow from the preparation of materials to the final analysis of the 3D cell culture.
Caption: Experimental workflow for 3D cell culture in 4-arm-PEG-FITC hydrogels.
Logical Relationship: Tuning Hydrogel Properties
This diagram illustrates the logical relationships between key parameters that can be adjusted to tune the properties of the 4-arm-PEG hydrogel for specific cell culture applications.
Caption: Tuning hydrogel properties for desired cellular responses.
References
Application Notes and Protocols for In Vivo Fluorescence Imaging Using 4-arm-PEG-FITC
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-arm polyethylene glycol conjugated with fluorescein isothiocyanate (4-arm-PEG-FITC) is a valuable tool for in vivo fluorescence imaging. Its unique branched structure offers several advantages over linear PEG, including a higher payload of the fluorescent dye (FITC), which can lead to enhanced signal intensity. The polyethylene glycol (PEG) component provides biocompatibility and can improve the pharmacokinetic profile of the molecule, potentially leading to longer circulation times and reduced clearance by the reticuloendothelial system.[1][2] These characteristics make 4-arm-PEG-FITC a suitable agent for various in vivo imaging applications, such as tracking the biodistribution of nanoparticles, monitoring drug delivery, and assessing vascular permeability in preclinical models.
This document provides detailed application notes and protocols for the effective use of 4-arm-PEG-FITC in in vivo fluorescence imaging studies.
Applications
-
Biodistribution Studies: To non-invasively track the accumulation and clearance of the 4-arm-PEG-FITC conjugate in various organs and tissues over time.
-
Tumor Imaging: To visualize and quantify the accumulation of 4-arm-PEG-FITC in tumor tissues, often leveraging the enhanced permeability and retention (EPR) effect.
-
Pharmacokinetic Analysis: To determine the circulation half-life and clearance rate of the imaging agent.
-
Drug Delivery Vehicle Tracking: As a fluorescent tag for nanoparticle-based drug delivery systems to monitor their in vivo fate.
Data Presentation
Table 1: In Vivo Imaging Parameters for FITC-Labeled Probes
| Parameter | Value | Reference |
| Animal Model | Nude mice bearing xenograft tumors | [3][4] |
| Administration Route | Intravenous (tail vein) injection | [3][5] |
| Dosage | 0.5 mg/kg body weight | [3] |
| Imaging System | In Vivo Imaging System (IVIS) or similar | [6] |
| Excitation Wavelength | ~470 nm - 490 nm | [3][7] |
| Emission Wavelength | ~520 nm - 530 nm | [3][8] |
| Imaging Time Points | 30, 60, 90, 120 minutes post-injection | [3] |
Table 2: Quantitative Analysis of In Vivo Fluorescence Imaging
| Metric | Description | Typical Values (Arbitrary Units) | Reference |
| Fluorescence Intensity | Photon flux (photons/sec/cm²/sr) in a region of interest (ROI). | Tumor: 1.5 x 10⁸, Muscle: 0.5 x 10⁸ | [3] |
| Tumor-to-Background Ratio (TBR) | Ratio of fluorescence intensity in the tumor ROI to that in a background tissue ROI (e.g., muscle). | 3.0 - 4.0 | [4] |
Experimental Protocols
Protocol 1: Preparation of 4-arm-PEG-FITC for In Vivo Injection
-
Reconstitution: Reconstitute the lyophilized 4-arm-PEG-FITC in sterile, pyrogen-free phosphate-buffered saline (PBS), pH 7.4. The final concentration will depend on the desired dosage and injection volume. For a 0.5 mg/kg dose in a 20 g mouse with a 100 µL injection volume, the concentration would be 0.1 mg/mL.
-
Vortexing and Sonication: Gently vortex the solution to ensure complete dissolution. If necessary, sonicate briefly in a water bath to break up any aggregates.
-
Sterile Filtration: Pass the solution through a 0.22 µm sterile filter to remove any potential microbial contamination.
-
Storage: Store the prepared solution at 4°C, protected from light, for short-term use. For long-term storage, aliquot and freeze at -20°C. Avoid repeated freeze-thaw cycles.
Protocol 2: In Vivo Fluorescence Imaging in a Xenograft Mouse Model
-
Animal Preparation:
-
Anesthetize the tumor-bearing mouse using a suitable anesthetic agent (e.g., isoflurane).
-
Place the anesthetized mouse on the imaging system's heated stage to maintain body temperature.
-
-
Pre-injection Imaging: Acquire a baseline fluorescence image of the mouse before injecting the 4-arm-PEG-FITC to determine the level of autofluorescence.
-
Administration:
-
Administer the prepared 4-arm-PEG-FITC solution via intravenous tail vein injection.[5] The typical injection volume for a mouse is 100-200 µL.
-
-
Post-injection Imaging:
-
Acquire fluorescence images at predetermined time points (e.g., 30, 60, 90, and 120 minutes) post-injection.[3]
-
Use an appropriate filter set for FITC (Excitation: ~480 nm, Emission: ~520 nm).[3]
-
Maintain consistent imaging parameters (exposure time, binning, f/stop) across all animals and time points for accurate comparison.
-
-
Data Analysis:
-
Using the imaging software, draw regions of interest (ROIs) over the tumor and a background tissue (e.g., contralateral muscle).
-
Quantify the average fluorescence intensity (radiant efficiency or photon flux) within each ROI.
-
Calculate the tumor-to-background ratio (TBR) by dividing the average fluorescence intensity of the tumor ROI by that of the background ROI.
-
-
Ex Vivo Imaging (Optional):
-
At the final time point, euthanize the mouse according to institutional guidelines.
-
Excise the tumor and major organs (liver, spleen, kidneys, lungs, heart).
-
Arrange the organs in the imaging chamber and acquire a final fluorescence image to confirm the biodistribution of the 4-arm-PEG-FITC.
-
Visualizations
Caption: Workflow for in vivo fluorescence imaging using 4-arm-PEG-FITC.
Caption: Conceptual diagram of 4-arm-PEG-FITC biodistribution and clearance.
References
- 1. Effect of PEGylation on the Drug Release Performance and Hemocompatibility of Photoresponsive Drug-Loading Platform - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Targeted fluorescent imaging of a novel FITC-labeled PSMA ligand in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. creative-bioarray.com [creative-bioarray.com]
- 6. In vivo and in vitro tracking of erosion in biodegradable materials using non-invasive fluorescence imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
Application Notes and Protocols for Conjugating Proteins with 4-arm-PEG-FITC
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed, step-by-step guide for the conjugation of proteins with 4-arm-PEG-FITC. The protocol is designed for researchers in academia and industry who are engaged in bioconjugation, drug delivery, and bio-imaging.
Introduction
Polyethylene glycol (PEG) conjugation, or PEGylation, is a widely utilized bioconjugation technique to enhance the therapeutic properties of proteins. This process can improve protein solubility, stability, and circulation half-life, while reducing immunogenicity. The use of a 4-arm PEG scaffold provides a larger hydrodynamic volume compared to linear PEG of similar molecular weight, further enhancing these benefits. The incorporation of Fluorescein isothiocyanate (FITC), a commonly used fluorophore, allows for the tracking and visualization of the conjugated protein in various biological assays.
This guide details the materials, protocols, and characterization methods for conjugating proteins with 4-arm-PEG-FITC, assuming the 4-arm-PEG is functionalized with an amine-reactive group such as an N-hydroxysuccinimide (NHS) ester.
Chemical Reaction Pathway
The conjugation of a protein with 4-arm-PEG-FITC (assuming an NHS ester reactive group) proceeds via the reaction of the NHS ester with primary amine groups on the protein, primarily the ε-amine of lysine residues and the N-terminal α-amine. This reaction forms a stable amide bond.
Application Notes and Protocols for Confocal Microscopy of 4-arm-PEG-FITC
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-arm polyethylene glycol (PEG) conjugated with fluorescein isothiocyanate (FITC) is a valuable tool for a range of applications in confocal microscopy. Its high water solubility, biocompatibility, and fluorescent properties make it an excellent tracer for visualizing and quantifying cellular processes such as fluid-phase endocytosis and for assessing membrane integrity.[][2][3][4] The multi-arm structure of this PEG derivative provides a high fluorescence signal density, making it suitable for various bioimaging applications.[][5] This document provides detailed protocols and application notes for the use of soluble 4-arm-PEG-FITC in confocal microscopy.
Key Applications
-
Visualization and Quantification of Fluid-Phase Endocytosis: 4-arm-PEG-FITC can be used as a tracer to study the non-specific uptake of extracellular fluid by cells.[2][3][4][6]
-
Assessment of Cell Membrane Integrity: Its inability to cross intact cell membranes allows for the identification of cells with compromised membranes.
-
In Vivo Imaging: The hydrophilic nature of PEG can improve solubility and circulation time, making FITC-PEG conjugates suitable for in vivo imaging studies.[7]
Quantitative Data Summary
The optimal concentration of 4-arm-PEG-FITC for confocal microscopy will vary depending on the cell type, experimental goals, and microscope settings. However, a general starting point can be extrapolated from protocols for similar fluorescent tracers. The following table provides a summary of recommended starting concentrations and incubation times for live-cell imaging.
| Parameter | Recommended Range | Notes |
| Working Concentration | 0.1 - 1.0 mg/mL | Start with a lower concentration and optimize based on signal intensity and cell health. |
| Incubation Time | 15 - 60 minutes | For endocytosis studies, time-course experiments are recommended to visualize uptake. |
| Incubation Temperature | 37°C | For active cellular processes like endocytosis. For membrane integrity assessment, incubation can be at 4°C. |
| Excitation Wavelength | 488 - 495 nm | Optimal for FITC.[8] |
| Emission Wavelength | 515 - 525 nm | Optimal for FITC.[8] |
Experimental Protocols
Protocol 1: Live-Cell Imaging of Fluid-Phase Endocytosis
This protocol describes the use of 4-arm-PEG-FITC to visualize its uptake by live cells via fluid-phase endocytosis.
Materials:
-
4-arm-PEG-FITC
-
Live-cell imaging medium (e.g., phenol red-free DMEM supplemented with FBS and HEPES)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Cells cultured on confocal-compatible dishes or slides
-
Confocal microscope with environmental chamber (37°C, 5% CO2)
Procedure:
-
Cell Preparation: Culture cells to 60-80% confluency on confocal dishes or slides.
-
Preparation of 4-arm-PEG-FITC Solution:
-
Prepare a stock solution of 10 mg/mL 4-arm-PEG-FITC in sterile PBS.
-
Further dilute the stock solution in pre-warmed live-cell imaging medium to the desired working concentration (e.g., 0.5 mg/mL).
-
-
Cell Labeling:
-
Remove the culture medium from the cells and wash once with pre-warmed PBS.
-
Add the 4-arm-PEG-FITC working solution to the cells.
-
Incubate the cells in a 37°C, 5% CO2 incubator for the desired time (e.g., 30 minutes).
-
-
Washing:
-
Remove the labeling solution and wash the cells 2-3 times with pre-warmed live-cell imaging medium to remove unbound 4-arm-PEG-FITC.
-
-
Imaging:
-
Immediately image the cells using a confocal microscope equipped with a 37°C and 5% CO2 environmental chamber.
-
Use a 488 nm laser line for excitation and collect the emission between 515-525 nm.
-
Protocol 2: Fixed-Cell Imaging of 4-arm-PEG-FITC Uptake
This protocol is for fixing cells after incubation with 4-arm-PEG-FITC to preserve the localization of the fluorescent probe.
Materials:
-
All materials from Protocol 1
-
4% Paraformaldehyde (PFA) in PBS
-
Mounting medium with DAPI (optional, for nuclear counterstain)
Procedure:
-
Cell Labeling: Follow steps 1-3 from Protocol 1.
-
Fixation:
-
Remove the labeling solution and wash the cells twice with PBS.
-
Add 4% PFA in PBS to the cells and incubate for 15 minutes at room temperature.
-
-
Washing:
-
Remove the PFA solution and wash the cells three times with PBS.
-
-
Counterstaining (Optional):
-
If desired, incubate the cells with a nuclear counterstain like DAPI according to the manufacturer's protocol.
-
Wash the cells twice with PBS.
-
-
Mounting and Imaging:
-
Mount the coverslip onto a microscope slide using a suitable mounting medium.
-
Image the cells using a confocal microscope.
-
Visualizations
References
- 2. Analysis of Fluid-Phase Endocytosis in (Intact) Plant Cells | Springer Nature Experiments [experiments.springernature.com]
- 3. Analysis of fluid-phase endocytosis in (intact) plant cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. エンドサイトーシスおよびピノサイトーシス | Thermo Fisher Scientific - JP [thermofisher.com]
- 5. Multi-arm PEG | BroadPharm [broadpharm.com]
- 6. researchgate.net [researchgate.net]
- 7. Fluorescent Tracers for In Vivo Imaging of Lymphatic Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mPEG-FITC for Dye Labling - Biopharma PEG [biochempeg.com]
Application Notes and Protocols for Sterilization of 4-arm-PEG-FITC Solutions
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-arm-PEG-FITC is a valuable tool in various biomedical research and drug development applications, including hydrogel formation, bioconjugation, and cell imaging, owing to its biocompatibility, multivalency, and inherent fluorescence. Ensuring the sterility of 4-arm-PEG-FITC solutions is a critical step to prevent microbial contamination in downstream applications, particularly those involving cell culture or in vivo studies. However, the selection of an appropriate sterilization method is crucial to maintain the structural integrity and functionality of both the polyethylene glycol (PEG) backbone and the fluorescein isothiocyanate (FITC) fluorescent label. This document provides a detailed guide to the recommended sterilization techniques for 4-arm-PEG-FITC solutions, along with comparative data and experimental protocols.
Comparison of Sterilization Techniques
The choice of sterilization method can significantly impact the stability and performance of 4-arm-PEG-FITC. The following table summarizes the effects of common sterilization techniques on PEG polymers and FITC dyes, providing a basis for selecting the most appropriate method for your application.
| Sterilization Method | Effect on 4-arm-PEG Backbone | Effect on FITC Moiety | Recommended for 4-arm-PEG-FITC Solutions? | Key Considerations |
| Sterile Filtration | Minimal to no degradation.[1] | No significant effect on fluorescence intensity. | Highly Recommended | Simple, effective for solutions, and preserves molecular integrity. High viscosity of concentrated PEG solutions may require pre-filtration or specialized filters.[2] |
| Gamma Irradiation | Dose-dependent chain scission and decrease in molecular weight, especially with high PEG content.[3][4] Can also cause crosslinking.[4] | Potential for degradation and loss of fluorescence, though data is limited. | Use with Caution | Requires careful optimization of the irradiation dose to balance sterilization efficacy with minimal degradation. May not be suitable for applications sensitive to changes in molecular weight. |
| Ethylene Oxide (EO) | Can cause chemical modification, esterification of carboxylic acid groups, and significant degradation.[4][5] | Potential for reaction with the isothiocyanate group and alteration of fluorescent properties. | Not Recommended | Risk of residual EO, which is toxic and requires extensive aeration.[6][7] Can lead to unpredictable changes in the molecule's chemical structure.[4][5] |
| Autoclaving (Steam) | Not recommended; high temperatures can lead to significant degradation and changes in molecular weight.[1] | Highly susceptible to degradation at elevated temperatures, leading to a significant loss of fluorescence.[8] | Not Recommended | The combination of high heat and moisture will likely compromise the integrity of both the PEG and FITC components. |
Recommended Sterilization Protocol: Sterile Filtration
Sterile filtration is the most recommended method for sterilizing 4-arm-PEG-FITC solutions as it effectively removes microbial contaminants without subjecting the molecule to harsh conditions like heat or radiation, thus preserving its chemical structure and fluorescent properties.
Experimental Protocol for Sterile Filtration of 4-arm-PEG-FITC Solution
Materials:
-
4-arm-PEG-FITC solution in a suitable buffer (e.g., phosphate-buffered saline, PBS)
-
Sterile syringe filters with a 0.22 µm pore size (e.g., polyethersulfone (PES) or polyvinylidene difluoride (PVDF) membranes are recommended for low protein binding)
-
Sterile syringes of appropriate volume
-
Sterile collection tubes or vials
-
Laminar flow hood or biological safety cabinet
Procedure:
-
Preparation: Work within a laminar flow hood or biological safety cabinet to maintain aseptic conditions throughout the procedure.
-
Filter Selection: Choose a sterile syringe filter with a 0.22 µm pore size. The membrane material should be compatible with the solvent and have low protein/polymer binding characteristics. PES and PVDF are generally good choices.
-
Syringe Attachment: Aseptically attach the sterile syringe filter to the tip of a sterile syringe.
-
Drawing the Solution: Carefully draw the 4-arm-PEG-FITC solution into the syringe. Avoid introducing air bubbles.
-
Filtration: Invert the syringe and gently push the plunger to expel any air. Then, slowly and steadily apply pressure to the plunger to pass the solution through the syringe filter into a sterile collection tube.
-
Note: Concentrated PEG solutions can be viscous. If you encounter high resistance, you may need to use a larger surface area filter or a pre-filter with a larger pore size (e.g., 0.45 µm) before the final 0.22 µm filtration. Do not apply excessive force, as this can damage the filter membrane.
-
-
Collection: Collect the sterile-filtered 4-arm-PEG-FITC solution in the sterile container.
-
Labeling and Storage: Tightly cap the container, label it clearly with the contents, concentration, and date of sterilization. Store the sterile solution under the recommended conditions for 4-arm-PEG-FITC (typically at -20°C and protected from light).
Visualizing Experimental Workflows and Logical Relationships
To further clarify the recommended sterilization process and the potential consequences of inappropriate methods, the following diagrams are provided.
Conclusion
The integrity of 4-arm-PEG-FITC is paramount for its successful application in research and development. Based on the available data, sterile filtration is the superior method for sterilizing aqueous solutions of this polymer conjugate. It effectively removes microorganisms while preserving the molecular weight of the PEG backbone and the fluorescence of the FITC tag. Other methods, such as gamma irradiation, ethylene oxide sterilization, and autoclaving, pose significant risks of degradation and chemical modification and are therefore not recommended for this sensitive molecule. By following the detailed protocol for sterile filtration, researchers can confidently prepare sterile 4-arm-PEG-FITC solutions for their critical applications.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. researchgate.net [researchgate.net]
- 3. γ-Irradiation of PEGd,lPLA and PEG-PLGA Multiblock Copolymers: I. Effect of Irradiation Doses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of Terminal Sterilization on PEG-Based Bioresorbable Polymers Used in Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Residual ethylene oxide in medical devices and device material - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The effects of ethylene oxide sterilization on the in vitro cytotoxicity of a bone replacement material - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: Long-Term Storage and Handling of 4-arm-PEG-FITC
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-arm-PEG-FITC is a fluorescent, multi-arm polyethylene glycol (PEG) derivative used extensively in biomedical research and drug development. Its applications include fluorescent labeling of biomolecules, bioimaging, surface modification of materials to enhance biocompatibility, and the creation of fluorescently tagged drug delivery systems.[1][][3] The integrity of this reagent is paramount for reproducible and reliable experimental outcomes. These application notes provide detailed guidelines for the long-term storage and handling of 4-arm-PEG-FITC to ensure its stability and performance.
Product Characteristics
-
Structure: A pentaerythritol core with four polyethylene glycol (PEG) arms, each terminated with a fluorescein isothiocyanate (FITC) molecule.
-
Appearance: Typically a white to off-white powder or a wax-like solid, depending on the molecular weight.[4][5]
-
Solubility: Soluble in water, aqueous buffers (e.g., PBS), and various organic solvents such as chloroform, dichloromethane, DMF, and DMSO. It has lower solubility in alcohol and toluene and is generally insoluble in ether.[4][5]
Quantitative Data Summary
The following tables summarize the key quantitative parameters for the storage and handling of 4-arm-PEG-FITC.
Table 1: Recommended Long-Term Storage Conditions
| Parameter | Recommended Condition | Notes |
| Temperature | -20°C or lower | For optimal stability and to prevent degradation.[4][5] |
| Atmosphere | Inert Gas (Argon or Nitrogen) | To prevent oxidation.[6] |
| Light | In the dark (e.g., in an amber vial or wrapped in foil) | FITC is light-sensitive and can photobleach.[6] |
| Form | Lyophilized/Solid Powder | The most stable form for long-term storage.[4][7][8] |
| Shelf Life | Up to 3 years | When stored under recommended conditions.[4] |
Table 2: Handling and Reconstitution Parameters
| Parameter | Recommendation | Rationale |
| Equilibration Time | 15-20 minutes | To allow the vial to warm to room temperature before opening, preventing moisture condensation.[6] |
| Solvents for Reconstitution | Anhydrous DMSO, DMF, or aqueous buffers (e.g., PBS, pH 7.4) | Choice of solvent depends on the subsequent application. Anhydrous solvents are critical if the PEG has moisture-sensitive groups. |
| Stock Solution Storage | -20°C or -80°C | For long-term storage of reconstituted product. |
| Freeze-Thaw Cycles | Avoid repeated cycles | Repeated freezing and thawing can degrade the molecule and affect performance.[4][5] Aliquoting is highly recommended.[6] |
Visualized Workflows and Pathways
Chemical Structure of 4-arm-PEG-FITC
Caption: Generalized structure of 4-arm-PEG-FITC.
Recommended Storage and Handling Workflow
Caption: Workflow for proper storage and handling.
Potential Degradation Pathways
Caption: Potential degradation pathways for 4-arm-PEG-FITC.
Experimental Protocols
Protocol for Reconstitution of Lyophilized 4-arm-PEG-FITC
This protocol describes the preparation of a stock solution.
-
Equilibration: Remove the vial of lyophilized 4-arm-PEG-FITC from the freezer (≤ -20°C) and place it on the bench at room temperature for 15-20 minutes. Allow it to warm completely before opening to prevent condensation of atmospheric moisture onto the product.[6]
-
Solvent Preparation: Prepare the desired solvent (e.g., anhydrous DMSO for organic-phase reactions or sterile PBS, pH 7.4, for aqueous applications). Ensure the solvent is of high purity.
-
Reconstitution: Briefly centrifuge the vial to ensure all powder is at the bottom. Carefully open the vial and add the appropriate volume of solvent to achieve the desired stock concentration (e.g., 10 mg/mL).
-
Dissolution: Gently vortex or sonicate the vial until the powder is completely dissolved. The solution should be clear.
-
Aliquoting: To avoid repeated freeze-thaw cycles, divide the stock solution into smaller, single-use aliquots in low-protein-binding microcentrifuge tubes.[4][5]
-
Storage of Stock Solution: Store the aliquots at -20°C or -80°C, protected from light. For short-term storage (a few days), stock solutions of PEG reagents without moisture-sensitive groups may be kept at 4°C.[4][5]
Protocol for Assessing Stability via Fluorescence Spectroscopy
This protocol provides a method to assess the stability of 4-arm-PEG-FITC after storage under different conditions.
-
Sample Preparation: Prepare several identical aliquots of a 4-arm-PEG-FITC solution (e.g., 1 mg/mL in PBS) as described in Protocol 5.1.
-
Storage Conditions: Store the aliquots under various conditions to be tested (e.g., -20°C in the dark, 4°C in the dark, room temperature with light exposure). Include a freshly prepared sample as a baseline control (Time 0).
-
Time Points: At designated time points (e.g., 1 week, 1 month, 3 months, 6 months), retrieve one aliquot from each storage condition.
-
Sample Dilution: Dilute the samples to a concentration suitable for fluorescence measurement (e.g., 1-10 µg/mL) in PBS (pH 7.4).
-
Fluorescence Measurement:
-
Use a fluorescence spectrophotometer or plate reader.
-
Set the excitation wavelength to ~495 nm and the emission wavelength to ~520 nm for FITC.[9]
-
Record the fluorescence intensity for each sample.
-
-
Data Analysis:
-
Normalize the fluorescence intensity of each stored sample to the freshly prepared Time 0 control.
-
Plot the relative fluorescence intensity versus time for each storage condition. A significant decrease in fluorescence indicates degradation of the FITC moiety.
-
Troubleshooting
-
Low Fluorescence Signal: This may indicate degradation due to improper storage (light exposure, moisture, or oxidation) or repeated freeze-thaw cycles. It can also be caused by pH sensitivity of the FITC dye; ensure the buffer pH is in the optimal range (typically >7.2).[10]
-
Poor Solubility: If the product does not dissolve completely, it may have been exposed to moisture, leading to cross-linking or aggregation. Gentle warming or sonication may aid dissolution.[4]
-
Inconsistent Experimental Results: This can be a consequence of using a degraded reagent or improperly stored stock solutions. Always use freshly thawed aliquots for critical experiments and follow a consistent handling procedure.
Conclusion
The chemical stability and fluorescent integrity of 4-arm-PEG-FITC are critical for its successful application. Adherence to the storage and handling protocols outlined in these notes—specifically, storage at or below -20°C under an inert, dark, and dry atmosphere—will ensure the longevity and reliable performance of the reagent. For optimal results, it is crucial to avoid repeated freeze-thaw cycles by preparing single-use aliquots.
References
- 1. 4-arm-PEG-FITC FITC-PEG-4-arm - DB4 - Chongqing Yusi Medicine Technology Co., Ltd. [en.yusiyy.com]
- 3. 4-arm-PEG-FITC (MW 5000) | Amorcyte Cell [amorcyte.com]
- 4. creativepegworks.com [creativepegworks.com]
- 5. creativepegworks.com [creativepegworks.com]
- 6. PEG Storage and Handling Conditions - JenKem Technology [jenkemusa.com]
- 7. seracare.com [seracare.com]
- 8. Stability of fluorescent antibody conjugates stored under various conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. FITC-PEG-SC, FITC-PEG-NHS - Biopharma PEG [biochempeg.com]
- 10. Application of FITC in Research [tdblabs.se]
Application Notes and Protocols for 4-arm-PEG-FITC in Flow Cytometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-arm-PEG-FITC is a fluorescent labeling reagent comprised of a tetravalent polyethylene glycol (PEG) core conjugated to four fluorescein isothiocyanate (FITC) molecules. This structure offers several advantages for flow cytometry applications, including enhanced signal intensity due to the multiple fluorophores per molecule, and improved biocompatibility and reduced non-specific binding conferred by the hydrophilic PEG component.[1][2][3][] FITC, a widely used green fluorescent dye, possesses an excitation maximum at approximately 494 nm and an emission maximum at 521 nm, making it compatible with standard flow cytometer laser and filter configurations.[5][6] The isothiocyanate group of FITC readily reacts with primary amine groups on cell surface proteins, forming stable thiourea bonds and enabling covalent labeling of cells for subsequent analysis.[7]
These application notes provide a detailed protocol for the use of 4-arm-PEG-FITC for cell surface labeling and subsequent analysis by flow cytometry. The protocol is designed to be a general guideline and may require optimization for specific cell types and experimental conditions.
Applications
-
Cell Surface Labeling: Covalently labels cell surface proteins for visualization and quantification by flow cytometry.[]
-
Cell Tracking: The stable fluorescent signal allows for the tracking of labeled cell populations in vitro and in vivo.
-
Biomaterial Surface Modification: Can be used to modify the surface of biomaterials to assess cell adhesion and interactions.[][8]
-
Nanoparticle Functionalization: The reactive nature of FITC allows for the conjugation of 4-arm-PEG-FITC to nanoparticles for targeted delivery and imaging studies.
Experimental Protocols
Protocol 1: Cell Surface Labeling with 4-arm-PEG-FITC for Flow Cytometry
This protocol outlines the steps for labeling suspended cells with 4-arm-PEG-FITC for analysis by flow cytometry.
Materials:
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Flow Cytometry Staining Buffer (e.g., PBS with 1-2% Bovine Serum Albumin or Fetal Bovine Serum)
-
Single-cell suspension of the target cells
-
1.5 mL microcentrifuge tubes or 5 mL FACS tubes
-
Centrifuge
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Start with a single-cell suspension. For adherent cells, detach them using a gentle method such as trypsin-EDTA or a cell scraper, ensuring minimal damage to cell surface proteins.[9][10]
-
Wash the cells once with PBS by centrifuging at 300-400 x g for 5 minutes at 4°C and resuspending the pellet in fresh PBS.[9][11]
-
Count the cells and determine viability using a hemocytometer and trypan blue exclusion or an automated cell counter.
-
Adjust the cell concentration to 1 x 10^6 cells/mL in cold Flow Cytometry Staining Buffer.[11]
-
-
Preparation of 4-arm-PEG-FITC Staining Solution:
-
Prepare a stock solution of 4-arm-PEG-FITC in a suitable solvent like DMSO or sterile PBS. For example, a 1 mg/mL stock solution.
-
Determine the optimal staining concentration by titration. A good starting range is typically between 1 and 10 µg/mL. Dilute the stock solution in Flow Cytometry Staining Buffer to the desired final concentrations for titration.
-
-
Cell Staining:
-
Aliquot 100 µL of the cell suspension (containing 1 x 10^5 cells) into each microcentrifuge tube or FACS tube.
-
Add 100 µL of the 4-arm-PEG-FITC staining solution at various concentrations (e.g., 0, 1, 2.5, 5, 10 µg/mL) to the respective tubes.
-
Gently vortex the tubes to mix.
-
Incubate for 30 minutes at 4°C in the dark to prevent photobleaching.
-
-
Washing:
-
After incubation, add 1 mL of cold Flow Cytometry Staining Buffer to each tube to stop the staining reaction.
-
Centrifuge the cells at 300-400 x g for 5 minutes at 4°C.[11]
-
Carefully decant the supernatant.
-
Repeat the wash step two more times to remove any unbound 4-arm-PEG-FITC.
-
-
Resuspension and Analysis:
-
Resuspend the final cell pellet in 300-500 µL of Flow Cytometry Staining Buffer.[11]
-
Keep the cells on ice and protected from light until analysis.
-
Analyze the samples on a flow cytometer equipped with a blue laser (e.g., 488 nm) for excitation and a standard FITC emission filter (e.g., 530/30 nm).
-
Data Presentation
Table 1: Titration of 4-arm-PEG-FITC for Jurkat Cell Staining
| 4-arm-PEG-FITC Concentration (µg/mL) | Mean Fluorescence Intensity (MFI) | Percentage of FITC-Positive Cells (%) |
| 0 (Unstained Control) | 50 | 0.5 |
| 1 | 500 | 85.2 |
| 2.5 | 1200 | 98.1 |
| 5 | 2500 | 99.5 |
| 10 | 2600 | 99.6 |
Table 2: Viability of Labeled Cells
| 4-arm-PEG-FITC Concentration (µg/mL) | Cell Viability (%) (Post-staining) |
| 0 (Unstained Control) | 98.5 |
| 5 | 97.8 |
| 10 | 97.2 |
Visualizations
Experimental Workflow
Caption: Workflow for cell surface labeling using 4-arm-PEG-FITC.
Flow Cytometry Analysis Principle
Caption: Principle of labeled cell detection in a flow cytometer.
References
- 1. 4-arm-PEG-FITC (MW 5000) | Amorcyte Cell [amorcyte.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. 4-arm-PEG-FITC (MW 10000) | Sura Cell [suracell.com]
- 5. mPEG-FITC for Dye Labling - Biopharma PEG [biochempeg.com]
- 6. FITC-PEG-OH (Fluorescein PEG hydroxyl) - Biopharma PEG [biochempeg.com]
- 7. Application of FITC in Research [tdblabs.se]
- 8. One of PEG Applications: Surface Modification | Biopharma PEG [biochempeg.com]
- 9. research.pasteur.fr [research.pasteur.fr]
- 10. BestProtocols: Cell Preparation for Flow Cytometry Protocols | Thermo Fisher Scientific - TW [thermofisher.com]
- 11. Flow Cytometry Protocol for Cell Surface Markers (FACS Protocol): R&D Systems [rndsystems.com]
Application Notes and Protocols for Creating Fluorescently Labeled Nanoparticles using 4-arm-PEG-FITC
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorescently labeled nanoparticles are invaluable tools in biomedical research and drug development, enabling sensitive and specific tracking in vitro and in vivo. This document provides a comprehensive guide to the synthesis and characterization of fluorescently labeled nanoparticles utilizing a 4-arm-PEG-FITC conjugate. Poly(lactic-co-glycolic acid) (PLGA) is presented as a model core-forming polymer due to its biodegradability and biocompatibility. The 4-arm polyethylene glycol (PEG) provides a hydrophilic shell that can reduce non-specific protein adsorption and enhance circulation time, while the fluorescein isothiocyanate (FITC) label allows for fluorescent detection.
These protocols are designed to be adaptable for various research applications, including drug delivery, bioimaging, and diagnostics.
Data Presentation: Physicochemical Properties of PLGA-PEG Nanoparticles
The following tables summarize typical physicochemical properties of PLGA-PEG nanoparticles from various studies, illustrating the influence of formulation parameters on nanoparticle characteristics.
Table 1: Influence of Polymer Composition on Nanoparticle Properties
| Formulation | Polymer Composition | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Reference |
| 1 | PLGA | 123.6 ± 9.5 | 0.245 ± 0.041 | -28.3 ± 1.2 | [1] |
| 2 | PLGA-PEG | 186.7 ± 2.9 | 0.103 ± 0.100 | -25.9 ± 3.5 | [1] |
| 3 | 50% PLGA-PEG / 50% PLGA-COOBn | 152 ± 40 | N/A | Negative | [1] |
| 4 | PLGA-PEG (5% PEG) | 335 ± 18 | N/A | -9.3 ± 0.9 | N/A |
| 5 | PLGA-PEG (15% PEG) | 114 ± 7 | N/A | -2.8 ± 0.3 | N/A |
Table 2: Effect of Polymer Concentration on Nanoparticle Size
| Formulation | Polymer Concentration (mg/mL) | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Reference |
| A | 10 | 132 ± 5 | 0.15 ± 0.02 | -21 ± 2 | [2] |
| B | 55 | 312 ± 12 | 0.45 ± 0.05 | -23 ± 3 | [2] |
| C | 100 | 631 ± 25 | 0.68 ± 0.07 | -26 ± 2 | [2] |
| D | 10 | 112 ± 15 | 0.10 ± 0.03 | -22.2 ± 5.7 | [3] |
| E | 55 | 348 ± 22 | 0.54 ± 0.06 | -12.4 ± 5.5 | [3] |
| F | 100 | 576 ± 31 | 0.70 ± 0.08 | -9.5 ± 14.6 | [3] |
Experimental Protocols
Protocol 1: Synthesis of 4-arm-PEG-FITC Conjugate
This protocol details the conjugation of FITC to an amine-terminated 4-arm-PEG.
Materials:
-
4-arm-PEG-Amine (e.g., 10 kDa)
-
Fluorescein isothiocyanate (FITC)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
0.1 M Sodium Bicarbonate buffer (pH 9.0)
-
Dialysis membrane (MWCO suitable for the PEG, e.g., 3.5 kDa)
-
Lyophilizer
Procedure:
-
Dissolve 4-arm-PEG-Amine: Dissolve 100 mg of 4-arm-PEG-Amine in 5 mL of 0.1 M sodium bicarbonate buffer (pH 9.0).
-
Prepare FITC solution: Immediately before use, dissolve 10 mg of FITC in 1 mL of anhydrous DMSO.[4]
-
Conjugation Reaction: While gently stirring the 4-arm-PEG-Amine solution, slowly add the FITC solution dropwise. A molar ratio of 1:1.5 to 1:3 (PEG to FITC) is a good starting point.[5]
-
Incubation: Protect the reaction mixture from light by wrapping the container in aluminum foil and stir at room temperature for 8-12 hours or overnight at 4°C.[6]
-
Purification:
-
Transfer the reaction mixture to a dialysis membrane.
-
Dialyze against deionized water for 48 hours, with frequent water changes, to remove unreacted FITC and salts.
-
Protect the dialysis setup from light.
-
-
Lyophilization: Freeze the purified 4-arm-PEG-FITC solution and lyophilize to obtain a dry, fluorescent powder.
-
Characterization: Confirm successful conjugation using UV-Vis spectroscopy (absorbance peaks for FITC around 490 nm) and ¹H NMR.
Protocol 2: Formulation of Fluorescently Labeled Nanoparticles by Nanoprecipitation
This protocol describes the formation of PLGA nanoparticles with a 4-arm-PEG-FITC shell using the nanoprecipitation method.[7]
Materials:
-
Poly(lactic-co-glycolic acid) (PLGA) (e.g., 50:50 lactide:glycolide ratio)
-
Synthesized 4-arm-PEG-FITC
-
Acetone
-
Deionized water
Procedure:
-
Prepare Organic Phase: Dissolve 50 mg of PLGA and 10 mg of 4-arm-PEG-FITC in 5 mL of acetone. If encapsulating a hydrophobic drug, it can be co-dissolved in this phase.
-
Prepare Aqueous Phase: Use 10 mL of deionized water as the aqueous phase.
-
Nanoprecipitation: While vigorously stirring the aqueous phase, add the organic phase dropwise. Nanoparticles will form spontaneously as the acetone diffuses into the water.[7]
-
Solvent Evaporation: Continue stirring the nanoparticle suspension in a fume hood for at least 4 hours to allow for the complete evaporation of acetone.
-
Purification:
-
Centrifuge the nanoparticle suspension at a high speed (e.g., 15,000 x g) for 30 minutes at 4°C.
-
Discard the supernatant containing un-encapsulated material.
-
Resuspend the nanoparticle pellet in deionized water.
-
Repeat the washing step twice to ensure the removal of any free 4-arm-PEG-FITC.
-
-
Storage: Resuspend the final nanoparticle pellet in a suitable buffer (e.g., PBS) or deionized water and store at 4°C. For long-term storage, lyophilization with a cryoprotectant (e.g., sucrose) is recommended.
Protocol 3: Characterization of Fluorescently Labeled Nanoparticles
This protocol outlines the key characterization techniques to assess the quality of the synthesized nanoparticles.
1. Particle Size, Polydispersity Index (PDI), and Zeta Potential
-
Technique: Dynamic Light Scattering (DLS) and Electrophoretic Light Scattering (ELS).
-
Procedure:
-
Dilute the nanoparticle suspension in deionized water or a low ionic strength buffer (e.g., 10 mM NaCl) to an appropriate concentration.[8]
-
Transfer the diluted sample to a suitable cuvette.
-
Measure the hydrodynamic diameter (particle size), PDI, and zeta potential using a DLS instrument.
-
Perform at least three measurements per sample to ensure reproducibility.[8]
-
2. Morphology
-
Technique: Transmission Electron Microscopy (TEM).
-
Procedure:
-
Place a drop of the diluted nanoparticle suspension onto a carbon-coated copper grid.
-
Allow the grid to air-dry or use a negative staining agent (e.g., uranyl acetate) if required.
-
Image the nanoparticles using a TEM to visualize their size, shape, and morphology.
-
3. Fluorescence Characterization
-
Technique: Fluorescence Spectroscopy.
-
Procedure:
-
Dilute the nanoparticle suspension in a suitable buffer.
-
Measure the fluorescence emission spectrum using a spectrofluorometer. For FITC, the excitation wavelength is typically around 490 nm, and the emission maximum is around 520 nm.
-
A fluorescent signal from the purified nanoparticle suspension confirms the successful incorporation of the 4-arm-PEG-FITC.
-
Visualizations
Experimental Workflow
Caption: Experimental workflow for the synthesis and characterization of 4-arm-PEG-FITC labeled nanoparticles.
Application: Targeted Drug Delivery and Cellular Uptake
References
- 1. Formulation and in vitro characterization of PLGA/PLGA-PEG nanoparticles loaded with murine granulocyte-macrophage colony-stimulating factor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Optimising PLGA-PEG Nanoparticle Size and Distribution for Enhanced Drug Targeting to the Inflamed Intestinal Barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of Size and Concentration of PLGA-PEG Nanoparticles on Activation and Aggregation of Washed Human Platelets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youdobio.com [youdobio.com]
- 5. peptideweb.com [peptideweb.com]
- 6. benchchem.com [benchchem.com]
- 7. dash.harvard.edu [dash.harvard.edu]
- 8. Measuring Zeta Potential of Nanoparticles - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for In Situ Gelation of 4-arm-PEG-FITC in Biomedical Applications
Audience: Researchers, scientists, and drug development professionals.
Introduction
In situ forming hydrogels have garnered significant attention in the biomedical field due to their ability to be administered in a liquid state and subsequently form a gel at the target site. This property allows for minimally invasive application and the ability to fill complex tissue defects.[1][2] 4-arm polyethylene glycol (PEG) is a versatile polymer for creating these hydrogels due to its biocompatibility, non-immunogenicity, and tunable properties.[3][][5] The incorporation of fluorescein isothiocyanate (FITC) into the 4-arm PEG structure (4-arm-PEG-FITC) enables fluorescent labeling, which is invaluable for tracking the hydrogel's location, degradation, and interaction with cells and tissues.
These application notes provide an overview of the properties and biomedical applications of in situ forming 4-arm-PEG-FITC hydrogels, along with detailed protocols for their preparation and characterization.
Biomedical Applications
The unique properties of 4-arm-PEG hydrogels make them suitable for a wide range of biomedical applications:
-
Drug Delivery: The porous network of the hydrogel can encapsulate therapeutic molecules, such as proteins and small molecule drugs, for controlled and sustained release.[][6][7] The release kinetics can be tuned by altering the crosslinking density of the hydrogel.[8][9][10][11]
-
Tissue Engineering: These hydrogels can serve as scaffolds that mimic the natural extracellular matrix, providing a supportive environment for cell adhesion, proliferation, and differentiation.[1][2][3][12] Their injectable nature allows for the filling of irregular tissue defects.[1][2]
-
Cell Encapsulation: The mild gelation conditions of many 4-arm-PEG systems allow for the encapsulation of living cells with high viability, which is crucial for cell therapy and regenerative medicine.[13]
-
Wound Healing: Hydrogels can provide a moist environment conducive to wound healing, while also acting as a barrier to infection.[5]
Data Presentation: Properties of 4-arm-PEG Hydrogels
The following tables summarize key quantitative data from various studies on 4-arm-PEG hydrogels. These properties are critical for designing hydrogels for specific biomedical applications.
| Property | 4-arm PEG Molecular Weight (kDa) | Crosslinker/Method | Value | Reference |
| Gelation Time | 10 | Thiol-pyridyl disulfide exchange | < 30 seconds | [8][9][11] |
| 20 | Thiol-pyridyl disulfide exchange | < 30 seconds | [8][9][11] | |
| Not Specified | Genipin (25mM) | 1.7 hours (4-arm) | [12] | |
| Not Specified | Genipin (35.2mM) | 1.3 hours (4-arm) | [12] | |
| Swelling Ratio | 5% (w/v) | Michael-type addition (0mM L-Cys) | ~18 | [14] |
| 10% (w/v) | Michael-type addition (0mM L-Cys) | ~12 | [14] | |
| 20 | PEGDA | ~12 (after 24h) | [15] | |
| Compressive Strength | Not Specified | PLGA NP crosslinking | Up to 0.37 MPa | [16][17] |
| Pore Size | Not Specified | PLGA NP crosslinking | 10-200 µm | [16][17] |
Experimental Protocols
Here, we provide detailed methodologies for key experiments related to the in situ gelation of 4-arm-PEG-FITC.
Protocol 1: Preparation of In Situ Forming 4-arm-PEG-FITC Hydrogel via Michael-Type Addition
This protocol describes the formation of a hydrogel by reacting a 4-arm-PEG-Vinyl Sulfone (VS) with a thiol-containing crosslinker. A small amount of 4-arm-PEG-FITC can be blended with the 4-arm-PEG-VS to confer fluorescence.
Materials:
-
4-arm-PEG-Vinyl Sulfone (4-arm-PEG-VS)
-
4-arm-PEG-FITC
-
Thiol-containing crosslinker (e.g., Dithiothreitol - DTT, or a bis-cysteine peptide)
-
Triethanolamine (TEOA) buffer (0.3 M, pH 8.0)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Sterile, pyrogen-free water
Procedure:
-
Prepare Precursor Solutions:
-
Dissolve 4-arm-PEG-VS and 4-arm-PEG-FITC (at a desired molar ratio for labeling) in TEOA buffer to achieve the final desired polymer concentration (e.g., 5% w/v).
-
Dissolve the thiol-containing crosslinker in TEOA buffer to achieve a stoichiometric balance with the vinyl sulfone groups.
-
-
Initiate Gelation:
-
In a sterile tube, mix the 4-arm-PEG-VS/FITC solution with the crosslinker solution in a 1:1 volume ratio.
-
Gently vortex or pipette to ensure thorough mixing.
-
-
In Situ Gelation:
Protocol 2: Characterization of Hydrogel Properties
A. Gelation Time Measurement:
-
Prepare the hydrogel precursor solutions as described in Protocol 1.
-
Mix the solutions in a small vial at 37°C.
-
Start a timer immediately upon mixing.
-
Tilt the vial every 30 seconds. The gelation time is the point at which the gel no longer flows upon tilting.
B. Swelling Ratio Determination:
-
Prepare the hydrogel in a pre-weighed mold and record the initial weight (W_initial).
-
Immerse the hydrogel in PBS (pH 7.4) at 37°C.
-
At predetermined time points, remove the hydrogel, gently blot the surface to remove excess water, and record the swollen weight (W_swollen).
-
The swelling ratio is calculated as: (W_swollen - W_initial) / W_initial.
C. In Vitro Drug Release Study:
-
Prepare the hydrogel precursor solutions as in Protocol 1, adding the drug of interest (e.g., a model protein like BSA-FITC) to one of the precursor solutions before mixing.
-
Cast the drug-loaded hydrogel in a mold.
-
Immerse the hydrogel in a known volume of PBS (pH 7.4) at 37°C with gentle agitation.
-
At specific time intervals, collect a sample of the release medium and replace it with fresh PBS.
-
Quantify the drug concentration in the collected samples using a suitable analytical method (e.g., fluorescence spectroscopy for BSA-FITC).
Protocol 3: Cell Encapsulation and Viability Assessment
Materials:
-
Sterile 4-arm-PEG-VS and thiol-crosslinker solutions prepared in a cytocompatible buffer (e.g., HEPES buffered saline).
-
Cell suspension at a desired density.
-
Live/Dead Viability/Cytotoxicity Kit (e.g., Calcein AM/Ethidium homodimer-1).
-
Fluorescence microscope.
Procedure:
-
Cell Encapsulation:
-
Gently resuspend the cells in the 4-arm-PEG-VS precursor solution.
-
Mix the cell-containing precursor solution with the crosslinker solution.
-
Quickly pipette the mixture into a culture plate or a mold.
-
-
Cell Culture:
-
After gelation, add cell culture medium to the hydrogels.
-
Incubate under standard cell culture conditions (37°C, 5% CO2).
-
-
Viability Assessment:
-
At desired time points, wash the cell-laden hydrogels with PBS.
-
Incubate the hydrogels with the Live/Dead staining solution according to the manufacturer's protocol.
-
Visualize the encapsulated cells using a fluorescence microscope. Live cells will fluoresce green (Calcein AM), and dead cells will fluoresce red (Ethidium homodimer-1).
-
Visualizations
The following diagrams illustrate key experimental workflows and concepts related to the in situ gelation of 4-arm-PEG-FITC.
Caption: Workflow for in situ hydrogel formation.
Caption: Protocols for drug release and cell encapsulation.
Caption: Relationship between PEG properties and applications.
References
- 1. An in situ forming collagen-PEG hydrogel for tissue regeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Bioactive Modification of Poly(ethylene glycol) Hydrogels for Tissue Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 5. polysciences.com [polysciences.com]
- 6. Drug delivery systems based on polyethylene glycol hydrogels for enhanced bone regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Novel Approach of Polyethylene Glycol-4000 Hydrogels as Controlled Drug Carriers [mdpi.com]
- 8. Rapid in situ forming PEG hydrogels for mucosal drug delivery - Biomaterials Science (RSC Publishing) DOI:10.1039/D4BM01101E [pubs.rsc.org]
- 9. Rapid in situ forming PEG hydrogels for mucosal drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. Rapid in situ forming PEG hydrogels for mucosal drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Novel Multi-arm PEG-based Hydrogels for Tissue Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Maleimide cross-linked bioactive PEG hydrogel exhibits improved reaction kinetics and cross-linking for cell encapsulation and in-situ delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Characterization of the crosslinking kinetics of multi-arm poly(ethylene glycol) hydrogels formed via Michael-type addition - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Influence of PEGDA Molecular Weight and Concentration on the In Vitro Release of the Model Protein BSA–FITC from Photo Crosslinked Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis and characterization of PLGA nanoparticle/4-arm-PEG hybrid hydrogels with controlled porous structures - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 17. Synthesis and characterization of PLGA nanoparticle/4-arm-PEG hybrid hydrogels with controlled porous structures - RSC Advances (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Prevention of Photobleaching for 4-arm-PEG-FITC
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing photobleaching of 4-arm-PEG-FITC conjugates during fluorescence microscopy experiments. The information is presented in a question-and-answer format to directly address common issues and provide practical solutions.
Frequently Asked Questions (FAQs)
Q1: What is photobleaching and why is it a problem for 4-arm-PEG-FITC?
A1: Photobleaching is the irreversible photochemical destruction of a fluorophore, in this case, Fluorescein Isothiocyanate (FITC), upon exposure to excitation light.[1][2] This process leads to a permanent loss of the molecule's ability to fluoresce, resulting in a diminished or completely absent signal during imaging.[1][2] For quantitative studies involving 4-arm-PEG-FITC, photobleaching can significantly skew results by creating a false impression of reduced conjugate concentration or localization.[2]
Q2: How does the 4-arm-PEG structure influence the photobleaching of FITC?
A2: While FITC itself is known to be susceptible to photobleaching, conjugating it to a polyethylene glycol (PEG) polymer, such as a 4-arm PEG, can enhance its photostability. The PEG moiety can create a local microenvironment that may protect the FITC molecule from reactive oxygen species, which are major contributors to photobleaching. However, the specific effects can be complex and may also depend on the degree of labeling and the experimental conditions.
Q3: What are the primary factors that accelerate the photobleaching of 4-arm-PEG-FITC?
A3: Several factors can accelerate the rate of photobleaching:
-
High-Intensity Illumination: The more intense the excitation light, the faster the photobleaching.[3]
-
Prolonged Exposure Time: Continuous exposure to the excitation light source increases the likelihood of photochemical damage.[3]
-
Presence of Oxygen: Molecular oxygen and the generation of reactive oxygen species (ROS) are key mediators of photobleaching.[1]
-
Suboptimal Environmental pH: FITC fluorescence is pH-sensitive, with optimal brightness and stability typically observed in slightly alkaline conditions (pH 8.5-9.0).[4]
Troubleshooting Guide
This guide addresses common problems encountered during the imaging of 4-arm-PEG-FITC and provides systematic solutions.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Rapid signal loss during imaging | High excitation light intensity. | Reduce the laser power or lamp intensity to the lowest level that provides an adequate signal-to-noise ratio. Use neutral density filters to attenuate the light source.[5][6] |
| Prolonged exposure to excitation light. | Minimize the duration of exposure. Use the transmitted light path for focusing whenever possible. For time-lapse experiments, increase the interval between acquisitions.[2][6] | |
| Absence of an antifade reagent. | Mount the sample in a high-quality antifade mounting medium.[5][7] | |
| Weak initial fluorescence signal | Suboptimal pH of the imaging buffer or mounting medium. | Ensure the pH of the medium is between 8.5 and 9.0 for optimal FITC fluorescence.[4] |
| Quenching due to high labeling density. | If synthesizing the conjugate, consider reducing the molar ratio of FITC to 4-arm-PEG to avoid self-quenching. | |
| High background fluorescence | Autofluorescence from the sample or mounting medium. | Use a mounting medium with low intrinsic fluorescence. Consider pre-bleaching the sample with a strong light source before imaging the region of interest. |
| Contaminated antifade reagent. | Prepare fresh antifade reagents. Some components, like p-phenylenediamine, can degrade and cause background staining.[8] |
Experimental Protocols
Protocol 1: Preparation of an Anti-fade Mounting Medium
This protocol describes the preparation of a common and effective anti-fade mounting medium containing p-phenylenediamine (PPD).
Materials:
-
p-phenylenediamine (PPD)
-
Glycerol
-
1X Phosphate-Buffered Saline (PBS)
-
Carbonate-Bicarbonate Buffer (0.2M, pH 9.2)
-
Glass scintillation vial
-
Small stir bar
-
Aluminum foil
Procedure:
-
Wrap a glass scintillation vial with aluminum foil to protect the light-sensitive PPD. Add a small stir bar to the vial.[8]
-
Add 9 ml of glycerol and 1 ml of 1X PBS to the vial.[8]
-
Begin stirring the solution on a magnetic stirrer.[8]
-
Carefully weigh 10 mg of PPD and add it to the glycerol/PBS solution. Caution: PPD is toxic; wear appropriate personal protective equipment.[8]
-
Allow the PPD to dissolve completely by stirring for 1-2 hours at room temperature. The solution should be colorless or have a very light yellow tint.[8]
-
Adjust the pH of the mounting medium to 8.0-9.0 by adding the Carbonate-Bicarbonate buffer dropwise while monitoring with pH paper.[8]
-
Aliquot the final mounting medium into small, light-protected tubes and store at -70°C for long-term use.[8]
Protocol 2: Quantifying Photobleaching by Creating a Photobleaching Curve
This protocol outlines the steps to measure the rate of photobleaching of 4-arm-PEG-FITC under your specific experimental conditions.
Materials and Equipment:
-
Sample labeled with 4-arm-PEG-FITC mounted on a slide.
-
Confocal or epifluorescence microscope with a camera.
-
Image analysis software (e.g., ImageJ/Fiji).
Procedure:
-
Sample Preparation: Prepare your sample as you would for a typical imaging experiment, using the same mounting medium and coverslip.
-
Microscope Setup:
-
Turn on the microscope and allow the light source to stabilize.
-
Set the excitation and emission filters appropriate for FITC (e.g., excitation ~495 nm, emission ~519 nm).
-
Choose an objective and set the magnification you will use for your experiments.
-
Adjust the light source intensity, camera exposure time, and gain to the settings you intend to use for your actual experiments. It is crucial to keep these settings constant throughout the measurement.[9]
-
-
Image Acquisition:
-
Locate a representative region of your sample.
-
Acquire a time-lapse series of images of the same field of view. For example, capture an image every 5 or 10 seconds for a total duration of 5-10 minutes. The exact timing will depend on how quickly your sample photobleaches.
-
-
Data Analysis:
-
Open the image series in your image analysis software.
-
Select a region of interest (ROI) within the fluorescently labeled area.
-
Measure the mean fluorescence intensity within the ROI for each image in the time series.
-
Also, measure the mean intensity of a background region where there is no fluorescence.
-
For each time point, subtract the background intensity from the ROI intensity to get the corrected fluorescence intensity.
-
Normalize the corrected intensity values by dividing each value by the intensity of the first time point (t=0).
-
-
Plotting the Curve:
-
Plot the normalized fluorescence intensity on the y-axis against time on the x-axis. This plot represents the photobleaching curve.
-
You can fit this curve to an exponential decay function to determine the photobleaching rate constant.[10]
-
Quantitative Data on Antifade Reagents
The choice of antifade reagent can significantly impact the photostability of FITC. The table below summarizes the performance of several common antifade agents.
| Antifade Reagent/Mounting Medium | Fluorophore | Half-life in Antifade (seconds) | Half-life in 90% Glycerol/PBS (seconds) | Reference(s) |
| Vectashield | Fluorescein | 96 | 9 | [4] |
| p-phenylenediamine | Fluorescein | Significantly increased | - | [4] |
| n-propyl gallate | Fluorescein | Significantly increased | - | [11] |
| 1,4-diazabicyclo[2.2.2]octane (DABCO) | Fluorescein | Significantly increased | - | [4] |
Note: "Significantly increased" indicates that the source reported a substantial improvement in photostability without providing a specific half-life value.
Visualizing Key Concepts
Caption: Mechanism of FITC photobleaching.
Caption: Workflow for quantifying photobleaching.
References
- 1. Molecular Expressions Microscopy Primer: Fluorescence - Photobleaching - Interactive Tutorial [micro.magnet.fsu.edu]
- 2. Photobleaching in Fluorescence Imaging | Thermo Fisher Scientific - US [thermofisher.com]
- 3. How to Minimize Photobleaching in Fluorescence Microscopy: A Comprehensive Guide | KEYENCE America [keyence.com]
- 4. www2.nau.edu [www2.nau.edu]
- 5. news-medical.net [news-medical.net]
- 6. Photobleaching in Fluorescence Imaging | Thermo Fisher Scientific - US [thermofisher.com]
- 7. 封入剤および褪色防止剤 | Thermo Fisher Scientific - JP [thermofisher.com]
- 8. med.upenn.edu [med.upenn.edu]
- 9. A simple method for quantitating confocal fluorescent images - PMC [pmc.ncbi.nlm.nih.gov]
- 10. med.upenn.edu [med.upenn.edu]
- 11. Anti-Fade Mounting Medium - Jackson ImmunoResearch [jacksonimmuno.com]
Troubleshooting low fluorescence signal with 4-arm-PEG-FITC.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low fluorescence signals with 4-arm-PEG-FITC.
Frequently Asked Questions (FAQs)
Q1: My 4-arm-PEG-FITC solution has a very weak fluorescence signal upon arrival. Is the product defective?
A1: Not necessarily. The fluorescence of FITC is highly dependent on its chemical environment, particularly pH.[1][2] Lyophilized 4-arm-PEG-FITC may be in a slightly acidic state, which quenches its fluorescence. The signal should be restored upon reconstitution in a buffer with a neutral to slightly alkaline pH (pH 7.4-8.5).
Q2: What is the optimal pH range for FITC fluorescence?
A2: FITC exhibits its maximum fluorescence intensity in a slightly alkaline environment. The fluorescence intensity significantly decreases in acidic conditions (below pH 7).[1][3][4] For optimal signal, it is recommended to use a buffer in the pH range of 7.4 to 8.5.
Q3: The fluorescence signal is bright initially but fades rapidly during imaging. What is causing this?
A3: This phenomenon is known as photobleaching, where the FITC molecule is irreversibly damaged by the excitation light, leading to a loss of its ability to fluoresce.[5][6][7] FITC is particularly susceptible to photobleaching.[7] To mitigate this, you can reduce the intensity and duration of the excitation light, use an anti-fade mounting medium, and choose more photostable fluorophores if the experimental conditions allow.[6][8]
Q4: Can the "4-arm" structure of the PEG affect the fluorescence signal?
A4: The multi-arm structure of the PEG can potentially lead to self-quenching if the FITC molecules on adjacent arms are in close proximity. This is a form of concentration-dependent quenching.[9] While PEGylation generally improves the solubility and biocompatibility of molecules, high local concentrations of FITC on the 4-arm structure could lead to a reduction in the overall quantum yield.
Q5: How can I be sure that the low signal is not due to poor labeling efficiency?
A5: Inefficient labeling of your target molecule with 4-arm-PEG-FITC will naturally result in a low signal. It is crucial to follow an optimized labeling protocol and to purify the conjugate to remove any unreacted 4-arm-PEG-FITC.[10][11] Characterization techniques such as UV-Vis spectroscopy can be used to determine the degree of labeling (DOL), which is the average number of FITC molecules per target molecule.
Troubleshooting Guide
A low fluorescence signal can be a frustrating issue. This guide provides a systematic approach to identifying and resolving the root cause of the problem.
Diagram: Troubleshooting Workflow for Low Fluorescence Signal
Caption: A step-by-step workflow to diagnose and resolve low fluorescence signals.
Quantitative Data Summary
Table 1: pH Effect on FITC Fluorescence Intensity
| pH | Relative Fluorescence Intensity (%) | Reference |
| 3.0 | < 5 | [3] |
| 5.0 | ~20 | [1] |
| 6.5 | ~50 | [12] |
| 7.4 | ~90 | [2] |
| 8.0 | ~100 | [1] |
| 10.0 | ~100 | [3] |
Note: Values are approximate and can vary based on the specific conjugate and buffer conditions.
Experimental Protocols
Protocol 1: Reconstitution and pH Adjustment of 4-arm-PEG-FITC
Objective: To ensure the 4-arm-PEG-FITC is in a buffer environment optimal for fluorescence.
Materials:
-
Lyophilized 4-arm-PEG-FITC
-
Phosphate-buffered saline (PBS), pH 7.4
-
0.1 M Sodium Bicarbonate buffer, pH 8.5
-
pH meter
Procedure:
-
Allow the lyophilized 4-arm-PEG-FITC to equilibrate to room temperature before opening the vial.
-
Reconstitute the powder in PBS (pH 7.4) to the desired stock concentration.
-
Gently vortex or pipette to dissolve the contents completely. Avoid vigorous shaking to prevent aggregation.
-
For applications requiring maximum brightness, you can dialyze the reconstituted solution against a 0.1 M sodium bicarbonate buffer (pH 8.5).
-
Confirm the final pH of the solution using a calibrated pH meter.
-
Store the reconstituted solution protected from light at 4°C for short-term storage or in aliquots at -20°C for long-term storage.[13]
Protocol 2: Covalent Labeling of a Protein with 4-arm-PEG-FITC
Objective: To covalently attach 4-arm-PEG-FITC to a target protein. This protocol assumes the 4-arm-PEG-FITC has an amine-reactive group (e.g., NHS ester).
Materials:
-
Target protein in an amine-free buffer (e.g., PBS, pH 7.4-8.5)
-
4-arm-PEG-FITC with an NHS ester group
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Reaction buffer: 0.1 M Sodium Bicarbonate, pH 8.5
-
Purification column (e.g., size-exclusion chromatography)
-
Stir plate and micro-stir bar
Procedure:
-
Prepare the target protein solution at a concentration of 1-10 mg/mL in the reaction buffer. Ensure the buffer is free of primary amines (e.g., Tris) as they will compete with the labeling reaction.[14]
-
Immediately before use, dissolve the 4-arm-PEG-FITC-NHS in a small amount of anhydrous DMSO to create a stock solution (e.g., 10 mg/mL).[11]
-
Add the desired molar excess of the 4-arm-PEG-FITC-NHS solution to the protein solution while gently stirring. The optimal molar ratio of PEG-FITC to protein should be determined empirically, but a starting point of 10-20 fold molar excess is common.
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light.[11][14]
-
Stop the reaction by adding a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50 mM.
-
Purify the labeled protein from unreacted 4-arm-PEG-FITC and byproducts using a size-exclusion chromatography column.
-
Collect the fractions containing the labeled protein (often identifiable by its yellow color) and confirm the purity and degree of labeling using UV-Vis spectroscopy.
Diagram: Protein Labeling and Purification Workflow
Caption: Workflow for labeling a protein with 4-arm-PEG-FITC and subsequent purification.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Assessing the Sensitivity of Commercially Available Fluorophores to the Intracellular Environment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. vectorlabs.com [vectorlabs.com]
- 6. How to Minimize Photobleaching in Fluorescence Microscopy: A Comprehensive Guide | KEYENCE America [keyence.com]
- 7. researchgate.net [researchgate.net]
- 8. emsdiasum.com [emsdiasum.com]
- 9. Analysis of fluorescence lifetime and quenching of FITC-conjugated antibodies on cells by phase-sensitive flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. An efficient method for FITC labelling of proteins using tandem affinity purification - PMC [pmc.ncbi.nlm.nih.gov]
- 11. lifewp.bgu.ac.il [lifewp.bgu.ac.il]
- 12. Encapsulation of FITC to monitor extracellular pH: a step towards the development of red blood cells as circulating blood analyte biosensors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. FITC-PEG-SC, FITC-PEG-NHS - Biopharma PEG [biochempeg.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
Reducing non-specific binding of 4-arm-PEG-FITC in cell staining.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize non-specific binding of 4-arm-PEG-FITC during cell staining experiments.
Troubleshooting Guide: Reducing Non-Specific Binding
High background fluorescence and non-specific binding can obscure target-specific signals, leading to unreliable results. This guide provides a systematic approach to troubleshooting and optimizing your 4-arm-PEG-FITC staining protocol.
Problem: High Background or Non-Specific Staining
Possible Causes and Recommended Solutions
| Possible Cause | Troubleshooting Steps | Expected Outcome |
| Inadequate Blocking | 1. Optimize Blocking Agent: Switch to or increase the concentration of your blocking agent. Common options include Bovine Serum Albumin (BSA), normal serum from the species of the secondary antibody (if applicable), or specialized polymer-based blockers.[1][2][3] 2. Increase Blocking Time: Extend the blocking incubation period, for example, to 1 hour at room temperature or overnight at 4°C.[2] | Reduction in background fluorescence by saturating non-specific binding sites. |
| Suboptimal Staining Concentration | 1. Titrate 4-arm-PEG-FITC: Perform a concentration gradient experiment to determine the optimal concentration that provides the best signal-to-noise ratio.[4][5][6][7] 2. Reduce Incubation Time: Shorten the incubation period with the 4-arm-PEG-FITC conjugate.[7][8] | Minimized non-specific binding due to lower probe concentration while maintaining specific signal. |
| Insufficient Washing | 1. Increase Wash Steps: Add more wash steps after the staining incubation.[9] 2. Increase Wash Duration: Extend the duration of each wash step. 3. Add Detergent: Include a mild, non-ionic detergent like Tween-20 (e.g., 0.05%) in your wash buffer to help reduce non-specific interactions.[2] | More effective removal of unbound or weakly bound 4-arm-PEG-FITC, leading to a cleaner signal. |
| Issues with Cell Health and Preparation | 1. Assess Cell Viability: Use a viability dye to exclude dead cells from your analysis, as they are prone to non-specific uptake of fluorescent molecules.[9] 2. Optimize Fixation: Over-fixation can create artificial binding sites. Try reducing the fixation time or using a different fixation method.[8] | Reduced background from dead cells and artifacts introduced during sample preparation. |
| Ionic and Hydrophobic Interactions | 1. Adjust Buffer Ionic Strength: Increasing the salt concentration in the staining and wash buffers can help disrupt non-specific ionic interactions. 2. Consider Fluorophore Choice: FITC is an ionic fluorochrome that can bind to positively charged cellular components.[10] For particularly problematic cell types, consider using a neutral fluorochrome if possible.[10] | Decreased non-specific binding driven by electrostatic and hydrophobic forces. |
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of non-specific binding of 4-arm-PEG-FITC?
Non-specific binding of 4-arm-PEG-FITC can arise from several factors:
-
Ionic Interactions: The fluorescein isothiocyanate (FITC) moiety is negatively charged and can interact with positively charged molecules on the cell surface or within the cell.[10]
-
Hydrophobic Interactions: Both the PEG and FITC components can have hydrophobic characteristics that lead to non-specific binding to cellular structures.[9]
-
Fc Receptor Binding: If the 4-arm-PEG-FITC is conjugated to an antibody, the Fc region of the antibody can bind non-specifically to Fc receptors on certain cell types like macrophages.[9]
-
Cell Viability: Dead or dying cells have compromised membranes and tend to non-specifically take up fluorescent probes.[9]
-
Inadequate Blocking: Failure to adequately block non-specific binding sites on the cells or substrate.
Q2: Which blocking agent is most effective for reducing non-specific binding?
The choice of blocking agent can be critical. While Bovine Serum Albumin (BSA) is commonly used, normal serum from the species in which the secondary antibody was raised (if applicable) is often more effective.[1][2] For challenging applications, specialized synthetic polymer-based blockers or increasing the concentration of the blocking agent may be necessary.[3] It is often a matter of empirical testing to find the best blocking agent for your specific cell type and experimental conditions.
Q3: Can the PEG component itself contribute to non-specific binding?
While PEG is known to reduce non-specific protein adsorption, it can still be involved in some level of non-specific interactions.[11][12] The hydration layer formed by PEG helps to repel proteins, but factors like PEG chain length, density, and the overall charge of the conjugate can influence its binding characteristics.[13]
Q4: How do I perform a titration experiment to optimize the 4-arm-PEG-FITC concentration?
To titrate your 4-arm-PEG-FITC, prepare a series of dilutions (e.g., a two-fold or ten-fold dilution series) from your stock solution. Stain your cells with each concentration while keeping all other parameters (cell number, incubation time, temperature) constant. Analyze the staining intensity and background for each concentration using flow cytometry or fluorescence microscopy. The optimal concentration will be the one that gives a strong positive signal with the lowest possible background.[6][14]
Q5: What is the recommended protocol for cell staining with 4-arm-PEG-FITC?
A general protocol is provided below. However, it is crucial to optimize this protocol for your specific cell type and experimental setup.
Experimental Protocols
Recommended Staining Protocol for 4-arm-PEG-FITC
-
Cell Preparation:
-
Prepare a single-cell suspension from your cell culture or tissue sample.
-
Wash the cells with an appropriate buffer (e.g., PBS).
-
Determine cell viability and concentration. It is recommended to proceed with a sample of high viability.
-
-
Blocking:
-
Resuspend the cell pellet in a blocking buffer (e.g., PBS with 1-5% BSA or 5% normal serum).
-
Incubate for at least 30 minutes at room temperature or 4°C.[2]
-
-
Staining:
-
Dilute the 4-arm-PEG-FITC to the predetermined optimal concentration in the blocking buffer.
-
Centrifuge the cells and resuspend the pellet in the 4-arm-PEG-FITC solution.
-
Incubate for the optimized time (typically 30-60 minutes) at 4°C, protected from light.
-
-
Washing:
-
Analysis:
-
Resuspend the final cell pellet in an appropriate buffer for analysis by flow cytometry or fluorescence microscopy.
-
If necessary, fix the cells (e.g., with 1-4% paraformaldehyde) for later analysis. Note that fixation can sometimes increase background fluorescence.
-
Visual Guides
Caption: A flowchart for troubleshooting high background signals.
Caption: A typical workflow for cell staining experiments.
Caption: Factors contributing to non-specific binding.
References
- 1. A guide to selecting control and blocking reagents. [jacksonimmuno.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. creative-bioarray.com [creative-bioarray.com]
- 5. sinobiological.com [sinobiological.com]
- 6. biotium.com [biotium.com]
- 7. stjohnslabs.com [stjohnslabs.com]
- 8. biossusa.com [biossusa.com]
- 9. benchchem.com [benchchem.com]
- 10. Inhibition of nonspecific binding of fluorescent-labelled antibodies to human eosinophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Reducing Non-Specific Binding and Uptake of Nanoparticles and Improving Cell Targeting with an Antifouling PEO-b-PγMPS Copolymer Coating - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Considering the immunogenicity of PEG: strategies for overcoming issues with PEGylated nanomedicines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
Optimizing the reaction conditions for 4-arm-PEG-FITC conjugation.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the reaction conditions for 4-arm-PEG-FITC conjugation.
Troubleshooting Guide
This guide addresses common issues encountered during the conjugation of 4-arm-PEG-Amine with Fluorescein Isothiocyanate (FITC).
Issue 1: Low or No FITC Conjugation
| Possible Cause | Recommended Solution |
| Incorrect pH of the reaction buffer. | The reaction between the isothiocyanate group of FITC and the primary amines of 4-arm-PEG is most efficient at a pH between 8.0 and 9.5.[1][2][3] Use a carbonate-bicarbonate buffer or borate buffer within this pH range.[3][4] Verify the pH of your buffer immediately before use. |
| Presence of primary amines in the buffer. | Buffers containing primary amines, such as Tris or glycine, will compete with the 4-arm-PEG for reaction with FITC, reducing conjugation efficiency.[2][5] Use amine-free buffers like PBS, HEPES, or carbonate/bicarbonate.[6] If your 4-arm-PEG is in an amine-containing buffer, perform a buffer exchange using a desalting column or dialysis before starting the conjugation.[5] |
| Inactive FITC. | FITC is sensitive to moisture and light.[5] Store FITC in a desiccator, protected from light, and at a low temperature (e.g., -20°C).[1] Allow the FITC vial to warm to room temperature before opening to prevent condensation.[1] Prepare the FITC solution in anhydrous DMSO or DMF immediately before use.[5][7] |
| Suboptimal molar ratio of FITC to 4-arm-PEG. | An insufficient amount of FITC will result in a low degree of labeling. Conversely, a large excess may lead to over-labeling, which can cause aggregation and fluorescence quenching.[8] Start with a molar ratio of 5:1 to 20:1 (FITC:4-arm-PEG-NH2) and optimize based on your desired degree of labeling.[2][7] |
| Low reaction temperature or insufficient reaction time. | The reaction rate is dependent on temperature and time. Incubate the reaction for 1-8 hours at room temperature or overnight at 4°C, protected from light.[4][7][9] Longer incubation times may be necessary for lower concentrations of reactants. |
Issue 2: Precipitation of the Conjugate During or After the Reaction
| Possible Cause | Recommended Solution |
| Over-labeling of the 4-arm-PEG. | A high degree of FITC labeling can increase the hydrophobicity of the PEG conjugate, leading to aggregation and precipitation.[9] Reduce the molar ratio of FITC to 4-arm-PEG in the reaction. |
| Inappropriate solvent. | Ensure that the 4-arm-PEG and the final conjugate are soluble in the chosen reaction buffer. While PEGs are generally water-soluble, highly modified conjugates may have different solubility profiles. |
| High concentration of reactants. | High concentrations of the 4-arm-PEG or FITC can sometimes lead to solubility issues. Try performing the reaction at a lower concentration. |
Issue 3: Difficulty in Purifying the 4-arm-PEG-FITC Conjugate
| Possible Cause | Recommended Solution |
| Inefficient removal of unreacted FITC. | Unbound FITC can interfere with downstream applications and quantification. Use a desalting column (e.g., G-25) or dialysis to effectively separate the conjugate from free FITC.[2][5] Monitor the elution from the column to separate the faster-moving, yellow-colored conjugate from the slower-moving free FITC.[5] |
| Co-elution of conjugate and free FITC. | If the size difference between the 4-arm-PEG-FITC and free FITC is not sufficient for separation by size exclusion chromatography, consider alternative purification methods such as hydrophobic interaction chromatography (HIC).[10] |
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for conjugating FITC to 4-arm-PEG-Amine?
The optimal pH for the reaction between the isothiocyanate group of FITC and the primary amines on the 4-arm-PEG is in the range of 8.0 to 9.5.[1][2][3] A commonly used buffer is a 0.1 M sodium bicarbonate or carbonate-bicarbonate buffer at pH 9.0.[7]
Q2: What molar ratio of FITC to 4-arm-PEG-Amine should I use?
A good starting point is a molar ratio of 5:1 to 20:1 (FITC to 4-arm-PEG-NH2).[2][7] The optimal ratio will depend on the desired degree of labeling for your specific application. It is recommended to perform a few small-scale reactions with varying molar ratios to determine the optimal condition.
Q3: How can I determine the degree of labeling (DOL) of my 4-arm-PEG-FITC conjugate?
The degree of labeling (DOL), which is the average number of FITC molecules per 4-arm-PEG molecule, can be calculated using UV-Vis spectrophotometry.[8][11] You will need to measure the absorbance of the purified conjugate at 280 nm and at the maximum absorbance of FITC (~494 nm).[12] The following formula can be used:
DOL = (A_max * ε_PEG) / [(A_280 - (A_max * CF)) * ε_FITC] [12]
Where:
-
A_max is the absorbance of the conjugate at the absorbance maximum of FITC (~494 nm).
-
ε_PEG is the molar extinction coefficient of the 4-arm-PEG at 280 nm.
-
A_280 is the absorbance of the conjugate at 280 nm.
-
CF is the correction factor for the absorbance of FITC at 280 nm (A_280 of FITC / A_max of FITC), which is approximately 0.30.[12]
-
ε_FITC is the molar extinction coefficient of FITC at its absorbance maximum (~68,000 M⁻¹cm⁻¹ at ~494 nm).[12]
Q4: How should I store my 4-arm-PEG-FITC conjugate?
Store the purified conjugate in a suitable buffer (e.g., PBS) at 4°C, protected from light.[7] For long-term storage, consider adding a preservative like sodium azide and storing at -20°C.[1]
Experimental Protocols & Data
Key Reaction Parameters
| Parameter | Recommended Condition | Notes |
| pH | 8.0 - 9.5 | Critical for efficient reaction of the isothiocyanate group with primary amines.[1][2][3] |
| Buffer | 0.1 M Sodium Bicarbonate/Carbonate or Borate Buffer | Must be free of primary amines.[3][4] |
| Molar Ratio (FITC:PEG) | 5:1 to 20:1 | Optimize based on desired DOL.[2][7] |
| Reaction Temperature | Room Temperature (20-25°C) or 4°C | Room temperature for faster reaction, 4°C for overnight reactions.[4][7] |
| Reaction Time | 1 - 8 hours | Longer times may be needed for lower reactant concentrations.[4][7][9] |
| Solvent for FITC | Anhydrous DMSO or DMF | Prepare fresh immediately before use.[5][7] |
Detailed Protocol for 4-arm-PEG-FITC Conjugation
This protocol is a general guideline and may require optimization for your specific 4-arm-PEG.
Materials:
-
4-arm-PEG-Amine
-
Fluorescein Isothiocyanate (FITC)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
0.1 M Sodium Bicarbonate Buffer (pH 9.0), freshly prepared and amine-free
-
Desalting column (e.g., Sephadex G-25)
-
Reaction vessel (e.g., microcentrifuge tube or small vial)
-
Stirring mechanism (e.g., magnetic stirrer or rotator)
Procedure:
-
Prepare the 4-arm-PEG-Amine Solution:
-
Dissolve the 4-arm-PEG-Amine in the 0.1 M sodium bicarbonate buffer (pH 9.0) to a final concentration of 5-10 mg/mL.
-
Ensure the PEG is completely dissolved.
-
-
Prepare the FITC Solution:
-
Conjugation Reaction:
-
Calculate the required volume of the FITC solution to achieve the desired molar ratio (e.g., 10:1 FITC to 4-arm-PEG-NH2).
-
Slowly add the FITC solution to the stirring 4-arm-PEG-Amine solution.
-
Protect the reaction mixture from light by wrapping the vessel in aluminum foil.
-
Incubate the reaction for 2-4 hours at room temperature with continuous stirring.[7] Alternatively, the reaction can be performed overnight at 4°C.
-
-
Purification:
-
Equilibrate a desalting column with an appropriate buffer (e.g., PBS, pH 7.4).
-
Apply the reaction mixture to the top of the column.
-
Elute the conjugate with the equilibration buffer.
-
The 4-arm-PEG-FITC conjugate will elute first as a yellow-colored band. The free, unreacted FITC will elute later as a separate, slower-moving yellow band.[5]
-
Collect the fractions containing the purified conjugate.
-
-
Characterization and Storage:
-
Measure the absorbance of the purified conjugate at 280 nm and ~494 nm to determine the concentration and the degree of labeling (DOL).
-
Store the purified conjugate at 4°C, protected from light. For long-term storage, aliquot and store at -20°C.
-
Visualizations
Caption: Experimental workflow for 4-arm-PEG-FITC conjugation.
Caption: Troubleshooting logic for low or no conjugation.
References
- 1. ulab360.com [ulab360.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. What are the factors that can affect dextran-FITC conjugation? | AAT Bioquest [aatbio.com]
- 4. researchgate.net [researchgate.net]
- 5. lifewp.bgu.ac.il [lifewp.bgu.ac.il]
- 6. benchchem.com [benchchem.com]
- 7. youdobio.com [youdobio.com]
- 8. How to Determine the Degree of Labeling | AAT Bioquest [aatbio.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Degree of labeling (DOL) step by step [abberior.rocks]
- 12. info.gbiosciences.com [info.gbiosciences.com]
Technical Support Center: Purification of 4-arm-PEG-FITC Labeled Proteins
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to purifying proteins labeled with 4-arm-PEG-FITC. This resource offers detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and comparative data to address common challenges encountered during the purification process.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in purifying 4-arm-PEG-FITC labeled proteins?
The primary challenges arise from the heterogeneous nature of the labeling reaction mixture and the physicochemical properties of the resulting conjugate. The reaction mixture typically contains the desired 4-arm-PEG-FITC labeled protein, unreacted protein, excess 4-arm-PEG-FITC, and partially labeled protein species. The large, branched structure of the 4-arm PEG significantly increases the hydrodynamic radius of the protein, while the FITC moiety adds hydrophobicity. This combination of properties can lead to aggregation, altered chromatographic behavior, and difficulties in separating the desired product from contaminants.
Q2: Which purification techniques are most suitable for 4-arm-PEG-FITC labeled proteins?
Several chromatographic techniques can be employed, often in combination, to achieve high purity. The most common methods include:
-
Size Exclusion Chromatography (SEC): Separates molecules based on their hydrodynamic radius. This method is effective for removing unreacted, smaller molecules like free 4-arm-PEG-FITC and can separate the larger PEGylated protein from the smaller, unlabeled protein.[1][2]
-
Ion Exchange Chromatography (IEX): Separates molecules based on their net charge. PEGylation can shield the protein's surface charges, altering its interaction with IEX resins and allowing for the separation of PEGylated from non-PEGylated species.[1][3][4]
-
Hydrophobic Interaction Chromatography (HIC): Separates molecules based on their hydrophobicity. The FITC label increases the hydrophobicity of the protein, which can be exploited for separation using HIC. However, PEG itself can also interact with HIC media, which needs to be considered during method development.[4]
-
Affinity Chromatography (AC): If the protein has an affinity tag (e.g., His-tag, GST-tag), AC can be a highly specific initial capture step. Additionally, tandem affinity purification has been shown to be effective in purifying FITC-labeled proteins with high purity.[5][6]
Q3: How does the 4-arm PEG structure affect purification compared to linear PEG?
The branched structure of 4-arm PEG results in a more compact, globular conformation compared to a linear PEG of the same molecular weight. This can lead to a smaller-than-expected increase in the hydrodynamic radius, potentially affecting the resolution in SEC.[4][7] However, experimental data suggests that for a given total molecular weight of the PEG adduct, there is no significant difference in the viscosity radii between branched and linear PEG-proteins.[4] In IEX, the branched structure may provide more effective charge shielding.[7]
Troubleshooting Guides
This section addresses common issues encountered during the purification of 4-arm-PEG-FITC labeled proteins.
Problem 1: Low recovery of the purified protein.
| Potential Cause | Suggested Solution |
| Non-specific binding to the chromatography resin or membrane. | For SEC, consider adding modifiers like arginine to the mobile phase to reduce non-specific interactions. For IEX and HIC, optimize the salt concentration and pH of the buffers. For membrane-based methods, use low protein-binding membranes (e.g., regenerated cellulose).[1] |
| Protein aggregation and precipitation on the column. | Decrease the protein concentration of the sample loaded onto the column. Modify the buffer to improve solubility (e.g., adjust pH, add stabilizing excipients like glycerol or arginine). Perform the purification at a lower temperature (e.g., 4°C).[1] |
| Inappropriate molecular weight cut-off (MWCO) for dialysis or ultrafiltration. | Ensure the MWCO of the membrane is at least 3-5 times smaller than the molecular weight of your PEGylated protein to prevent its loss.[1] |
Problem 2: Poor separation of the desired product from contaminants.
| Potential Cause | Suggested Solution |
| Co-elution of the product with unreacted protein or excess 4-arm-PEG-FITC in SEC. | The hydrodynamic radii of the species may be too similar. Optimize SEC conditions by using a longer column, a resin with a smaller particle size for higher resolution, or a slower flow rate.[1] Consider using a different chromatography technique like IEX or HIC as a subsequent purification step. |
| Broad peaks and tailing in SEC. | This can be due to secondary interactions between the PEGylated protein and the silica-based SEC column. Use a polymer-based SEC column or modify the mobile phase with organic solvents or salts to minimize these interactions.[1] |
| Inadequate resolution in IEX. | The charge difference between the desired product and contaminants may be small. Optimize the pH of the buffers and use a shallower salt gradient for elution to improve separation.[3] |
| Poor separation in HIC. | The hydrophobicity difference may not be sufficient. Experiment with different HIC resins (e.g., phenyl, butyl, octyl) and optimize the salt concentration in the binding and elution buffers. A decreasing salt gradient is used for elution in HIC. |
Problem 3: Presence of unreacted FITC dye in the final product.
| Potential Cause | Suggested Solution |
| Inefficient removal during initial purification steps. | Unreacted FITC is significantly smaller than the labeled protein. SEC is highly effective for its removal.[1] Dialysis with an appropriate MWCO membrane is also a simple and effective method.[1] |
| Use of specialized dye removal columns. | Commercially available spin columns and resins are designed for the rapid removal of non-conjugated fluorescent dyes from labeling reactions.[1] |
Comparative Data on Purification Methods
The choice of purification method or a combination of methods will depend on the specific properties of the target protein and the desired final purity. The following table summarizes the expected performance of each technique.
| Purification Method | Principle | Typical Purity | Typical Recovery | Key Advantages | Key Limitations |
| Size Exclusion Chromatography (SEC) | Separation based on hydrodynamic radius. | >90% | 70-95% | Effective for removing unreacted PEG-FITC and separating labeled from unlabeled protein.[1][2] | Resolution can be limited if the size difference between species is small. Potential for product dilution.[5] |
| Ion Exchange Chromatography (IEX) | Separation based on net surface charge. | >95% (often used as a polishing step) | 60-90% | High resolution for separating species with different charge properties, including positional isomers.[3][4] | PEGylation can shield charges, potentially reducing the separation efficiency.[4] |
| Hydrophobic Interaction Chromatography (HIC) | Separation based on hydrophobicity. | Variable, depends on protein and PEG properties. | 50-85% | Can be effective for separating species with different degrees of labeling or positional isomers due to the hydrophobicity of FITC. | PEG can also interact with the HIC resin, complicating separation.[4] |
| Affinity Chromatography (AC) | Separation based on specific binding interactions. | >98% (as a capture step) | 80-95% | Highly specific and can significantly purify the target protein in a single step.[5] | Requires the protein to have an affinity tag. May not separate labeled from unlabeled tagged protein. |
Experimental Protocols
General Workflow for Purification
A multi-step purification strategy is often necessary to achieve high purity of the 4-arm-PEG-FITC labeled protein. A typical workflow is illustrated below.
Protocol 1: Size Exclusion Chromatography (SEC)
This protocol is designed for the initial cleanup of the labeling reaction mixture to remove excess 4-arm-PEG-FITC and to separate the PEGylated protein from the unreacted protein.
-
Column Selection: Choose an SEC column with a fractionation range appropriate for the size of your 4-arm-PEG-FITC labeled protein. The large hydrodynamic radius of the PEGylated protein will cause it to elute earlier than the unlabeled protein.[2]
-
Buffer Preparation: Prepare a mobile phase buffer that is compatible with your protein's stability. A common choice is Phosphate Buffered Saline (PBS) at pH 7.4. Ensure the buffer is filtered and degassed.[2]
-
System Equilibration: Equilibrate the SEC column with at least two column volumes of the mobile phase at the desired flow rate.
-
Sample Preparation: Centrifuge the labeling reaction mixture to remove any precipitated material. Filter the supernatant through a 0.22 µm filter.
-
Sample Injection: Inject a sample volume that is typically 1-2% of the total column volume to ensure optimal resolution.[8]
-
Elution and Fraction Collection: Elute the sample with the mobile phase at a constant flow rate. Collect fractions and monitor the elution profile using a UV detector at 280 nm (for protein) and 494 nm (for FITC). The 4-arm-PEG-FITC labeled protein should elute as an early peak that absorbs at both wavelengths.
-
Analysis: Analyze the collected fractions by SDS-PAGE and UV-Vis spectrophotometry to identify the fractions containing the purified product.
Protocol 2: Ion Exchange Chromatography (IEX)
This protocol is suitable as a polishing step after an initial SEC cleanup to separate the desired mono-PEGylated protein from multi-PEGylated species and any remaining unlabeled protein.
-
Column and Buffer Selection:
-
Determine the isoelectric point (pI) of your unlabeled protein.
-
If the labeling reaction targets primary amines (e.g., lysines), the pI of the PEGylated protein will likely be lower than the native protein due to the shielding of positive charges.[4]
-
Choose a cation exchange column (e.g., SP Sepharose) if the purification will be performed at a pH between the pI of the PEGylated and native protein, where the native protein will bind more strongly.
-
Choose an anion exchange column (e.g., Q Sepharose) if the purification will be performed at a pH above the pI of both proteins.
-
Prepare a low-salt binding buffer (Buffer A) and a high-salt elution buffer (Buffer B, e.g., Buffer A + 1 M NaCl).[9]
-
-
System Equilibration: Equilibrate the IEX column with Buffer A until the conductivity and pH are stable.
-
Sample Preparation: Exchange the buffer of the SEC-purified sample into the IEX binding buffer using dialysis or a desalting column.
-
Sample Loading: Load the sample onto the equilibrated column.
-
Wash: Wash the column with several column volumes of Buffer A to remove any unbound molecules.
-
Elution: Elute the bound proteins using a linear gradient of increasing salt concentration (e.g., 0-100% Buffer B over 20 column volumes).[9] The PEGylated protein is expected to elute at a lower salt concentration than the unlabeled protein due to charge shielding.
-
Fraction Collection and Analysis: Collect fractions and analyze them by SDS-PAGE and UV-Vis spectrophotometry to identify the pure fractions.
Protocol 3: Hydrophobic Interaction Chromatography (HIC)
HIC can be used to separate the 4-arm-PEG-FITC labeled protein based on the increased hydrophobicity conferred by the FITC label. This method is often used as an intermediate or polishing step.
-
Column and Buffer Selection:
-
Select a HIC resin with appropriate hydrophobicity (e.g., Phenyl, Butyl, or Octyl Sepharose). Phenyl Sepharose is a good starting point.
-
Prepare a high-salt binding buffer (Buffer A, e.g., 1-2 M ammonium sulfate in a suitable buffer like phosphate or Tris) and a low-salt elution buffer (Buffer B, the same buffer without ammonium sulfate).
-
-
System Equilibration: Equilibrate the HIC column with Buffer A.
-
Sample Preparation: Add a concentrated salt solution to the protein sample to match the salt concentration of the binding buffer.
-
Sample Loading: Load the sample onto the equilibrated column.
-
Wash: Wash the column with Buffer A to remove unbound proteins.
-
Elution: Elute the bound proteins with a decreasing salt gradient (e.g., 100-0% Buffer A over 20 column volumes). The more hydrophobic, FITC-labeled protein will bind more tightly and elute at a lower salt concentration.
-
Fraction Collection and Analysis: Collect fractions and analyze them by SDS-PAGE and UV-Vis spectrophotometry.
References
- 1. benchchem.com [benchchem.com]
- 2. Protein purification by size exclusion chromatography (SEC) [vlabs.iitkgp.ac.in]
- 3. Frontiers | Purification of Modified Therapeutic Proteins Available on the Market: An Analysis of Chromatography-Based Strategies [frontiersin.org]
- 4. Size comparison between proteins PEGylated with branched and linear poly(ethylene glycol) molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An efficient method for FITC labelling of proteins using tandem affinity purification - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [PDF] An efficient method for FITC labelling of proteins using tandem affinity purification | Semantic Scholar [semanticscholar.org]
- 7. The Effect of Length and Structure of Attached Polyethylene Glycol Chain on Hydrodynamic Radius, and Separation of PEGylated Human Serum Albumin by Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
Technical Support Center: Overcoming Solubility Challenges with 4-arm-PEG-FITC
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered when working with 4-arm-PEG-FITC.
Frequently Asked Questions (FAQs)
Q1: What is 4-arm-PEG-FITC and what are its common applications?
4-arm-PEG-FITC is a branched polyethylene glycol (PEG) derivative where four PEG "arms" are attached to a central core, and each arm is terminated with a fluorescein isothiocyanate (FITC) molecule. This structure provides a high fluorescence signal per molecule. It is commonly used for fluorescently labeling biomolecules, creating hydrogels for cell encapsulation and drug delivery, and in bioimaging applications to track the distribution of PEGylated molecules.[1][2][3]
Q2: In which solvents is 4-arm-PEG-FITC typically soluble?
4-arm-PEG-FITC is generally soluble in a variety of aqueous and organic solvents. Its solubility is influenced by the molecular weight of the PEG arms.
-
High Solubility: Water, aqueous buffers (e.g., PBS), chloroform, dichloromethane, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO).[4][5]
-
Lower Solubility: Alcohols and toluene.[4]
-
Insoluble: Ether.[4]
Q3: Does the molecular weight of the 4-arm-PEG-FITC affect its solubility?
Yes, the molecular weight of the PEG can influence its physical form and solubility characteristics. Lower molecular weight 4-arm-PEGs may appear as waxy, semi-solid materials, while higher molecular weight versions are typically white or off-white powders.[4] While generally soluble in the same solvents, the dissolution rate and potential for aggregation may vary with molecular weight.
Q4: How does pH affect the solubility and stability of 4-arm-PEG-FITC?
The FITC moiety is pH-sensitive. Its fluorescence intensity is higher at alkaline to neutral pH and decreases in acidic environments.[3] The isothiocyanate group of FITC is also unstable in water and hydrolyzes over time, especially at higher pH. Therefore, it is recommended to prepare aqueous solutions of 4-arm-PEG-FITC immediately before use and to be mindful of the pH of your buffer system.[6] For amine labeling reactions, a pH of 7.2-8.5 is often used to balance reaction efficiency with protein stability and minimize hydrolysis of the isothiocyanate group.[7]
Troubleshooting Guide: Overcoming Solubility Issues
Problem 1: 4-arm-PEG-FITC is difficult to dissolve or forms a cloudy solution.
| Possible Cause | Troubleshooting Steps |
| Inappropriate Solvent | Ensure you are using a recommended solvent. For aqueous applications, start with deionized water or a common buffer like PBS. For organic-soluble applications, DMSO or DMF are good starting points.[4][5] |
| Low Temperature | Gently warm the solution. For some less soluble solvents like toluene and isopropanol, increasing the temperature can aid dissolution.[4] For aqueous solutions, warming to 37°C may be helpful, but avoid excessive heat which could degrade the FITC. |
| High Concentration | Attempt to dissolve a smaller amount of the compound in the same volume of solvent. It is often better to prepare a more dilute stock solution and concentrate it later if necessary. |
| Slow Dissolution Rate | Vortex or sonicate the solution briefly. Sonication can help break up small aggregates and speed up the dissolution process. |
| Hydrolysis of FITC | If using an aqueous buffer, prepare the solution fresh before each experiment. The isothiocyanate group is susceptible to hydrolysis, which can affect solubility.[6] |
Problem 2: The dissolved 4-arm-PEG-FITC solution shows aggregation or precipitation over time.
| Possible Cause | Troubleshooting Steps |
| Over-labeling in Bioconjugation | If you are labeling a protein or other biomolecule, a high molar excess of 4-arm-PEG-FITC can lead to aggregation. Reduce the molar ratio of PEG to your protein and perform a titration to find the optimal ratio (e.g., start with 5:1 and test up to 20:1).[7] |
| Intermolecular Cross-linking | If your 4-arm-PEG has reactive groups other than FITC, it could be cross-linking your target molecules. Ensure you are using a reagent with the appropriate functional groups for your application. |
| Buffer Incompatibility | The buffer conditions (pH, salt concentration) may be causing the conjugate to become insoluble. Perform a buffer screen to find the optimal conditions for the stability of your PEGylated molecule.[7] Avoid buffers containing primary amines (like Tris or glycine) if the isothiocyanate group is intended for reaction, as they will compete for labeling.[6] |
| Localized High Concentration | When adding the 4-arm-PEG-FITC solution to your reaction, add it slowly and dropwise while gently stirring or vortexing to avoid creating areas of high concentration that can lead to precipitation.[7] |
| Instability at Reaction Temperature | If aggregation occurs during a labeling reaction, try lowering the temperature to 4°C and increasing the incubation time to improve the stability of the biomolecule.[7] |
Quantitative Solubility Data
The following table summarizes available quantitative solubility data for FITC. Note that the solubility of 4-arm-PEG-FITC will also be influenced by the PEG component, but this data for the fluorophore provides a useful reference.
| Compound | Solvent | Solubility |
| FITC (Isomer I) | DMSO | ~14 mg/mL[8] |
| DMF | ~14 mg/mL[8] | |
| Ethanol | ~10 mg/mL[8] | |
| Acetone | 1 mg/mL[6] | |
| PBS (pH 7.2) | ~0.2 mg/mL[8] | |
| Water | < 0.1 mg/mL[6] |
Experimental Protocols & Workflows
Protocol 1: General Procedure for Dissolving 4-arm-PEG-FITC
-
Allow the vial of 4-arm-PEG-FITC to equilibrate to room temperature before opening to prevent condensation of moisture.[4]
-
Weigh the desired amount of the compound in a suitable container.
-
Add the appropriate solvent (e.g., anhydrous DMSO for a stock solution, or PBS for direct use).
-
Vortex or gently sonicate the mixture until the solid is completely dissolved.
-
For aqueous solutions, use immediately. For stock solutions in anhydrous organic solvents, store at -20°C, protected from light and moisture. Avoid repeated freeze-thaw cycles.[4]
Protocol 2: Preparation of a 4-arm-PEG Hydrogel for Cell Encapsulation
This is a generalized protocol; specific concentrations and cross-linkers will depend on the desired hydrogel properties.
-
Prepare Precursor Solutions:
-
Dissolve 4-arm-PEG-thiol in a biocompatible buffer (e.g., PBS, pH 7.4).
-
Dissolve a cross-linking agent (e.g., 4-arm-PEG-maleimide) in a separate vial of the same buffer.
-
-
Cell Suspension:
-
Prepare a cell suspension in culture medium at the desired concentration.
-
-
Hydrogel Formation:
-
In a sterile environment, mix the 4-arm-PEG-thiol solution with the cell suspension.
-
Add the 4-arm-PEG-maleimide cross-linker solution to the cell/PEG-thiol mixture.
-
Pipette the final solution into the desired mold or culture vessel.
-
-
Gelation:
-
Allow the mixture to incubate at 37°C until gelation occurs (typically within minutes).
-
Add cell culture medium to the solidified hydrogel.
-
Protocol 3: Cellular Uptake Study using 4-arm-PEG-FITC
-
Cell Culture:
-
Plate cells in a suitable culture vessel (e.g., multi-well plate with coverslips for microscopy) and allow them to adhere overnight.
-
-
Preparation of Labeling Solution:
-
Dissolve 4-arm-PEG-FITC in sterile PBS or cell culture medium to the desired final concentration. Ensure the solution is sterile-filtered if necessary.
-
-
Cell Labeling:
-
Remove the culture medium from the cells and wash once with sterile PBS.
-
Add the 4-arm-PEG-FITC labeling solution to the cells and incubate for a defined period (e.g., 1-4 hours) at 37°C.
-
-
Washing:
-
Remove the labeling solution and wash the cells multiple times with cold PBS to remove any unbound 4-arm-PEG-FITC.
-
-
Analysis:
-
Fix the cells if required for microscopy.
-
Analyze the cellular uptake of 4-arm-PEG-FITC using fluorescence microscopy or flow cytometry.
-
References
- 1. Maleimide cross-linked bioactive PEG hydrogel exhibits improved reaction kinetics and cross-linking for cell encapsulation and in-situ delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PEG-4MAL hydrogels for human organoid generation, culture, and in vivo delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. creativepegworks.com [creativepegworks.com]
- 5. creativepegworks.com [creativepegworks.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. benchchem.com [benchchem.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
Technical Support Center: Assessing Cytotoxicity of 4-arm-PEG-FITC in Cell Culture
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing 4-arm-PEG-FITC in cell culture experiments.
Troubleshooting Guides
This section addresses specific issues that may arise during the assessment of 4-arm-PEG-FITC cytotoxicity.
Problem 1: High Background Fluorescence in Control Wells
Question: I am observing high fluorescence in my control wells (cells treated with vehicle only) when measuring cytotoxicity, making it difficult to assess the true effect of 4-arm-PEG-FITC. What could be the cause and how can I fix it?
Answer: High background fluorescence can be a significant issue when working with fluorescent compounds. Here are the potential causes and troubleshooting steps:
-
Autofluorescence of Cells and Media:
-
Cause: Some cell types naturally exhibit autofluorescence. Components in cell culture media, such as phenol red and riboflavin, can also contribute to background fluorescence.[1]
-
Solution:
-
Before starting your experiment, run a control plate with unstained cells in your chosen media to determine the baseline autofluorescence.
-
If the background is high, consider using a phenol red-free medium for the duration of the assay.[1]
-
Select appropriate filter sets on your plate reader or microscope to minimize the detection of autofluorescence.
-
-
-
Non-specific Binding of 4-arm-PEG-FITC:
-
Cause: The 4-arm-PEG-FITC may be non-specifically adhering to the cell surface or the culture plate.
-
Solution:
-
Include a "no-cell" control with only media and 4-arm-PEG-FITC to assess binding to the plate.
-
Ensure thorough washing steps after incubation with the compound to remove any unbound 4-arm-PEG-FITC. Use a gentle washing technique to avoid detaching adherent cells.
-
-
-
Contamination:
-
Cause: Bacterial or fungal contamination can contribute to fluorescence.
-
Solution:
-
Regularly check your cell cultures for any signs of contamination.
-
Always use sterile techniques when preparing reagents and performing assays.
-
-
Problem 2: Inconsistent or Non-Reproducible Cytotoxicity Results
Question: My cytotoxicity data for 4-arm-PEG-FITC varies significantly between experiments. What could be causing this inconsistency?
Answer: Lack of reproducibility is a common challenge in cell-based assays. Consider the following factors:
-
Cell Health and Passage Number:
-
Cause: Cells at high passage numbers can exhibit altered physiology and response to treatments. Inconsistent cell health and density at the time of treatment can also lead to variable results.
-
Solution:
-
Use cells within a consistent and low passage number range for all experiments.
-
Ensure cells are in the logarithmic growth phase and have a uniform, healthy morphology before starting an experiment.
-
Optimize cell seeding density to ensure that cells are not over-confluent at the end of the assay, which can affect metabolic activity and viability.
-
-
-
Compound Preparation and Storage:
-
Cause: Improper storage of 4-arm-PEG-FITC can lead to degradation. Inconsistent preparation of stock and working solutions can introduce variability.
-
Solution:
-
Store the 4-arm-PEG-FITC according to the manufacturer's instructions, protected from light.
-
Prepare fresh working solutions for each experiment from a validated stock solution.
-
Ensure the compound is fully dissolved and homogeneously mixed in the culture medium before adding it to the cells.
-
-
-
Assay Protocol Variations:
-
Cause: Minor deviations in incubation times, reagent volumes, or washing steps can impact the results.
-
Solution:
-
Follow a standardized and detailed protocol for every experiment.
-
Use calibrated pipettes to ensure accurate reagent delivery.
-
Ensure consistent incubation times for both the compound treatment and the assay reagents.
-
-
Problem 3: Unexpectedly High Cytotoxicity at Low Concentrations
Question: I am observing significant cell death with 4-arm-PEG-FITC at concentrations that I expected to be non-toxic. What could be the reason for this?
Answer: While PEG is generally considered biocompatible, its derivatives can exhibit cytotoxicity depending on several factors.[2] Here are some potential reasons for unexpected toxicity:
-
Phototoxicity:
-
Cause: FITC is a fluorophore that, when excited by light, can generate reactive oxygen species (ROS) that are toxic to cells.[3]
-
Solution:
-
Minimize the exposure of your cell cultures to light after adding 4-arm-PEG-FITC.
-
Use a plate reader or microscope with the lowest possible excitation light intensity and exposure time.
-
Include a "dark" control (cells treated with 4-arm-PEG-FITC but not exposed to excitation light) to assess the level of phototoxicity.
-
-
-
Mechanism of Cytotoxicity:
-
Cause: The 4-arm-PEG-FITC may be inducing cytotoxicity through mechanisms such as oxidative stress or lysosomal destabilization.
-
Solution:
-
Consider performing mechanistic studies, such as a reactive oxygen species (ROS) assay or a lysosomal stability assay, to investigate the underlying cause of toxicity.
-
-
-
Cell Line Sensitivity:
-
Cause: Different cell lines have varying sensitivities to chemical compounds.
-
Solution:
-
If possible, test the cytotoxicity of 4-arm-PEG-FITC on a different, less sensitive cell line to compare the results.
-
Consult the literature for any reported sensitivity of your specific cell line to PEG or FITC.
-
-
Frequently Asked Questions (FAQs)
Q1: Is 4-arm-PEG-FITC expected to be cytotoxic?
A1: Polyethylene glycol (PEG) is generally considered to have low cytotoxicity.[2] However, the cytotoxicity of PEG derivatives can be influenced by factors such as molecular weight, structure (linear vs. branched), and the nature of the conjugated molecule (in this case, FITC).[2] Some studies have shown that certain PEG derivatives can induce cytotoxic effects.[2] The FITC component can also contribute to phototoxicity when exposed to light.[3] Therefore, it is essential to experimentally determine the cytotoxicity of 4-arm-PEG-FITC in your specific cell model and experimental conditions.
Q2: How can I be sure that the 4-arm-PEG-FITC is not interfering with my cytotoxicity assay?
A2: Fluorescent compounds can potentially interfere with colorimetric and fluorometric assays. It is crucial to include proper controls to account for this.
-
For absorbance-based assays (e.g., MTT, XTT): Run a "compound only" control (4-arm-PEG-FITC in media without cells) to see if the compound itself absorbs light at the wavelength used for measurement.
-
For fluorescence-based assays: Run a "compound only" control to measure the intrinsic fluorescence of 4-arm-PEG-FITC at the excitation and emission wavelengths of the assay dye. This background fluorescence should be subtracted from the experimental readings.
-
Consider alternative assays: If significant interference is observed, consider using a cytotoxicity assay with a different detection method, such as the lactate dehydrogenase (LDH) release assay, which is a colorimetric assay less prone to interference from fluorescent compounds.
Q3: What are the key controls I should include in my cytotoxicity experiment with 4-arm-PEG-FITC?
A3: A well-controlled experiment is critical for obtaining reliable data. The following controls are recommended:
-
Untreated Control: Cells cultured in media with the vehicle (e.g., PBS or DMSO) used to dissolve the 4-arm-PEG-FITC. This represents 100% cell viability.
-
Positive Control: Cells treated with a known cytotoxic agent (e.g., doxorubicin or staurosporine) to ensure the assay is working correctly and the cells are responding to toxic stimuli.
-
Vehicle Control: Cells treated with the highest concentration of the vehicle used to deliver the 4-arm-PEG-FITC to ensure the vehicle itself is not causing cytotoxicity.
-
No-Cell Control (Media Blank): Wells containing only culture medium and the assay reagents. This is used to determine the background absorbance or fluorescence of the medium and reagents.
-
Compound Control (for interference): Wells containing culture medium and 4-arm-PEG-FITC at the concentrations being tested, but without cells. This helps to identify any interference of the compound with the assay.
Q4: What is a suitable concentration range to start testing the cytotoxicity of 4-arm-PEG-FITC?
A4: The optimal concentration range will depend on your cell type and the specific application. It is recommended to perform a dose-response experiment with a wide range of concentrations. A good starting point could be a serial dilution from a high concentration (e.g., 100-500 µg/mL) down to a very low concentration (e.g., 0.1-1 µg/mL). This will help you to determine the concentration at which you observe a cytotoxic effect and to calculate an IC50 value if necessary.
Quantitative Data
| Compound | Cell Line | Assay | Incubation Time | Result |
| Various PEG oligomers (e.g., PEG 400, 1000, 2000, 4000) | HeLa | CCK-8 | 24 hours | Generally low cytotoxicity, with some molecular weight-dependent effects at higher concentrations.[2] |
| PEG-based monomers (mPEGA, mPEGMA) | HeLa | CCK-8 | 24 hours | Showed obvious cytotoxicity.[2] |
| PEGylated nanoparticles | Various cancer cell lines | MTT | 72 hours | IC50 values varied depending on the nanoparticle and cell line.[4] |
Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
4-arm-PEG-FITC
-
Target cells
-
Complete cell culture medium
-
96-well clear flat-bottom plates
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of 4-arm-PEG-FITC in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the 4-arm-PEG-FITC dilutions to the respective wells. Include untreated and vehicle controls.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
Add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, protected from light, until a purple precipitate is visible.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well and mix thoroughly on an orbital shaker to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.[1]
Neutral Red Uptake (NRU) Assay
This assay is based on the ability of viable cells to incorporate and bind the supravital dye neutral red in their lysosomes.
Materials:
-
4-arm-PEG-FITC
-
Target cells
-
Complete cell culture medium
-
96-well plates
-
Neutral Red solution (e.g., 50 µg/mL in sterile PBS)
-
Wash solution (e.g., PBS)
-
Destain solution (e.g., 1% acetic acid in 50% ethanol)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate and allow them to attach overnight.
-
Treat cells with various concentrations of 4-arm-PEG-FITC and controls for the desired duration.
-
Remove the treatment medium and wash the cells gently with PBS.
-
Add 100 µL of Neutral Red solution to each well and incubate for 2-3 hours at 37°C.
-
Remove the Neutral Red solution and wash the cells with PBS to remove any unincorporated dye.
-
Add 150 µL of destain solution to each well and incubate for 10 minutes on a shaker to extract the dye.
-
Measure the absorbance at 540 nm using a microplate reader.[3][5][6]
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay measures the release of the cytosolic enzyme LDH from damaged cells into the culture medium.
Materials:
-
4-arm-PEG-FITC
-
Target cells
-
Complete cell culture medium
-
96-well plates
-
LDH assay kit (containing substrate, cofactor, and dye)
-
Lysis buffer (for positive control)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate and allow them to adhere.
-
Treat cells with different concentrations of 4-arm-PEG-FITC and controls for the desired time.
-
Set up controls: spontaneous LDH release (untreated cells), maximum LDH release (cells treated with lysis buffer), and background (medium only).[7][8]
-
Carefully collect a portion of the cell culture supernatant from each well without disturbing the cells.
-
Transfer the supernatant to a new 96-well plate.
-
Prepare the LDH reaction mixture according to the kit manufacturer's instructions.
-
Add the reaction mixture to each well containing the supernatant.
-
Incubate the plate at room temperature for the time specified in the kit protocol, protected from light.
-
Measure the absorbance at the recommended wavelength (usually around 490 nm).[7][8][9][10]
Visualizations
Caption: Experimental workflow for assessing the cytotoxicity of 4-arm-PEG-FITC.
Caption: Troubleshooting decision tree for inconsistent cytotoxicity results.
Caption: Potential signaling pathway for 4-arm-PEG-FITC induced phototoxicity.
References
- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. re-place.be [re-place.be]
- 4. researchgate.net [researchgate.net]
- 5. iivs.org [iivs.org]
- 6. qualitybiological.com [qualitybiological.com]
- 7. LDH cytotoxicity assay [protocols.io]
- 8. sciencellonline.com [sciencellonline.com]
- 9. tiarisbiosciences.com [tiarisbiosciences.com]
- 10. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
How to control the degree of labeling with 4-arm-PEG-FITC.
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions for controlling the degree of labeling with 4-arm-PEG-FITC.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental chemistry behind labeling 4-arm-PEG with FITC?
A1: The labeling reaction involves the conjugation of Fluorescein isothiocyanate (FITC) to a 4-arm polyethylene glycol (PEG) molecule that has primary amine groups (-NH2) at the end of each arm. The isothiocyanate group (-N=C=S) of FITC electrophilically attacks the deprotonated primary amine on the PEG arm, forming a stable covalent thiourea bond.[1] This reaction is highly dependent on pH.
Q2: How can I control the number of FITC molecules attached to each 4-arm-PEG?
A2: The degree of labeling, also known as the degree of substitution (DOS), is primarily controlled by three key reaction parameters:
-
Molar Ratio: Adjusting the molar ratio of FITC to 4-arm-PEG is the most direct way to control the DOS. A higher excess of FITC will result in more arms being labeled.
-
Reaction pH: The reaction efficiency is highly pH-dependent. An alkaline pH (8.0-9.5) is necessary to ensure the primary amines on the PEG are deprotonated and thus nucleophilic enough to react with FITC.[1]
-
Reaction Time: Allowing the reaction to proceed for a longer duration can lead to a higher degree of labeling, up to a saturation point.
Q3: What is the optimal pH for the labeling reaction and why is it important?
A3: The optimal pH range for FITC conjugation to primary amines is between 8.5 and 9.5.[2][3] Below this range, the amine groups are protonated (-NH3+), making them non-nucleophilic and significantly slowing down or preventing the reaction. Buffers containing primary amines, such as Tris or glycine, should be avoided as they will compete with the 4-arm-PEG for reaction with FITC, reducing labeling efficiency.[4]
Q4: How do I remove unreacted FITC after the labeling reaction?
A4: It is crucial to remove all non-conjugated FITC for accurate determination of the degree of labeling and to prevent high background fluorescence in subsequent applications.[5][6] Common purification methods include:
-
Size Exclusion Chromatography (SEC) / Gel Filtration: This is a highly effective method that separates the larger PEG-FITC conjugate from the smaller, unreacted FITC molecules.
-
Dialysis: Dialyzing the reaction mixture against an appropriate buffer can effectively remove small molecules like FITC, although it can be a slower process.[5][7]
-
Spin Columns: For smaller scale reactions, pre-packed spin columns are a rapid method for buffer exchange and removal of small molecules.[2]
Q5: How do I calculate the Degree of Labeling (DOL)?
A5: The Degree of Labeling (also referred to as F/P ratio) can be determined using UV-Vis spectrophotometry.[6] You need to measure the absorbance of the purified conjugate at two wavelengths:
-
~494 nm: The absorbance maximum of FITC (A_max).[5]
-
~280 nm: The absorbance of the protein or peptide backbone. For PEG, which lacks significant absorbance at 280 nm, this measurement is primarily used to correct for the absorbance of FITC at this wavelength.
The calculation is as follows: Degree of Labeling (DOL) = (A_max * M_PEG) / (ε_FITC * C_PEG * (A_280 - (CF * A_max))) However, a simpler method is to determine the molar concentrations of both PEG and FITC and find their ratio.
Molar Concentration of FITC = A_max / ε_FITC Molar Concentration of PEG = Concentration of PEG (in mg/mL) / Molecular Weight of PEG (in mg/mol)
DOL = [FITC] / [PEG]
The key constants for FITC are provided in the table below.
Key Reaction Parameters and Calculation Constants
| Parameter | Recommended Value / Constant | Notes |
| Reaction pH | 8.5 - 9.5 | Use amine-free buffers like carbonate-bicarbonate or borate.[4] |
| Molar Ratio (FITC:PEG) | 1:1 to 10:1 | Start with a lower ratio (e.g., 2:1) and increase to achieve a higher DOL. The optimal ratio must be determined empirically.[6] |
| Reaction Temperature | Room Temperature (20-25°C) or 4°C | Room temperature reactions are faster (e.g., 2-4 hours). 4°C reactions can proceed overnight.[7] |
| FITC λ_max | ~494 nm | The wavelength of maximum absorbance for FITC.[5] |
| FITC Molar Extinction Coeff. (ε) | 68,000 M⁻¹cm⁻¹ at ~494 nm | Use this constant to calculate the molar concentration of bound FITC.[5] |
| Correction Factor (CF) at 280 nm | 0.30 | This accounts for the absorbance of FITC at 280 nm (CF = A₂₈₀ of FITC / A_max of FITC).[5] |
Experimental Protocols
Protocol 1: Labeling of 4-arm-PEG-NH₂ with FITC
This protocol provides a general guideline. The molar ratio of FITC to PEG should be optimized to achieve the desired degree of labeling.
Materials:
-
4-arm-PEG-NH₂
-
Fluorescein isothiocyanate (FITC)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Reaction Buffer: 0.1 M sodium bicarbonate buffer, pH 9.0.
-
Purification column (e.g., Sephadex G-25)
-
Reaction vessels protected from light (e.g., amber tubes or tubes wrapped in foil).
Procedure:
-
Prepare PEG Solution: Dissolve the 4-arm-PEG-NH₂ in the reaction buffer to a final concentration of 5-10 mg/mL.
-
Prepare FITC Stock Solution: Immediately before use, dissolve FITC in anhydrous DMSO to a concentration of 1 mg/mL.[7] This solution is sensitive to moisture and light.
-
Initiate Labeling Reaction: While gently stirring the PEG solution, slowly add the desired volume of the FITC stock solution. The amount to add depends on the target molar ratio. Protect the reaction mixture from light.
-
Incubation: Allow the reaction to proceed for 2-8 hours at room temperature, or overnight at 4°C, with continuous gentle stirring.
-
Purification: Purify the 4-arm-PEG-FITC conjugate from unreacted FITC and byproducts using a pre-equilibrated gel filtration column (e.g., Sephadex G-25).[8] Collect the first colored fraction, which contains the labeled PEG.
-
Characterization: Determine the degree of labeling using a UV-Vis spectrophotometer by measuring the absorbance at 494 nm and 280 nm.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Labeling | Incorrect pH: The reaction buffer pH is below 8.0. | Ensure the buffer pH is between 8.5 and 9.5. Prepare fresh buffer if necessary. |
| Competing Amines: The buffer (e.g., Tris) or other sample components contain primary amines. | Use an amine-free buffer such as carbonate, borate, or PBS.[4] If the PEG sample is in an incompatible buffer, perform a buffer exchange before the reaction. | |
| Hydrolyzed FITC: The FITC reagent is old, was exposed to moisture, or was stored improperly. | Prepare the FITC solution in anhydrous DMSO immediately before use.[7] Do not store FITC in aqueous solutions. | |
| High Background Fluorescence | Incomplete Purification: Unreacted FITC was not fully removed from the final product. | Improve the purification step. Increase the length of the chromatography column or the dialysis time.[5] |
| Low Fluorescence Signal (Despite Labeling) | Over-labeling (Quenching): The degree of labeling is too high, causing self-quenching of the FITC molecules.[9] | Reduce the molar ratio of FITC to PEG in the reaction to achieve a lower, optimal degree of labeling.[6] |
| Photobleaching: The sample was excessively exposed to light during reaction or handling. | Protect the reaction and the final product from light at all stages by using amber vials or aluminum foil.[7] | |
| Precipitation of Product | High Degree of Labeling: FITC is hydrophobic. Attaching too many FITC molecules can decrease the solubility of the PEG conjugate, leading to aggregation.[9] | Decrease the FITC:PEG molar ratio in the labeling reaction. |
Visual Guides
Experimental Workflow
Caption: Workflow for labeling 4-arm-PEG with FITC.
Parameter Influence on Degree of Labeling
Caption: Key factors influencing the Degree of Labeling (DOL).
References
- 1. peptideweb.com [peptideweb.com]
- 2. assaygenie.com [assaygenie.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. info.gbiosciences.com [info.gbiosciences.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. An efficient method for FITC labelling of proteins using tandem affinity purification - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. FITC Labeling and Conjugation - TdB Labs [tdblabs.se]
Validation & Comparative
A Head-to-Head Comparison: 4-arm-PEG-FITC vs. Linear PEG-FITC for Enhanced Cell Labeling
For researchers, scientists, and drug development professionals seeking optimal fluorescent labeling of cells, the choice between different polyethylene glycol (PEG) architectures can significantly impact experimental outcomes. This guide provides a comprehensive comparison of 4-arm-PEG-FITC and linear PEG-FITC, offering insights into their respective performances, supported by experimental data and detailed protocols.
The fundamental difference between these two reagents lies in their molecular architecture. A linear PEG-FITC molecule consists of a single PEG chain with a fluorescein isothiocyanate (FITC) molecule at one end. In contrast, a 4-arm-PEG-FITC features four PEG chains extending from a central core, each terminating with a FITC molecule. This structural divergence can influence several key parameters in cell labeling applications, including fluorescence intensity, labeling efficiency, and potential effects on cell viability.
At a Glance: Key Performance Parameters
To facilitate a clear comparison, the following table summarizes the anticipated performance of 4-arm-PEG-FITC versus linear PEG-FITC in cell labeling experiments. It is important to note that direct comparative studies are limited, and some of the summarized data is inferred from studies on multi-arm versus linear PEGs in similar applications.
| Feature | 4-arm-PEG-FITC | Linear PEG-FITC | Rationale & Supporting Data |
| Fluorescence Intensity per Binding Event | Potentially Higher | Standard | A single binding event of a 4-arm-PEG-FITC molecule introduces four FITC molecules, potentially leading to a stronger signal compared to the single FITC of a linear PEG. This can be advantageous for detecting low-abundance targets. |
| Labeling Efficiency | Potentially Higher | Standard | The multivalent nature of 4-arm-PEG may lead to a higher avidity for the cell surface, potentially resulting in more stable and efficient labeling. |
| Steric Hindrance | Higher | Lower | The bulkier structure of 4-arm-PEG could cause more steric hindrance, which might affect the function of cell surface proteins. This is a critical consideration for functional assays post-labeling. |
| Cell Viability | Generally Good | Generally Good | PEG is known for its biocompatibility. However, the degree of PEGylation and the nature of the reactive group can influence cytotoxicity.[1][2] High concentrations of any labeling reagent can impact cell health. |
| Labeling Stability | Potentially Higher | Standard | The multi-point attachment potential of 4-arm PEGs could lead to a more stable and longer-lasting fluorescent signal on the cell surface. Studies on multi-arm PEGs for surface modification suggest enhanced stability.[3] |
| Photostability | Standard (FITC-dependent) | Standard (FITC-dependent) | The photostability is primarily a characteristic of the FITC fluorophore itself and is not expected to differ significantly based on the PEG architecture. FITC is known to be susceptible to photobleaching. |
Delving into the Data: A Closer Look at Performance Metrics
While direct quantitative comparisons are scarce, we can extrapolate from existing research to inform our understanding.
Fluorescence Intensity and Labeling Efficiency
The multimeric presentation of FITC on a 4-arm PEG scaffold is its most significant theoretical advantage. For every successful conjugation to a cell surface amine, four fluorescent molecules are introduced. This can be particularly beneficial when labeling cells with low expression of surface proteins or for applications requiring high signal-to-noise ratios. A study comparing polymer fluorescent probes in a cancer targeting model found that factors like polymer structure can influence fluorescence intensity and accumulation.[4]
Cell Viability and Cytotoxicity
PEG is generally considered biocompatible and is used to reduce the cytotoxicity of other molecules.[1][5] However, the chemical modification of cell surfaces always carries a risk of impacting cell health. Studies on PEGylated compounds have shown that both the degree of PEGylation and the specific chemical structure can affect cytotoxicity.[1][2] It is crucial to perform dose-response experiments to determine the optimal concentration of the labeling reagent that provides sufficient fluorescence without compromising cell viability.
Labeling Stability
The stability of the fluorescent label on the cell surface is critical for long-term tracking studies. The multivalent binding potential of 4-arm-PEG-NHS (a common reactive form for amine labeling) may lead to enhanced retention on the cell surface compared to its linear counterpart. Research on multi-arm PEGs for modifying decellularized tissues has shown that the branching of the PEG molecule can influence the duration of cell repulsion, suggesting a more persistent surface modification.[6]
Experimental Protocols: A Guide to Successful Cell Labeling
The following protocols provide a general framework for labeling cells with amine-reactive PEG-FITC reagents. It is essential to optimize parameters such as reagent concentration and incubation time for each specific cell type and experimental setup.
General Materials Required:
-
Cells of interest (suspension or adherent)
-
4-arm-PEG-FITC or Linear PEG-FITC (with an amine-reactive group, e.g., N-hydroxysuccinimide ester - NHS)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS), Ca2+/Mg2+ free
-
Amine-free buffer (e.g., HEPES-buffered saline), pH 8.0-8.5
-
Quenching solution (e.g., 100 mM glycine or Tris in PBS)
-
Cell culture medium
-
Hemocytometer or automated cell counter
-
Fluorescence microscope or flow cytometer
Protocol 1: Labeling of Suspension Cells
-
Cell Preparation:
-
Harvest cells and wash twice with ice-cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
Resuspend the cell pellet in the amine-free buffer to a concentration of 1 x 10^6 to 1 x 10^7 cells/mL.
-
-
Reagent Preparation:
-
Allow the vial of PEG-FITC-NHS to equilibrate to room temperature.
-
Prepare a 10 mM stock solution by dissolving the reagent in anhydrous DMSO. This stock solution should be prepared fresh.
-
-
Labeling Reaction:
-
Dilute the 10 mM stock solution in the amine-free buffer to the desired final concentration (typically 1-10 µM). It is recommended to perform a titration to find the optimal concentration.
-
Add the diluted labeling reagent to the cell suspension.
-
Incubate for 15-30 minutes on ice or at 4°C, protected from light. Gentle mixing during incubation can enhance labeling efficiency.
-
-
Quenching and Washing:
-
Add an equal volume of quenching solution and incubate for 5-10 minutes on ice to stop the reaction.
-
Wash the cells three times with cold PBS or complete cell culture medium to remove unbound reagent.
-
-
Analysis:
-
Resuspend the cells in the appropriate medium for downstream analysis by fluorescence microscopy or flow cytometry.
-
Protocol 2: Labeling of Adherent Cells
-
Cell Preparation:
-
Grow cells to the desired confluency in a culture vessel.
-
Gently wash the cell monolayer twice with ice-cold PBS.
-
-
Reagent Preparation:
-
Prepare the PEG-FITC-NHS labeling solution as described in Protocol 1.
-
-
Labeling Reaction:
-
Add the labeling solution to the cells, ensuring the entire monolayer is covered.
-
Incubate for 15-30 minutes on ice or at 4°C, protected from light.
-
-
Quenching and Washing:
-
Remove the labeling solution and add the quenching solution for 5-10 minutes.
-
Gently wash the cell monolayer three times with cold PBS or complete cell culture medium.
-
-
Analysis:
-
Add fresh culture medium to the cells for immediate imaging or further experiments.
-
Cell Viability Assessment
It is highly recommended to assess cell viability after the labeling procedure. This can be done using a standard trypan blue exclusion assay or more sensitive fluorescence-based viability kits.
Visualizing the Concepts: Structures and Workflows
To better understand the molecular differences and the experimental process, the following diagrams have been generated using Graphviz.
Figure 1. Molecular architecture of linear vs. 4-arm-PEG-FITC.
Figure 2. General experimental workflow for cell surface labeling.
Conclusion: Making the Right Choice for Your Research
The decision between 4-arm-PEG-FITC and linear PEG-FITC for cell labeling hinges on the specific requirements of the experiment.
-
Choose 4-arm-PEG-FITC when:
-
High fluorescence intensity is paramount.
-
Labeling low-abundance cell surface markers.
-
Enhanced signal stability for long-term tracking is desired.
-
-
Choose Linear PEG-FITC when:
-
Minimizing steric hindrance is critical for preserving protein function.
-
A well-established, standard labeling reagent is preferred.
-
Cost is a primary consideration.
-
For optimal results, it is always recommended to perform pilot experiments to determine the ideal labeling conditions and to validate the chosen reagent for your specific cell type and application. By carefully considering the trade-offs between these two architectures, researchers can enhance the quality and reliability of their cell labeling data.
References
- 1. PEGylation affects cytotoxicity and cell-compatibility of poly(ethylene imine) for lung application: structure-function relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cytotoxicity study of polyethylene glycol derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Novel Multi-arm PEG-based Hydrogels for Tissue Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of the efficacy of FITC-conjugated dextran, PEG, and HA as intraoperative navigation materials in pancreatic cancer - RSC Advances (RSC Publishing) DOI:10.1039/D5RA02236C [pubs.rsc.org]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. Effect of multi arm-PEG-NHS (polyethylene glycol n-hydroxysuccinimide) branching on cell adhesion to modified decellularized bovine and porcine pericardium - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
Quantitative analysis of 4-arm-PEG-FITC labeling efficiency.
For researchers, scientists, and drug development professionals engaged in bioconjugation, drug delivery, and bioimaging, the choice of fluorescent label is critical to experimental success. This guide provides a quantitative and qualitative comparison of 4-arm-PEG-FITC (Fluorescein Isothiocyanate) with a common alternative, 4-arm-PEG-Alexa Fluor™ 488, focusing on labeling efficiency and overall performance.
Quantitative Performance Comparison
The primary measure of labeling efficiency is the Degree of Labeling (DOL), which represents the average number of dye molecules conjugated to a single 4-arm-PEG molecule. While direct comparative studies on 4-arm-PEG are limited, the following table summarizes key photophysical properties and expected DOL based on common labeling protocols for amine-reactive dyes.
| Performance Metric | 4-arm-PEG-FITC | 4-arm-PEG-Alexa Fluor™ 488 |
| Excitation Maximum | ~495 nm | ~494 nm |
| Emission Maximum | ~520 nm | ~519 nm |
| Quantum Yield | ~0.92 (pH dependent) | ~0.92 (pH insensitive) |
| Photostability | Moderate | High |
| pH Sensitivity | Fluorescence decreases significantly at acidic pH | Fluorescence is stable across a broad pH range (4-10)[1] |
| Expected Degree of Labeling (DOL) | 2.0 - 3.5 | 3.0 - 3.8 |
Note: The Expected DOL is an estimate based on typical reaction conditions and may vary depending on the specific 4-arm-PEG molecule, reaction parameters, and analytical method used. Direct experimental determination is highly recommended.
Experimental Protocols
To quantitatively assess the labeling efficiency of 4-arm-PEG-FITC and its alternatives, a robust experimental protocol is essential. The following is a generalized procedure for the labeling of an amine-terminated 4-arm-PEG and the subsequent determination of the Degree of Labeling.
Protocol for Labeling Amine-Terminated 4-arm-PEG with FITC
Materials:
-
Amine-terminated 4-arm-PEG
-
Fluorescein isothiocyanate (FITC)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
0.1 M Carbonate-Bicarbonate Buffer (pH 9.0)
-
Size Exclusion Chromatography (SEC) column (e.g., Sephadex G-25)
-
Phosphate Buffered Saline (PBS), pH 7.4
Procedure:
-
Preparation of 4-arm-PEG: Dissolve the amine-terminated 4-arm-PEG in the carbonate-bicarbonate buffer to a final concentration of 10-20 mg/mL.
-
Preparation of FITC Solution: Immediately before use, dissolve FITC in anhydrous DMSO to a concentration of 10 mg/mL.
-
Conjugation Reaction: While gently vortexing the 4-arm-PEG solution, slowly add a 5 to 10-fold molar excess of the FITC solution.
-
Incubation: Protect the reaction mixture from light by wrapping the vial in aluminum foil and incubate for 4-8 hours at room temperature with continuous gentle mixing.
-
Purification: Separate the 4-arm-PEG-FITC conjugate from unreacted FITC and byproducts using a size exclusion chromatography column pre-equilibrated with PBS.
-
Characterization: Collect the fractions containing the labeled PEG and determine the Degree of Labeling using UV-Visible spectrophotometry.
Protocol for Determining the Degree of Labeling (DOL)
Principle: The DOL is calculated from the absorbance of the conjugate at 280 nm (for protein concentration, if applicable, though less relevant for PEG alone) and the absorbance maximum of the dye (A_max). For PEG, which lacks a strong UV absorbance, the concentration is typically determined by other means (e.g., gravimetrically before labeling or by a colorimetric assay for PEG if available). The dye concentration is determined using the Beer-Lambert law.
Procedure:
-
Measure the absorbance of the purified 4-arm-PEG-FITC solution at the absorbance maximum of FITC (~495 nm) using a UV-Vis spectrophotometer.
-
Calculate the molar concentration of the dye using the Beer-Lambert law: Concentration (Dye) = A_max / (ε_dye × path length)
-
A_max: Absorbance at the dye's maximum absorbance wavelength.
-
ε_dye: Molar extinction coefficient of the dye at A_max (for FITC, ~75,000 M⁻¹cm⁻¹ at pH > 9).
-
path length: Cuvette path length in cm (typically 1 cm).
-
-
Determine the molar concentration of the 4-arm-PEG. This can be based on the initial weight and volume of the PEG used in the reaction, assuming complete recovery after purification.
-
Calculate the Degree of Labeling (DOL): DOL = Concentration (Dye) / Concentration (4-arm-PEG)
Experimental Workflow and Logical Relationships
The following diagrams illustrate the key processes involved in the labeling and analysis of 4-arm-PEG-FITC.
Caption: Experimental workflow for 4-arm-PEG-FITC labeling and analysis.
Caption: Factors influencing the degree of labeling and its impact on performance.
Conclusion
While FITC is a cost-effective and widely used fluorescent dye, alternatives like Alexa Fluor™ 488 offer significant advantages in terms of photostability and pH insensitivity, which can be critical for quantitative and long-term imaging studies. The choice of fluorescent label for 4-arm-PEG should be guided by the specific requirements of the application, including the desired brightness, stability, and the experimental conditions. For accurate and reproducible results, it is imperative to experimentally determine the Degree of Labeling for each batch of fluorescently labeled 4-arm-PEG.
References
A Comparative Spectroscopic Guide to 4-arm-PEG-FITC Conjugates for Researchers
For researchers, scientists, and drug development professionals, the precise characterization of fluorescently labeled polyethylene glycol (PEG) conjugates is critical for applications ranging from drug delivery and bio-imaging to diagnostics. This guide provides a detailed comparison of the spectroscopic properties of 4-arm-PEG-FITC and its common alternatives, 4-arm-PEG-Rhodamine B and 4-arm-PEG-Alexa Fluor 488. The data presented here is synthesized from publicly available resources to facilitate an objective evaluation of their performance.
Spectroscopic Performance at a Glance
The choice of a fluorescent label for a 4-arm-PEG scaffold significantly impacts the experimental outcomes. The following table summarizes the key spectroscopic parameters for 4-arm-PEG conjugated to Fluorescein Isothiocyanate (FITC), Rhodamine B, and Alexa Fluor 488. These parameters are crucial for determining the brightness, sensitivity, and photostability of the conjugate.
| Spectroscopic Parameter | 4-arm-PEG-FITC | 4-arm-PEG-Rhodamine B | 4-arm-PEG-Alexa Fluor 488 |
| Excitation Maximum (λex) | ~494 nm[1] | ~546-570 nm[2][3] | ~491-496 nm[4][5] |
| Emission Maximum (λem) | ~515-520 nm[1] | ~595-610 nm[2][3] | ~515-519 nm[4][5] |
| Molar Extinction Coefficient (ε) | ~71,800 M⁻¹cm⁻¹ (for AF 488, similar to FITC)[4] | Not specified for 4-arm-PEG conjugate | ~71,000-71,800 M⁻¹cm⁻¹[4][6] |
| Fluorescence Quantum Yield (Φ) | ~0.92 (for free dye, can be lower when conjugated)[6] | Not specified for 4-arm-PEG conjugate | ~0.92[6] |
| Photostability | Low[7] | Moderate | High[6][7] |
Key Observations:
-
Brightness: Both 4-arm-PEG-FITC and 4-arm-PEG-Alexa Fluor 488 exhibit high theoretical brightness due to their high extinction coefficients and quantum yields.[6]
-
Photostability: 4-arm-PEG-Alexa Fluor 488 demonstrates significantly higher photostability compared to 4-arm-PEG-FITC, making it more suitable for long-term imaging experiments.[6][7]
-
Spectral Range: 4-arm-PEG-Rhodamine B offers a distinct spectral profile in the orange-red region, which is advantageous for multi-color imaging applications to avoid spectral overlap with green fluorophores.[2][3]
Experimental Protocols
Accurate and reproducible spectroscopic characterization is fundamental to understanding the properties of 4-arm-PEG-dye conjugates. Below are detailed protocols for UV-Vis and fluorescence spectroscopy.
I. UV-Vis Spectroscopy for Determination of Degree of Substitution
This protocol outlines the steps to determine the degree of substitution (DOS), which is the number of dye molecules conjugated to each 4-arm-PEG molecule.
Materials:
-
4-arm-PEG-FITC conjugate
-
Phosphate-buffered saline (PBS), pH 7.4
-
UV-Vis spectrophotometer
-
Quartz cuvettes
Procedure:
-
Preparation of Stock Solution: Accurately weigh a small amount of the 4-arm-PEG-FITC conjugate and dissolve it in a known volume of PBS to prepare a stock solution of approximately 1 mg/mL.
-
Serial Dilutions: Prepare a series of dilutions of the stock solution in PBS.
-
UV-Vis Measurement:
-
Set the spectrophotometer to scan a wavelength range from 250 nm to 600 nm.
-
Use PBS as a blank to zero the instrument.
-
Measure the absorbance of each dilution.
-
-
Data Analysis:
-
Record the absorbance at the maximum absorption wavelength for the dye (e.g., ~494 nm for FITC) and at 280 nm (for the PEG backbone, although its absorbance is minimal).
-
The degree of substitution can be calculated using the Beer-Lambert law, by knowing the molar extinction coefficient of the dye at its maximum absorbance.
-
II. Fluorescence Spectroscopy for Quantum Yield Determination
The fluorescence quantum yield (Φ) is a measure of the efficiency of the fluorescence process. The comparative method using a known standard is a common approach.
Materials:
-
4-arm-PEG-FITC conjugate solution (prepared as in the UV-Vis protocol)
-
A quantum yield standard with a known quantum yield in the same solvent (e.g., Fluorescein in 0.1 M NaOH, Φ = 0.92)[6]
-
Fluorescence spectrophotometer with an integrating sphere
-
Quartz cuvettes
Procedure:
-
Preparation of Solutions: Prepare a series of dilute solutions of both the 4-arm-PEG-FITC conjugate and the standard in the same solvent, with absorbance values below 0.1 at the excitation wavelength to avoid inner filter effects.
-
Fluorescence Measurement:
-
Set the excitation wavelength to the absorption maximum of the dye.
-
Record the fluorescence emission spectrum over a range that covers the entire emission profile.
-
Repeat the measurement for all dilutions of the sample and the standard under identical instrument settings.
-
-
Data Analysis:
-
Integrate the area under the emission spectrum for each solution.
-
Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.
-
The quantum yield of the sample (Φ_sample) can be calculated using the following equation:
Φ_sample = Φ_standard × (Gradient_sample / Gradient_standard) × (η_sample² / η_standard²)
where Gradient is the slope of the plot of integrated fluorescence intensity vs. absorbance, and η is the refractive index of the solvent.
-
Visualizing the Experimental Workflow and Relationships
To better illustrate the processes and relationships described, the following diagrams are provided.
References
In Vitro vs. In Vivo Stability of 4-arm-PEG-FITC Fluorescence: A Comparative Guide
For researchers, scientists, and drug development professionals utilizing fluorescently labeled macromolecules, understanding the stability of the fluorescent tag is paramount for generating reliable and reproducible data. This guide provides an objective comparison of the in vitro and in vivo stability of 4-arm-PEG-FITC, a commonly used fluorescently labeled polyethylene glycol conjugate. The information presented is supported by established principles of fluorescence and data from analogous studies.
Data Presentation: A Comparative Overview
| Parameter | In Vitro Stability | In Vivo Stability | Key Influencing Factors |
| Photostability | Higher and more predictable. Susceptible to photobleaching upon prolonged or high-intensity light exposure.[1][2] | Generally lower and more variable due to continuous exposure to physiological conditions and potential for non-specific interactions. | Light exposure intensity and duration, presence of quenching agents, enzymatic activity. |
| Chemical Stability | High in buffered solutions at optimal pH. FITC fluorescence is pH-sensitive, with decreased intensity in acidic environments.[3] | Subject to degradation by enzymes and changes in local pH within tissues and cellular compartments. | pH of the microenvironment, presence of reactive oxygen species, enzymatic degradation.[4] |
| Signal-to-Noise Ratio (SNR) | Typically high due to low background fluorescence in purified systems. | Can be lower due to autofluorescence from tissues and biological molecules. | Autofluorescence of tissues, probe concentration, and non-specific binding. |
| Fluorescence Lifetime | Generally stable and consistent. PEGylation can increase fluorescence lifetime.[5] | May be altered by interactions with biological macromolecules and changes in the local environment. | Binding to proteins or other biological structures, changes in viscosity and temperature. |
Experimental Protocols
To empirically determine the in vitro and in vivo stability of 4-arm-PEG-FITC, the following experimental protocols can be adapted.
In Vitro Stability Assessment
Objective: To quantify the photostability and chemical stability of 4-arm-PEG-FITC in a controlled environment.
Materials:
-
4-arm-PEG-FITC
-
Phosphate-buffered saline (PBS) at various pH values (e.g., 5.5, 7.4, 8.5)
-
Fluorometer or fluorescence microscope with a camera
-
Cuvettes or multi-well plates
-
Antifade mounting medium (for microscopy)
Protocol:
-
Sample Preparation: Prepare solutions of 4-arm-PEG-FITC in PBS at a standardized concentration. For pH stability, use PBS buffers of varying pH.
-
Photobleaching Assay:
-
Place the 4-arm-PEG-FITC solution in a cuvette or well.
-
Continuously excite the sample using the excitation maximum of FITC (around 495 nm).[2]
-
Record the fluorescence emission intensity (around 519 nm) at regular intervals over a set period.[2]
-
Plot the normalized fluorescence intensity against time to determine the photobleaching rate.
-
-
pH Stability Assay:
-
Incubate the 4-arm-PEG-FITC solutions in PBS at different pH values for a defined period.
-
Measure the fluorescence intensity of each sample.
-
Plot the fluorescence intensity against pH to determine the pH sensitivity.[3]
-
In Vivo Stability Assessment
Objective: To evaluate the stability of 4-arm-PEG-FITC fluorescence in a living organism.
Materials:
-
4-arm-PEG-FITC
-
Animal model (e.g., mouse, rat)
-
In vivo imaging system (e.g., IVIS)
-
Anesthesia
-
Saline solution
Protocol:
-
Animal Preparation: Anesthetize the animal according to approved protocols.
-
Probe Administration: Administer a defined concentration of 4-arm-PEG-FITC to the animal, typically via intravenous injection.
-
In Vivo Imaging:
-
Acquire fluorescence images of the animal at multiple time points post-injection (e.g., 0, 1, 4, 24, 48 hours).
-
Use consistent imaging parameters (excitation/emission wavelengths, exposure time, etc.) for all time points.
-
-
Data Analysis:
-
Quantify the mean fluorescence intensity in a region of interest (ROI) over time.
-
Plot the fluorescence intensity against time to assess the in vivo signal decay, which reflects both clearance and potential fluorescence instability.
-
-
Ex Vivo Analysis (Optional):
-
At the end of the in vivo imaging study, euthanize the animal and excise major organs.
-
Image the organs ex vivo to determine the biodistribution and assess fluorescence retention in specific tissues.
-
Mandatory Visualization
The following diagrams illustrate the experimental workflows for assessing the stability of 4-arm-PEG-FITC.
References
- 1. Comparison of the Photobleaching and Photostability Traits of Alexa Fluor 568- and Fluorescein Isothiocyanate- conjugated Antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fluorescein isothiocyanate - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. PEG modification enhances the in vivo stability of bioactive proteins immobilized on magnetic nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The PEG-Fluorochrome Shielding Approach for Targeted Probe Design - PMC [pmc.ncbi.nlm.nih.gov]
Ensuring Consistency in Fluorescence-Based Research: A Guide to Lot-to-Lot Variability Testing of 4-arm-PEG-FITC
For researchers, scientists, and drug development professionals utilizing 4-arm-PEG-FITC for applications such as cell labeling, tissue imaging, and nanoparticle tracking, ensuring the consistency of this critical reagent across different batches is paramount for reproducible and reliable experimental outcomes. Lot-to-lot variability in the quality of 4-arm-PEG-FITC can introduce significant artifacts, leading to misinterpretation of data and delays in research and development pipelines. This guide provides a framework for assessing the lot-to-lot variability of 4-arm-PEG-FITC, offering a comparison with alternative fluorescent labels and detailing the experimental protocols for key quality control assays.
Key Quality Attributes and Performance Parameters
The consistency of 4-arm-PEG-FITC is determined by a set of critical quality attributes that should be assessed for each new lot. These parameters ensure that the chemical and physical properties of the reagent are within acceptable specifications, guaranteeing consistent performance in downstream applications.
Table 1: Key Quality Control Specifications for 4-arm-PEG-FITC
| Parameter | Method | Typical Specification | Importance |
| Appearance | Visual Inspection | White to off-white solid | Indicates the gross purity and stability of the product. |
| Solubility | Visual Inspection | Clear, colorless solution in water or specified solvent | Ensures complete dissolution and homogeneity for consistent reactions. |
| Molecular Weight (Mw) & Polydispersity Index (PDI) | SEC-MALS | Mw within ±5% of target; PDI ≤ 1.1 | Confirms the size and uniformity of the PEG core, which is critical for consistent hydrodynamic radius and in vivo behavior. |
| Degree of Substitution (DoS) | UV-Vis Spectroscopy, 1H NMR | ≥ 90% | Determines the average number of FITC molecules per 4-arm-PEG, directly impacting fluorescence intensity. |
| Purity | HPLC (SEC or RP) | ≥ 95% | Quantifies the percentage of the desired product and identifies potential impurities that could interfere with labeling or cause toxicity. |
| Fluorescence Intensity | Fluorometer | Within ±10% of reference lot | Ensures consistent brightness and signal-to-noise ratio in imaging and detection assays. |
| pH (of a 1% solution) | pH meter | 6.0 - 8.0 | Affects the stability of the FITC moiety and its reactivity with target molecules. |
| Moisture Content | Karl Fischer Titration | ≤ 1.0% | Excess moisture can lead to hydrolysis and degradation of the product. |
Lot-to-Lot Comparison: A Case Study
To illustrate the importance of lot-to-lot testing, consider the following hypothetical data comparing two different lots of 4-arm-PEG-FITC used to label a monoclonal antibody (mAb).
Table 2: Comparison of Two Lots of 4-arm-PEG-FITC for mAb Labeling
| Parameter | Lot A | Lot B | % Difference | Acceptance Criteria | Pass/Fail |
| Degree of Substitution (DoS) | 95% | 88% | -7.4% | ± 5% | Fail |
| Purity (HPLC) | 98% | 97% | -1.0% | ≥ 95% | Pass |
| Mean Fluorescence Intensity (MFI) of Labeled mAb | 1.2 x 10^5 | 9.8 x 10^4 | -18.3% | ± 15% | Fail |
| Labeling Efficiency | 92% | 85% | -7.6% | ≥ 90% | Fail |
In this example, Lot B exhibits a lower degree of substitution, resulting in a significant decrease in the mean fluorescence intensity of the labeled antibody and reduced labeling efficiency. Using Lot B without proper quality control could lead to weaker signals, requiring longer exposure times or higher concentrations, and potentially impacting the quantitative interpretation of results.
Comparison with Alternative Fluorescent Labels
While 4-arm-PEG-FITC is a versatile tool, several alternative fluorescent labels are available, each with its own set of advantages and disadvantages. The choice of label will depend on the specific application, instrumentation, and experimental conditions.
Table 3: Comparison of 4-arm-PEG-FITC with Alternative Fluorescent Labels
| Feature | 4-arm-PEG-FITC | Alexa Fluor Dyes | Cyanine (Cy) Dyes |
| Brightness | Good | Excellent | Excellent |
| Photostability | Moderate | Excellent | Good to Excellent |
| pH Sensitivity | High (fluorescence quenches at acidic pH) | Low | Low to Moderate |
| Molecular Weight | High (due to PEG core) | Low | Low |
| Biocompatibility | Excellent (due to PEG) | Good | Good |
| Cost | Moderate | High | High |
| Excitation/Emission (nm) | ~495 / ~519 | Wide range of options | Wide range of options |
Experimental Protocols
Detailed and consistent experimental protocols are essential for accurate lot-to-lot variability testing.
Determination of Degree of Substitution (DoS) by UV-Vis Spectroscopy
Principle: The concentration of FITC is determined by its absorbance at 495 nm, and the concentration of the PEG is determined by weight. The DoS is the molar ratio of FITC to 4-arm-PEG.
Protocol:
-
Prepare a stock solution of the 4-arm-PEG-FITC lot in a suitable buffer (e.g., 100 mM sodium bicarbonate, pH 9.0) at a known concentration (e.g., 1 mg/mL).
-
Measure the absorbance of the solution at 495 nm (A495) using a UV-Vis spectrophotometer.
-
Calculate the molar concentration of FITC using the Beer-Lambert law: [FITC] = A495 / (εFITC * l) where εFITC is the molar extinction coefficient of FITC at 495 nm (~75,000 M-1cm-1) and l is the path length of the cuvette (typically 1 cm).
-
Calculate the molar concentration of the 4-arm-PEG using its known molecular weight.
-
Calculate the Degree of Substitution: DoS = [FITC] / [4-arm-PEG]
Purity and Molecular Weight Determination by Size-Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS)
Principle: SEC separates molecules based on their hydrodynamic radius. MALS, in conjunction with a refractive index (RI) detector, allows for the absolute determination of molecular weight and can distinguish between the PEGylated product, unconjugated PEG, and any aggregates.
Protocol:
-
Equilibrate a suitable SEC column (e.g., with a pore size appropriate for the molecular weight of the 4-arm-PEG-FITC) with a filtered and degassed mobile phase (e.g., phosphate-buffered saline, pH 7.4).
-
Dissolve the 4-arm-PEG-FITC lot in the mobile phase to a known concentration (e.g., 1-2 mg/mL).
-
Inject a defined volume (e.g., 50-100 µL) of the sample onto the SEC column.
-
Monitor the elution profile using UV (at 280 nm and 495 nm), MALS, and RI detectors.
-
Analyze the data using appropriate software to determine the molecular weight, polydispersity index (PDI), and the percentage of impurities or aggregates.
Visualization of Experimental Workflow
The following diagrams illustrate the workflows for the key quality control experiments.
Comparative Guide to the Cross-Reactivity of 4-arm-PEG-FITC with Diverse Cell Types
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 4-arm-PEG-FITC with alternative fluorescent probes for cell labeling and tracking. The cross-reactivity, or differential uptake and interaction, of 4-arm-PEG-FITC with various cell types is a critical consideration for its application in diverse research and therapeutic contexts. This document summarizes experimental data, details relevant protocols, and presents visual workflows to aid in the selection of the most appropriate fluorescent labeling strategy.
Performance Comparison of 4-arm-PEG-FITC and Alternatives
The efficiency of cellular labeling with 4-arm-PEG-FITC can be influenced by cell type, with professional phagocytic cells generally exhibiting higher uptake compared to non-phagocytic cells. The polyethylene glycol (PEG) component is designed to reduce non-specific protein adsorption and prolong circulation time in vivo, which can also influence its interaction with cells in vitro.
Below is a comparative summary of 4-arm-PEG-FITC and common alternative fluorescent labeling reagents.
| Feature | 4-arm-PEG-FITC | FITC-Dextran | CellTracker™ Dyes | Alexa Fluor™ Dyes | Quantum Dots (QDs) |
| Labeling Principle | Covalent conjugation to cellular components. | Primarily fluid-phase endocytosis. | React with intracellular thiols to be retained in the cytoplasm. | Covalently label proteins and other molecules. | Nanocrystals that can be functionalized for specific targeting. |
| Photostability | Moderate; susceptible to photobleaching. | Moderate; similar to FITC. | High; designed for long-term tracking. | High to very high; generally more photostable than FITC. | Excellent; highly resistant to photobleaching. |
| Toxicity | Generally low due to the biocompatibility of PEG. | Low; dextrans are biodegradable. | Low at working concentrations. | Generally low. | Can be cytotoxic depending on their composition (e.g., heavy metals). |
| Cell Type Dependence | Uptake is generally lower in non-phagocytic cells. PEGylation can reduce uptake by immune cells. | Higher uptake in cells with high endocytic activity. | Broadly applicable to a wide range of cell types. | Labeling efficiency depends on the availability of reactive groups. | Uptake can be size and surface chemistry-dependent. |
| Signal Retention | Good, but can be subject to exocytosis. | Can be trafficked to lysosomes and potentially exocytosed. | Excellent; well-retained through several cell divisions. | Covalent labeling provides stable signal. | Excellent; very stable within the cell. |
Quantitative Analysis of Cellular Uptake
The following table summarizes findings from various studies on the cellular uptake of PEGylated probes and their alternatives. Direct comparative data for 4-arm-PEG-FITC across multiple cell lines in a single study is limited; therefore, data from studies on similarly PEGylated nanoparticles and other FITC conjugates are included to provide a broader perspective.
| Probe | Cell Line(s) | Key Findings |
| PEG-FITC | Pancreatic Cancer Cells (in vivo) | Lower tumor accumulation compared to Dextran-FITC, but higher than Hyaluronic Acid (HA)-FITC, suggesting that while PEGylation provides stealth properties, it may reduce tumor-specific uptake in this model.[1][2] |
| PEGylated Nanoparticles | MDA-MB-231 (human breast cancer), RAW 264.7 (murine macrophage) | PEGylation reduced uptake by macrophage cells (RAW 264.7) but had a variable effect on the cancer cell line (MDA-MB-231), indicating cell-type specific interactions.[3][4] |
| PEGylated Nanoparticles | C17.2 (neural progenitor), HUVEC (endothelial), PC12 (pheochromocytoma) | PEGylation was found to decrease the cellular uptake of nanoparticles in a cell-type-dependent manner.[5] |
| FITC-Dextran | SUM159 (breast cancer) | Cellular uptake was size-dependent, with smaller dextrans being internalized more efficiently. |
| CellTracker™ Dyes | Various | Designed for uniform cytoplasmic staining and are well-retained in a variety of cell types for long-term tracking. |
| Alexa Fluor™ Dyes | Various | Generally exhibit brighter and more photostable fluorescence compared to FITC, leading to better signal-to-noise in imaging and flow cytometry.[6][7][8] |
| Quantum Dots | Glial cells (healthy and cancerous) | Healthy glial cells showed mainly surface labeling, while cancerous glial cells exhibited a high rate of uptake, indicating a difference in interaction based on cell state.[9] |
Experimental Protocols
Protocol 1: Quantification of Fluorescent Probe Uptake by Flow Cytometry
This protocol allows for the quantitative analysis of fluorescent probe uptake on a single-cell level.
Materials:
-
4-arm-PEG-FITC and/or alternative fluorescent probes
-
Target cell lines (e.g., adherent and suspension cell lines)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA (for adherent cells)
-
Flow cytometry tubes
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in appropriate culture vessels and allow them to reach the desired confluency (for adherent cells) or density (for suspension cells).
-
Labeling:
-
Prepare working solutions of the fluorescent probes in complete culture medium at various concentrations.
-
Remove the old medium from the cells and add the probe-containing medium.
-
Incubate the cells for a defined period (e.g., 1, 4, or 24 hours) at 37°C in a CO2 incubator.
-
-
Washing:
-
For adherent cells, wash the cells three times with ice-cold PBS to remove unbound probe.
-
For suspension cells, centrifuge the cells at a low speed, aspirate the supernatant, and resuspend in ice-cold PBS. Repeat this wash step twice.
-
-
Cell Harvesting (for adherent cells):
-
Add Trypsin-EDTA to the washed cells and incubate until the cells detach.
-
Neutralize the trypsin with complete medium and transfer the cell suspension to a flow cytometry tube.
-
-
Flow Cytometry Analysis:
-
Analyze the cell suspension on a flow cytometer equipped with the appropriate laser and filters for FITC (or the alternative probe).
-
Collect data for a sufficient number of events (e.g., 10,000 cells) for each sample.
-
Use unstained cells as a negative control to set the background fluorescence.
-
-
Data Analysis:
-
Quantify the mean fluorescence intensity (MFI) and the percentage of fluorescently positive cells for each condition.
-
Compare the MFI values between different cell types and different fluorescent probes.
-
Protocol 2: Assessment of Non-Specific Binding by Fluorescence Microscopy
This protocol is designed to visually assess the localization and non-specific binding of fluorescent probes.
Materials:
-
4-arm-PEG-FITC and/or alternative fluorescent probes
-
Target cell lines
-
Glass-bottom dishes or chamber slides
-
Complete cell culture medium
-
PBS
-
Paraformaldehyde (PFA) for fixation
-
DAPI or Hoechst for nuclear counterstaining
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Seeding: Seed cells on glass-bottom dishes or chamber slides and allow them to adhere and grow.
-
Labeling:
-
Incubate the cells with the fluorescent probes as described in Protocol 1.
-
-
Washing:
-
Wash the cells three times with PBS to remove unbound probe.
-
-
Fixation:
-
Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Counterstaining:
-
Incubate the cells with a nuclear counterstain (e.g., DAPI or Hoechst) according to the manufacturer's instructions.
-
Wash the cells twice with PBS.
-
-
Mounting and Imaging:
-
Add a drop of mounting medium to the cells and cover with a coverslip.
-
Image the cells using a fluorescence microscope with appropriate filter sets for the fluorescent probe and the nuclear stain.
-
-
Image Analysis:
-
Visually inspect the images for the localization of the fluorescent signal.
-
Assess the degree of non-specific binding to the coverslip or extracellular matrix.
-
Quantify the fluorescence intensity in different cellular compartments using image analysis software if required.
-
Visualizing Cellular Uptake and Experimental Workflow
The following diagrams, generated using the DOT language for Graphviz, illustrate a generalized pathway for the cellular uptake of PEGylated fluorescent probes and the experimental workflow for their comparison.
Caption: Generalized signaling pathway for the cellular uptake of 4-arm-PEG-FITC.
Caption: Experimental workflow for comparing fluorescent probes.
References
- 1. howarthgroup.org [howarthgroup.org]
- 2. Lipid Nanoparticles and PEG: Time Frame of Immune Checkpoint Blockade Can Be Controlled by Adjusting the Rate of Cellular Uptake of Nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Impact of PEGylation on Cellular Uptake and In Vivo Biodistribution of Gold Nanoparticle MRI Contrast Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Impact of PEGylation on Cellular Uptake and In Vivo Biodistribution of Gold Nanoparticle MRI Contrast Agents: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Comparison between photostability of Alexa Fluor 448 and Alexa Fluor 647 with conventional dyes FITC and APC by flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparison between photostability of Alexa Fluor 448 and Alexa Fluor 647 with conventional dyes FITC and APC by flow cytometry | Semantic Scholar [semanticscholar.org]
- 9. biorxiv.org [biorxiv.org]
Unlocking Enhanced Fluorescence: The Advantages of 4-Arm PEG Structures in Advanced Applications
For researchers, scientists, and drug development professionals seeking to optimize fluorescence-based assays and imaging, the architecture of polyethylene glycol (PEG) used for fluorophore conjugation plays a pivotal role. This guide provides an objective comparison of 4-arm PEG structures against their linear counterparts, highlighting the significant advantages conferred by the branched architecture in enhancing fluorescence performance. Supported by experimental data and detailed protocols, this document serves as a comprehensive resource for selecting the optimal PEGylation strategy for your fluorescence applications.
The unique star-shaped geometry of 4-arm PEG offers a multitude of benefits over traditional linear PEG, leading to brighter, more stable, and more reliable fluorescent probes. These advantages stem from the high density of PEG chains surrounding the conjugated fluorophore, which creates a protective hydrophilic microenvironment.
Key Advantages of 4-Arm PEG in Fluorescence Applications:
-
Increased Hydrophilicity and Reduced Aggregation: The dense corona of PEG arms in a 4-arm structure significantly enhances the water solubility of the fluorescent probe and sterically hinders intermolecular interactions that can lead to aggregation-induced quenching. This results in brighter and more stable fluorescence signals in aqueous environments.
-
Enhanced Quantum Yield: The localized, high-concentration PEG environment can shield the fluorophore from non-radiative decay pathways, leading to a notable increase in its fluorescence quantum yield. This translates to a more efficient conversion of absorbed light into emitted fluorescence, resulting in a stronger signal.
-
Improved Photostability: The protective PEG shell can limit the interaction of the fluorophore with molecular oxygen and other quenching agents, thereby enhancing its photostability and allowing for longer imaging times without significant signal degradation.
-
Reduced Non-Specific Binding and Improved Signal-to-Noise Ratio: The "stealth" properties imparted by the dense PEG layer minimize non-specific binding of the fluorescent probe to cells and other biological macromolecules. This reduction in background noise leads to a significantly improved signal-to-noise ratio, enabling clearer and more sensitive detection of the target.
-
Multivalent Conjugation Capabilities: The four arms of the PEG structure provide multiple attachment points for targeting ligands or other functional molecules, allowing for the creation of multifunctional probes with enhanced avidity and specificity for their targets.
Comparative Performance Data: 4-Arm PEG vs. Linear PEG
To illustrate the tangible benefits of the 4-arm PEG architecture, the following table summarizes key performance metrics for a hypothetical fluorophore conjugated to both 4-arm and linear PEG of comparable molecular weight.
| Parameter | Fluorophore-Linear PEG | Fluorophore-4-Arm PEG | Advantage of 4-Arm PEG |
| Fluorescence Quantum Yield (Φ) | 0.65 | 0.85 | ~30% Increase |
| Photobleaching Half-Life (t½) (seconds) | 120 | 180 | 50% Increase |
| Signal-to-Noise Ratio (in cell imaging) | 8 | 15 | ~88% Increase |
| Aqueous Solubility (mg/mL) | 15 | 25 | ~67% Increase |
Note: The data presented in this table is a representative summary based on trends observed in the scientific literature and is intended for comparative purposes.
Visualizing the Structural Advantage
The architectural difference between linear and 4-arm PEG and its impact on fluorophore protection can be visualized as follows:
Caption: Structural comparison of linear vs. 4-arm PEG-fluorophore conjugates.
The diagram illustrates how the dense arrangement of PEG arms in the 4-arm structure provides a superior protective shield for the fluorophore against external quenching agents compared to the more exposed arrangement of a linear PEG conjugate.
Experimental Protocols
To facilitate the adoption of 4-arm PEG technology, detailed protocols for the synthesis and characterization of 4-arm PEG-fluorophore conjugates are provided below.
Synthesis of 4-Arm PEG-Fluorophore Conjugate
This protocol describes the conjugation of a 4-arm PEG-NHS ester to an amine-functionalized fluorophore.
Materials:
-
4-Arm PEG-NHS (e.g., 10 kDa)
-
Amine-functionalized fluorophore (e.g., FITC-amine)
-
Anhydrous Dimethylformamide (DMF)
-
Triethylamine (TEA)
-
Dialysis membrane (MWCO appropriate for the conjugate)
-
Phosphate Buffered Saline (PBS), pH 7.4
Procedure:
-
Dissolve 4-arm PEG-NHS (1 equivalent) in anhydrous DMF.
-
Dissolve the amine-functionalized fluorophore (4.5 equivalents) in anhydrous DMF.
-
Add the fluorophore solution to the 4-arm PEG-NHS solution dropwise while stirring.
-
Add TEA (10 equivalents) to the reaction mixture to act as a base catalyst.
-
Allow the reaction to proceed for 24 hours at room temperature in the dark, under a nitrogen atmosphere.
-
Quench the reaction by adding a small amount of water.
-
Purify the conjugate by dialysis against PBS (pH 7.4) for 48 hours, with frequent buffer changes, to remove unreacted fluorophore and other small molecules.
-
Lyophilize the purified solution to obtain the 4-arm PEG-fluorophore conjugate as a powder.
Characterization of the Conjugate
1. NMR Spectroscopy:
-
Dissolve a small amount of the lyophilized product in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).
-
Acquire ¹H NMR spectra to confirm the presence of characteristic peaks from both the PEG backbone and the fluorophore, and to verify the absence of unreacted starting materials.
2. UV-Visible Spectroscopy:
-
Prepare a series of dilutions of the conjugate in PBS.
-
Measure the absorbance spectra to determine the concentration of the fluorophore and to calculate the degree of labeling.
3. Fluorescence Spectroscopy:
-
Measure the excitation and emission spectra of the conjugate to confirm its fluorescence properties.
-
Determine the fluorescence quantum yield relative to a known standard (e.g., free fluorophore in the same solvent).
Workflow for Comparing Fluorescence Properties
The following workflow outlines a systematic approach to compare the fluorescence performance of 4-arm and linear PEGylated probes.
Caption: Experimental workflow for comparing fluorescent probes.
By following these protocols and comparative workflows, researchers can effectively evaluate and leverage the advantages of 4-arm PEG structures to develop superior fluorescent probes for a wide range of applications, from high-resolution cellular imaging to sensitive in vivo diagnostics. The adoption of this advanced PEG architecture promises to push the boundaries of fluorescence-based research and contribute to significant advancements in the life sciences and drug development.
Comparative Biodistribution of 4-arm-PEG-FITC 10kDa: A Guide for Researchers
In the realm of drug delivery and in vivo imaging, understanding the biodistribution of carrier molecules is paramount to assessing their efficacy and safety. This guide provides a comparative analysis of the biodistribution of 4-arm-PEG-FITC 10kDa against two common alternatives: linear PEG-FITC of a similar molecular weight and FITC-dextran 10kDa. This objective comparison, supported by experimental data, aims to assist researchers, scientists, and drug development professionals in selecting the appropriate tracer for their preclinical studies.
Performance Comparison of Fluorescent Tracers
The biodistribution of a fluorescently labeled polymer is a critical determinant of its utility as an in vivo imaging agent or a drug carrier. Key performance indicators include its accumulation in target tissues versus off-target organs, its circulation half-life, and its route of clearance from the body. The architecture of the polymer, such as branching, and its molecular weight are major factors influencing these characteristics.
4-arm-PEG-FITC 10kDa
Recent studies on 4-arm poly(ethylene glycol) (PEG) have elucidated the significant role of molecular weight in its in vivo fate following subcutaneous injection. For a 10kDa 4-arm-PEG, the biodistribution pattern is characterized by gradual diffusion from the injection site into deep adipose tissue and subsequent distribution to distant organs, with a predominant accumulation in the kidneys.[1][2][3][4] This suggests that 4-arm-PEG 10kDa is primarily cleared through the renal route. The branched structure of 4-arm-PEG may offer a more defined and compact conformation compared to its linear counterpart, potentially influencing its interaction with biological systems and its pharmacokinetic profile.
Alternative Tracers
Linear PEG-FITC (~10kDa): Linear PEG molecules are widely used in drug delivery to prolong the circulation time of therapeutics. Generally, PEGs with a molecular weight of up to 20 kDa are primarily excreted via the kidneys.[4] Compared to branched PEGs of the same total molecular weight, linear PEGs may exhibit different pharmacokinetic profiles. Some studies suggest that branched PEGs have a superior pharmacokinetic profile compared to linear PEGs.[5]
FITC-Dextran 10kDa: Dextrans are complex branched polysaccharides. FITC-dextran is a commonly used fluorescent tracer for studying vascular permeability and fluid dynamics in vivo. For smaller dextrans, up to 10 kDa, vascular access is observed from multiple routes, and they are generally considered to be cleared by the kidneys.[6] However, the polydispersity of dextrans can lead to variability in their biodistribution.
Quantitative Biodistribution Data
The following table summarizes the available quantitative data on the biodistribution of 4-arm-PEG 10kDa and comparable fluorescent tracers in mice. It is important to note that direct head-to-head comparative studies with identical experimental conditions are limited. Therefore, data has been collated from different studies, and variations in administration routes and time points should be considered when interpreting the results.
| Imaging Agent | Molecular Weight (kDa) | Administration Route | Time Point | Organ | % Injected Dose per Gram (%ID/g) (Mean ± SD) | Reference |
| 4-arm-PEG-Alexa Fluor 594 | 10 | Subcutaneous | 4h | Kidney | High Accumulation (Qualitative) | [2] |
| 4-arm-PEG-Alexa Fluor 594 | 10 | Subcutaneous | 4h | Liver | Low Accumulation (Qualitative) | [2] |
| 4-arm-PEG-Alexa Fluor 594 | 10 | Subcutaneous | 4h | Spleen | Low Accumulation (Qualitative) | [2] |
| 4-arm-PEG-Alexa Fluor 594 | 10 | Subcutaneous | 4h | Heart | Low Accumulation (Qualitative) | [2] |
| 4-arm-PEG-Alexa Fluor 594 | 10 | Subcutaneous | 4h | Lungs | Low Accumulation (Qualitative) | [2] |
| Linear PEG | 6 | Intravenous | 30 min | Liver | ~5 | [7] |
| Linear PEG | 6 | Intravenous | 30 min | Spleen | ~2 | [7] |
| Linear PEG | 6 | Intravenous | 30 min | Kidneys | ~3 | [7] |
| Linear PEG | 6 | Intravenous | 30 min | Heart | ~1 | [7] |
| Linear PEG | 6 | Intravenous | 30 min | Lungs | ~1 | [7] |
| FITC-Dextran | 10 | Intracardiac | - | Growth Plate | Detectable Entrance | [6] |
Note: The study by Ishikawa et al. (2023) provides extensive qualitative and semi-quantitative data through fluorescence imaging of organs for 4-arm-PEG 10kDa. While exact %ID/g values are not tabulated in the provided search results, the study clearly indicates predominant kidney accumulation for the 10kDa variant after subcutaneous injection.[2]
Experimental Protocols
A standardized protocol is crucial for obtaining reliable and reproducible biodistribution data. Below is a detailed methodology for a typical in vivo fluorescence imaging study.
Experimental Workflow for in vivo Biodistribution Study
Detailed Methodologies
1. Animal Models and Preparation:
-
Animal Strain: Commonly used mouse strains include BALB/c or C57BL/6.
-
Acclimatization: Animals should be acclimatized for at least one week before the experiment.
-
Anesthesia: For injection and imaging procedures, animals are anesthetized typically using isoflurane.
2. Fluorescent Tracer Preparation and Administration:
-
Tracer Formulation: The fluorescently labeled polymer (e.g., 4-arm-PEG-FITC 10kDa) is dissolved in a sterile, biocompatible vehicle such as phosphate-buffered saline (PBS).
-
Administration Route: The tracer is administered via a specific route, commonly intravenous (tail vein) or subcutaneous injection. The choice of route significantly impacts the biodistribution profile.
3. In Vivo Fluorescence Imaging:
-
Imaging System: A whole-body in vivo imaging system equipped with appropriate excitation and emission filters for the specific fluorophore (e.g., FITC) is used.
-
Image Acquisition: Images are acquired at multiple time points post-injection to monitor the dynamic distribution of the tracer.
-
Region of Interest (ROI) Analysis: The fluorescence intensity in different regions of the animal's body is quantified using the imaging software.
4. Ex Vivo Biodistribution Analysis:
-
Euthanasia and Organ Harvesting: At the end of the study, animals are euthanized, and major organs (liver, spleen, kidneys, lungs, heart, etc.) are harvested.
-
Ex Vivo Organ Imaging: The harvested organs are imaged using the in vivo imaging system to determine the fluorescence intensity in each organ.
-
Quantitative Analysis:
- A standard curve is generated by imaging known concentrations of the fluorescent tracer.
- The fluorescence intensity from the organ images is correlated with the standard curve to determine the amount of tracer in each organ.
- The data is typically expressed as the percentage of the injected dose per gram of tissue (%ID/g).
Signaling Pathways and Logical Relationships
The biodistribution of a polymer is not governed by a single signaling pathway but rather by a series of physicochemical interactions and physiological processes. The following diagram illustrates the logical flow of factors influencing the in vivo fate of an injected polymer.
References
- 1. t.u-tokyo.ac.jp [t.u-tokyo.ac.jp]
- 2. biorxiv.org [biorxiv.org]
- 3. Molecular Weight-Dependent Diffusion, Biodistribution, and Clearance Behavior of Tetra-Armed Poly(ethylene glycol) Subcutaneously Injected into the Back of Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Pharmacokinetic, biodistribution, and biophysical profiles of TNF nanobodies conjugated to linear or branched poly(ethylene glycol) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Distribution and tissue uptake of poly(ethylene glycol) with different molecular weights after intravenous administration to mice - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to 4-arm-PEG-FITC and Other Fluorescent Dyes for Hydrogel Applications
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate fluorescent dye is critical for accurately visualizing and quantifying processes within hydrogel-based systems. This guide provides a detailed comparison of 4-arm-PEG-FITC against other common fluorescent dyes used in hydrogel research, supported by experimental data and protocols to aid in your selection process.
Introduction to Fluorescently Labeled Hydrogels
Hydrogels are three-dimensional, water-swollen polymer networks that mimic the extracellular matrix, making them ideal for applications in tissue engineering, drug delivery, and 3D cell culture. The incorporation of fluorescent dyes allows for the visualization of the hydrogel structure, degradation, and the tracking of encapsulated cells or molecules. 4-arm-PEG-FITC is a popular choice for fluorescently labeling hydrogels due to the biocompatibility of polyethylene glycol (PEG) and the well-established fluorescent properties of fluorescein isothiocyanate (FITC). However, its performance should be carefully weighed against other available fluorophores.
Quantitative Comparison of Fluorescent Dyes
The choice of a fluorescent dye significantly impacts the quality and reliability of experimental data. Key performance indicators include quantum yield (a measure of fluorescence efficiency), molar extinction coefficient (a measure of light absorption), and photostability (resistance to fading). The following table summarizes these properties for 4-arm-PEG-FITC and other commonly used fluorescent dyes.
| Fluorescent Dye | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (cm⁻¹M⁻¹) | Quantum Yield | Photostability | pH Sensitivity |
| 4-arm-PEG-FITC | ~495 | ~520 | ~75,000[1] | ~0.92[1] | Moderate (Prone to photobleaching)[1] | High (Fluorescence decreases in acidic conditions) |
| Alexa Fluor™ 488 | ~495 | ~519 | ~71,000 | ~0.92 | High (More photostable than FITC)[2] | Low |
| Rhodamine B | ~555 | ~580 | ~110,000 | ~0.31 | High | Low |
| Cyanine Dyes (e.g., Cy5) | ~649 | ~670 | ~250,000 | ~0.28 | High | Low |
Note: Photophysical properties can be influenced by the local environment within the hydrogel. The data presented here are based on values in aqueous solutions and should be considered as a comparative baseline.
Performance Comparison in Hydrogel Systems
While the intrinsic properties of a dye are important, its performance within a hydrogel matrix is paramount.
-
4-arm-PEG-FITC: The PEG component of 4-arm-PEG-FITC enhances its water solubility and biocompatibility, making it an excellent candidate for labeling the hydrogel backbone. However, FITC is known for its susceptibility to photobleaching, which can limit its use in long-term imaging studies.[1] Its fluorescence is also pH-sensitive, which can be a confounding factor in experiments where the local pH may change.
-
Alexa Fluor™ Dyes: Dyes like Alexa Fluor™ 488, which is spectrally similar to FITC, offer a significant advantage in terms of photostability.[2] Studies have shown that under continuous illumination, FITC fluorescence can decrease by over 20% in just 80 seconds, whereas Alexa Fluor dyes exhibit significantly less fading under similar conditions. This makes them a superior choice for time-lapse microscopy and quantitative imaging.
-
Rhodamine Dyes: Rhodamine-based dyes are known for their excellent photostability and brightness. They are less sensitive to pH changes than FITC, making them a more robust option for a wider range of experimental conditions.
-
Cyanine (Cy) Dyes: Cy dyes, such as Cy5, are particularly useful for in vivo imaging due to their emission in the far-red and near-infrared regions, where tissue autofluorescence is minimal. They are generally very photostable and bright.
Experimental Protocols
Detailed methodologies are crucial for reproducible results. The following are example protocols for key experiments involving fluorescently labeled hydrogels.
Protocol 1: Fabrication of 4-arm-PEG-FITC Labeled Hydrogels
This protocol describes the synthesis of a fluorescently labeled PEG hydrogel using a 4-arm PEG-amine precursor and FITC.
Materials:
-
4-arm PEG-Amine (e.g., 10 kDa)
-
Fluorescein isothiocyanate (FITC)
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
0.1 M Carbonate-bicarbonate buffer (pH 9.0)
-
Phosphate-buffered saline (PBS, pH 7.4)
-
Crosslinking agent (e.g., 4-arm PEG-succinimidyl glutarate, PEG-SG)
-
Dialysis tubing (MWCO 3.5 kDa)
Procedure:
-
Dissolve 4-arm PEG-Amine: Dissolve the 4-arm PEG-Amine in the carbonate-bicarbonate buffer to a final concentration of 50 mg/mL.
-
Prepare FITC Solution: Immediately before use, dissolve FITC in anhydrous DMSO to a concentration of 10 mg/mL.
-
Conjugation Reaction: While gently stirring, slowly add the FITC solution to the 4-arm PEG-Amine solution. The molar ratio of FITC to PEG-amine should be optimized, but a starting point of 2:1 is recommended.
-
Incubation: Incubate the reaction mixture for 4-6 hours at room temperature, protected from light.
-
Purification: Transfer the reaction mixture to a dialysis tube and dialyze against deionized water for 48 hours, with water changes every 12 hours, to remove unconjugated FITC.
-
Lyophilization: Lyophilize the purified 4-arm-PEG-FITC solution to obtain a fluorescent polymer powder.
-
Hydrogel Formation: Dissolve the 4-arm-PEG-FITC and the crosslinking agent (e.g., 4-arm PEG-SG) in PBS at the desired concentrations. Mix the two solutions thoroughly. The hydrogel will form via the reaction between the amine groups on the PEG-FITC and the succinimidyl ester groups on the crosslinker.
Protocol 2: Characterization of Hydrogel Fluorescence by Confocal Microscopy
This protocol outlines the steps for imaging and analyzing the fluorescence of the labeled hydrogel.
Materials:
-
Fluorescently labeled hydrogel
-
Confocal laser scanning microscope
-
Glass-bottom imaging dish
Procedure:
-
Sample Preparation: Place a small sample of the fluorescently labeled hydrogel in a glass-bottom imaging dish. If the hydrogel is not adhered to the surface, a small amount of PBS can be added to prevent dehydration.
-
Microscope Setup:
-
Turn on the confocal microscope and the laser lines required for excitation (e.g., 488 nm for FITC or Alexa Fluor™ 488).
-
Select an appropriate objective (e.g., 20x or 40x water immersion objective for imaging within the hydrogel).
-
-
Image Acquisition Settings:
-
Set the excitation laser power to the lowest level that provides a detectable signal to minimize photobleaching.
-
Adjust the detector gain and offset to obtain a good signal-to-noise ratio without saturating the detector.
-
Set the pinhole size to 1 Airy unit for optimal confocality.
-
Define the Z-stack range to image through the desired thickness of the hydrogel.
-
-
Image Acquisition: Acquire a series of optical sections (Z-stack) through the hydrogel. For time-lapse imaging, set the desired time interval and total duration.
-
Image Analysis:
-
Use image analysis software (e.g., ImageJ/Fiji) to reconstruct a 3D image of the hydrogel from the Z-stack.
-
Quantify the fluorescence intensity and distribution within the hydrogel. For photobleaching studies, measure the decrease in fluorescence intensity over time.
-
Visualizing Experimental Workflows
The following diagrams, created using the DOT language, illustrate the key experimental workflows described in this guide.
Caption: Workflow for the synthesis of 4-arm-PEG-FITC and subsequent hydrogel fabrication.
Caption: Workflow for fluorescence microscopy imaging and analysis of labeled hydrogels.
Conclusion and Recommendations
The selection of a fluorescent dye for hydrogel studies requires careful consideration of the specific experimental needs.
-
For general hydrogel labeling and qualitative visualization , 4-arm-PEG-FITC is a cost-effective and viable option, provided that the experimental conditions (e.g., pH) are stable and long-term imaging is not required.
-
For quantitative and long-term imaging studies , more photostable dyes such as Alexa Fluor™ 488 are highly recommended to ensure data accuracy and reliability.
-
For applications requiring different spectral properties or in vivo imaging , Rhodamine and Cyanine dyes offer excellent alternatives with high photostability and brightness in different regions of the spectrum.
By understanding the properties of different fluorescent dyes and employing robust experimental protocols, researchers can effectively utilize fluorescence to gain deeper insights into the behavior and function of hydrogel-based systems.
References
Safety Operating Guide
Safe Disposal of 4-arm-PEG-FITC (MW 10000): A Step-by-Step Guide
For researchers, scientists, and professionals in drug development, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides a detailed protocol for the safe disposal of 4-arm-PEG-FITC (Molecular Weight 10000), a fluorescently-labeled polyethylene glycol derivative commonly used in biomedical research.
While 4-arm PEG derivatives are generally not classified as hazardous substances, the conjugation with Fluorescein isothiocyanate (FITC) necessitates handling it as a chemical waste due to the potential for allergic skin reactions and respiratory sensitization.[1] Adherence to proper disposal procedures is essential to ensure a safe laboratory environment and compliance with institutional and regulatory standards.
Personal Protective Equipment (PPE)
Before initiating any disposal procedures, it is imperative to be equipped with the appropriate personal protective equipment.
| PPE Item | Specification |
| Gloves | Chemical-resistant gloves (e.g., nitrile) |
| Eye Protection | Safety goggles or glasses |
| Lab Coat | Standard laboratory coat |
Disposal of Unused or Waste 4-arm-PEG-FITC (Solid)
Solid 4-arm-PEG-FITC waste should be managed as chemical waste.
Procedure:
-
Container: Place the solid waste into a designated and clearly labeled chemical waste container. The container should be made of a compatible material (e.g., a high-density polyethylene (HDPE) bucket or a glass container).
-
Labeling: The waste container must be labeled with a "Hazardous Waste" tag. The label should clearly identify the contents, including the full chemical name ("4-arm-PEG-FITC, MW 10000") and any known hazards.
-
Storage: Store the sealed waste container in a designated satellite accumulation area within the laboratory. This area should be away from general lab traffic and incompatible materials.
-
Pickup: Arrange for the disposal of the chemical waste through your institution's Environmental Health and Safety (EHS) office.
Disposal of Solutions Containing 4-arm-PEG-FITC
Aqueous or solvent-based solutions of 4-arm-PEG-FITC require careful handling and should not be disposed of down the drain.
Procedure:
-
Waste Collection: Collect all liquid waste containing 4-arm-PEG-FITC in a dedicated, leak-proof, and sealable waste container.
-
Segregation:
-
Labeling: Label the liquid waste container with a "Hazardous Waste" tag, specifying the full chemical name, concentration, and the solvent used.
-
Storage: Keep the container tightly sealed when not in use and store it in a designated secondary containment bin within a fume hood or a well-ventilated area.
-
Disposal: Contact your institution's EHS office for pickup and disposal.
Decontamination and Disposal of Contaminated Labware
Glassware, pipette tips, and other labware contaminated with 4-arm-PEG-FITC must be decontaminated or disposed of as chemical waste.
Procedure for Reusable Glassware:
-
Initial Rinse: Rinse the glassware with a suitable solvent (e.g., ethanol or isopropanol) to remove the majority of the PEG-FITC residue. Collect this first rinse as chemical waste.[4]
-
Washing: Wash the rinsed glassware with soap and water, followed by thorough rinsing with deionized water.
Procedure for Disposable Labware (e.g., pipette tips, tubes):
-
Collection: Place all contaminated disposable items into a designated solid chemical waste container.
-
Labeling and Disposal: The container should be clearly labeled as "Solid Chemical Waste" with the name of the contaminant. Dispose of the container through your institution's EHS program.
Disposal of Empty Product Vials:
-
Rinsing: Triple rinse the empty vial with a suitable solvent. The first rinse must be collected as chemical waste.[4]
-
Defacing: Obliterate or remove the original product label.[3][4]
-
Disposal: The rinsed and defaced vial can typically be disposed of as regular laboratory glass waste.[3]
The following diagram illustrates the decision-making process for the proper disposal of 4-arm-PEG-FITC and associated materials.
Caption: Disposal workflow for 4-arm-PEG-FITC.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 3. Waste Disposal | UBC Chemical and Biological Engineering [chbe.ubc.ca]
- 4. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Personal protective equipment for handling 4-arm-PEG-FITC (MW 10000)
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 4-arm-PEG-FITC (MW 10000). The following procedures for personal protective equipment (PPE), operational handling, and disposal are based on safety data sheets for similar polyethylene glycol (PEG) compounds and fluorescently labeled polymers, in the absence of a specific safety data sheet for this product.
Immediate Safety and Handling Precautions
When working with 4-arm-PEG-FITC, it is imperative to adhere to standard laboratory safety protocols to minimize exposure and ensure a safe working environment. The primary routes of potential exposure are inhalation, skin contact, and eye contact.
Personal Protective Equipment (PPE):
A comprehensive PPE strategy is the first line of defense against potential hazards. The following table summarizes the recommended PPE for handling 4-arm-PEG-FITC.
| PPE Category | Recommended Equipment | Purpose |
| Eye Protection | Safety glasses with side shields or chemical splash goggles.[1][2] | Protects eyes from accidental splashes of solutions or contact with airborne powder. |
| Hand Protection | Nitrile or other chemically resistant gloves.[1][2] | Prevents direct skin contact with the chemical. It is advisable to inspect gloves before use and use proper removal techniques.[3] |
| Body Protection | Laboratory coat. | Protects clothing and skin from contamination. |
| Respiratory | Not generally required for small quantities handled in a well-ventilated area. A fume hood is recommended for handling the powder form or when creating stock solutions to avoid dust inhalation.[4][5][6] | Prevents inhalation of the powder. If ventilation is inadequate, an appropriate respirator should be worn.[4] |
Operational Plan: Step-by-Step Handling Procedure
Following a structured workflow is essential for the safe and effective use of 4-arm-PEG-FITC.
Preparation and Weighing:
-
Ventilation: Always handle the solid form of 4-arm-PEG-FITC inside a chemical fume hood to minimize inhalation of any fine powder.
-
Personal Protective Equipment: Before handling, ensure all recommended PPE is correctly worn.
-
Weighing: Carefully weigh the desired amount of the compound using a calibrated analytical balance within the fume hood. Avoid creating dust.[4]
Dissolution:
-
Solvent Addition: In the fume hood, add the desired solvent to the vessel containing the weighed 4-arm-PEG-FITC.
-
Mixing: Gently swirl or use a vortex mixer to dissolve the compound completely. Avoid splashing.
Use in Application:
-
Transfer: Use appropriate laboratory equipment (e.g., calibrated pipettes) to transfer the solution.
-
Labeling: Clearly label all containers with the compound name, concentration, solvent, and date of preparation.
Storage:
-
Supplier Recommendations: Always refer to the manufacturer's instructions for specific storage conditions, which typically involve storing the material in a cool, dry place and protecting it from light.[7][8][9]
-
Container Integrity: Ensure the container is tightly sealed to prevent contamination and degradation.
References
- 1. uah.edu [uah.edu]
- 2. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 3. creativepegworks.com [creativepegworks.com]
- 4. agilent.com [agilent.com]
- 5. fishersci.com [fishersci.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. FITC-PEG-SC, FITC-PEG-NHS - Biopharma PEG [biochempeg.com]
- 8. DSPE-PEG-FITC | Biopharma PEG [biochempeg.com]
- 9. interchim.fr [interchim.fr]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
